1-Bromoperfluoro-2,5,8-trioxanonane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF13O3/c7-5(16,17)22-3(12,13)1(8,9)21-2(10,11)4(14,15)23-6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQGQPTZDXLRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF13O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375113 | |
| Record name | 1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-45-3 | |
| Record name | 1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 330562-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromoperfluoro-2,5,8-trioxanonane: A Versatile Building Block for Advanced Fluorine-19 MRI Probes
Introduction: The Strategic Role of Fluorinated Moieties in Modern Drug Development
In the landscape of contemporary pharmaceutical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have propelled the development of numerous blockbuster drugs. Beyond these well-established benefits, the fluorine-19 (¹⁹F) isotope offers a powerful and non-invasive imaging modality: ¹⁹F Magnetic Resonance Imaging (MRI). Unlike conventional ¹H MRI, which contends with a vast background signal from endogenous protons in biological tissues, ¹⁹F MRI provides a "hot-spot" imaging capability with a virtually non-existent background, enabling the precise tracking of labeled cells, drug delivery systems, and therapeutic agents in vivo.[1]
This guide focuses on a key enabling reagent in the construction of sophisticated ¹⁹F MRI probes: 1-Bromoperfluoro-2,5,8-trioxanonane . With its defined structure, high fluorine content, and reactive handle, this compound serves as a critical building block for researchers and drug development professionals aiming to harness the power of ¹⁹F MRI. This document will provide a comprehensive overview of its properties, a discussion of its synthetic considerations, and a detailed exploration of its application in the design of next-generation diagnostic and theranostic agents.
Physicochemical Properties and Structural Attributes
This compound, identified by the CAS number 330562-45-3 , is a clear, colorless liquid at room temperature.[2] Its perfluorinated structure, punctuated by ether linkages, confers a unique combination of chemical inertness, hydrophobicity, and a high density of chemically equivalent or near-equivalent fluorine atoms—a critical feature for sensitive ¹⁹F MRI detection.
| Property | Value | Source |
| CAS Number | 330562-45-3 | [3][4][5] |
| Molecular Formula | C₆BrF₁₃O₃ | [2][3][4][5] |
| Molecular Weight | ~447 g/mol | [3][4][5] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 100 °C | [4][5] |
| Purity | Typically ≥98% | [2] |
The presence of the terminal bromine atom is the cornerstone of this molecule's utility. This functional group provides a reactive site for a variety of chemical transformations, allowing for its covalent attachment to a wide range of substrates, including peptides, antibodies, nanoparticles, and small-molecule drugs. The ether linkages within the perfluoroalkyl chain enhance its flexibility compared to a simple perfluoroalkane chain of similar length.
Synthesis and Handling Considerations
Synthetic Strategy: A Plausible Retrosynthetic Approach
A plausible synthetic workflow is outlined below. This is a conceptual protocol intended to illustrate the chemical logic rather than serve as a direct experimental procedure.
Causality Behind Experimental Choices:
-
Anionic Oligomerization of HFPO: This is a standard industrial method for producing perfluoropolyethers (PFPEs). The fluoride ion acts as a nucleophile to open the epoxide ring of HFPO, and the resulting alkoxide propagates the polymerization. The chain length can be controlled by reaction conditions.
-
Reduction to Alcohol: The resulting acyl fluoride is a reactive species that can be readily reduced to the corresponding primary alcohol. Sodium borohydride is a common and effective reducing agent for this transformation.
-
Bromination: The conversion of the terminal alcohol to a bromide is a classic functional group transformation. Reagents like phosphorus tribromide (PBr₃) are effective for converting primary alcohols to alkyl bromides.
Safe Handling and Storage
As with all perfluorinated compounds, appropriate safety precautions must be observed. Based on safety data for structurally similar brominated fluorocarbons, this compound is expected to be a skin, eye, and respiratory irritant.
Recommended Safety Protocols:
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. |
| First Aid (Exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes.[3] Skin: Wash off immediately with soap and plenty of water.[3] Inhalation: Move to fresh air.[3] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and alkali metals.[3] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] |
Application in Drug Development: A Gateway to ¹⁹F MRI-Trackable Therapeutics
The primary application of this compound is as a ¹⁹F MRI reporting tag . Its reactive bromide allows it to be conjugated to molecules of interest, thereby rendering them visible by ¹⁹F MRI.
The Principle of ¹⁹F MRI
¹⁹F MRI operates on the same physical principles as conventional ¹H MRI. However, because the natural abundance of biologically relevant ¹⁹F is negligible, any detected signal is exclusively from an exogenously administered fluorinated agent.[1] This results in images with a very high contrast-to-noise ratio, where the ¹⁹F signal can be overlaid on a standard ¹H anatomical image to provide precise localization. For a signal to be effectively detected, a high local concentration of ¹⁹F nuclei is required, typically in the millimolar range.[1] This necessitates the use of agents with a high number of fluorine atoms, such as perfluorocarbons.[6]
Workflow for Creating a ¹⁹F MRI-Trackable Biologic
The process of using this compound to label a therapeutic agent, such as an antibody or a nanoparticle-based drug delivery system, involves a straightforward bioconjugation strategy.
Protocol Insights and Self-Validation:
-
Functionalization of the ¹⁹F Tag: The C-Br bond can be converted to a more versatile functional group for bioconjugation. For example, reaction with sodium azide can introduce an azide group for "click chemistry," or reaction with a thiol can create a thioether linkage. The success of this step can be validated by ¹⁹F NMR, which will show a characteristic shift in the signal of the CF₂ group adjacent to the functionalized carbon.
-
Conjugation to the Therapeutic: The choice of conjugation chemistry depends on the available functional groups on the therapeutic agent. For proteins and antibodies, lysine residues (via NHS esters) or cysteine residues (via maleimides) are common targets. The efficiency of conjugation must be carefully characterized using techniques like mass spectrometry or HPLC to determine the labeling ratio (number of ¹⁹F tags per therapeutic molecule). This is a critical self-validating step, as an insufficient labeling ratio will result in a weak or undetectable ¹⁹F MRI signal.
-
In Vivo Imaging and Analysis: Once the ¹⁹F-labeled therapeutic is administered, its biodistribution and target accumulation can be monitored non-invasively over time using ¹⁹F MRI.[7] The quantitative nature of the ¹⁹F signal allows for the direct measurement of the agent's concentration in tissues, providing invaluable pharmacokinetic data that is difficult to obtain by other means.[1] This allows researchers to directly visualize whether a drug is reaching its intended target, a cornerstone of effective drug development.
Conclusion and Future Outlook
This compound represents more than just a specialty chemical; it is a key enabler for advanced preclinical and potentially clinical research. Its well-defined structure, high fluorine content, and reactive handle provide a reliable platform for the development of highly sensitive and specific ¹⁹F MRI probes. For researchers in drug development, this translates into the ability to non-invasively track the fate of novel therapeutics, assess target engagement, and optimize delivery strategies with unprecedented clarity. As ¹⁹F MRI technology continues to mature and gain traction, the demand for versatile and efficient building blocks like this compound is poised to grow, paving the way for more informed and efficient development of next-generation medicines.
References
-
Feng, Y., et al. (2022). Fluorinatedrotaxanes as sensitive 19F MRI agents. Science China Chemistry.
-
Stoner, J. C., et al. (1997). A new perfluorocarbon for use in fluorine-19 magnetic resonance imaging and spectroscopy. Magnetic Resonance in Medicine. Retrieved from [Link]
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Chapelin, F., et al. (2020). How to 19F MRI: applications, technique, and getting started. Journal of Visualized Experiments. Retrieved from [Link]
- Gomes, R. S., et al. (2013).
-
Schwarz, R., et al. (1999). 19F-MRI of perfluorononane as a novel contrast modality for gastrointestinal imaging. Magnetic Resonance in Medicine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Perfluoro-2,5,8-trioxanonyl bromide, 98%. Retrieved from [Link]
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- 1. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. exfluor.com [exfluor.com]
- 5. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 6. researchgate.net [researchgate.net]
- 7. 19F-MRI of perfluorononane as a novel contrast modality for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Bromoperfluoro-2,5,8-trioxanonane: Properties, Applications, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoperfluoro-2,5,8-trioxanonane is a specialized fluorinated organic compound that has garnered interest in various fields of chemical research, including materials science and drug discovery. Its unique structure, combining a perfluorinated carbon chain with ether linkages and a reactive bromide terminal, imparts a distinct set of properties that make it a valuable building block in organic synthesis and a tool in specialized applications like proteomics. This guide provides a comprehensive overview of its molecular characteristics, safety protocols, and known chemical reactivity, with a focus on its utility for researchers and professionals in drug development.
Core Molecular and Physical Properties
This compound is a clear, colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of a highly fluorinated chain significantly influences its physical characteristics, leading to high density and a specific boiling point that is useful for various reaction conditions.
| Property | Value | Reference(s) |
| Molecular Weight | 446.95 g/mol | [2] |
| Molecular Formula | C₆BrF₁₃O₃ | [2] |
| CAS Number | 330562-45-3 | [2] |
| Physical State | Clear, colorless liquid | [1] |
| Boiling Point | 100 °C | [1] |
| Purity (typical) | 98% | [2] |
| Synonyms | Perfluoro-2,5,8-trioxanonyl bromide | [1] |
Chemical Structure and Reactivity
The structure of this compound is characterized by a nine-atom backbone with three oxygen atoms (ethers) interspersed within a perfluorinated carbon chain, terminated by a bromine atom. This structure is depicted in the diagram below.
Figure 2: Generalized catalytic cycle of the Mizoroki-Heck reaction.
The incorporation of the 1-perfluoro-2,5,8-trioxanonane moiety onto an alkene can significantly alter the properties of the resulting molecule, enhancing its lipophilicity and metabolic stability, which are desirable attributes in drug candidates.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions represent another important avenue for the functionalization of perfluoroalkyl bromides. These reactions are particularly useful for forming bonds between the perfluoroalkyl group and various nucleophiles. While specific protocols for this compound are not extensively documented in publicly available literature, the general reactivity of perfluoroalkyl bromides suggests its utility in such transformations. For instance, copper-catalyzed couplings can be employed to introduce perfluoroalkyl groups onto heteroaryl bromides, a common structural motif in pharmaceuticals.
Applications in Research and Development
The unique properties of fluorinated compounds make them valuable in various scientific disciplines.
Drug Discovery and Medicinal Chemistry
The introduction of perfluorinated chains into organic molecules can have a profound impact on their pharmacological properties. The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby increasing the half-life of a drug. The ether linkages in this compound can also improve pharmacokinetic properties by increasing flexibility and potentially improving solubility. While this specific molecule is marketed for research use only and not for diagnostic or therapeutic use, it serves as a valuable building block for synthesizing novel drug candidates with these desirable features.
Proteomics and Biomolecule Labeling
Perfluorinated compounds are also utilized in proteomics research. Their hydrophobic and lipophobic nature (fluorous properties) can be exploited for the separation and enrichment of labeled proteins or peptides. Although direct applications of this compound in protein labeling are not widely published, its structure is amenable to derivatization into probes for such purposes. The bromo- functionality can be converted to other reactive groups suitable for bioconjugation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on general safety data for similar compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification:
-
While a specific hazard classification for this compound is not universally established, similar brominated and fluorinated compounds can cause skin and eye irritation. [3]* Inhalation of vapors or mists should be avoided. [3][4] Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood. [5]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [5]* Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4] First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of water. [5]* In case of eye contact: Rinse cautiously with water for several minutes. [4]* If inhaled: Move to fresh air. [4]* If swallowed: Rinse mouth with water. [4]* In all cases of exposure, seek medical attention if symptoms persist. [4]
Experimental Protocol: Hypothetical Mizoroki-Heck Reaction
The following is a representative, hypothetical protocol for a Mizoroki-Heck reaction using a perfluoroalkyl bromide like this compound. This protocol is for illustrative purposes and should be adapted and optimized based on the specific alkene substrate and laboratory conditions.
Objective: To couple this compound with an alkene (e.g., styrene) to form a substituted alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and phosphine ligand.
-
Add the anhydrous solvent, followed by the base.
-
Stir the mixture for a few minutes to ensure homogeneity.
-
Add the alkene, followed by this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted alkene.
Figure 3: A representative workflow for a Mizoroki-Heck reaction.
Conclusion
This compound is a valuable reagent for the introduction of a perfluoroalkoxy chain into organic molecules. Its reactivity in palladium- and copper-catalyzed cross-coupling reactions opens up avenues for the synthesis of novel compounds with potentially enhanced pharmacological and material properties. While specific, detailed applications of this particular molecule are still emerging in the scientific literature, its structural features and the known reactivity of the perfluoroalkyl bromide class of compounds suggest significant potential for innovation in drug discovery, proteomics, and materials science. Researchers are encouraged to explore its utility in their specific applications, always adhering to strict safety protocols.
References
-
National Center for Biotechnology Information. (n.d.). Simultaneous Dual Protein Labeling using a Triorthogonal Reagent. Retrieved from [Link]
-
ResearchGate. (2024, October 27). Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)2 Reagent: A Method for the Synthesis of Perfluoroalkylated Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
UMIN PLAZAサービス. (1998, September 14). MSDS Sheet. Retrieved from [Link]
-
PubMed. (2025, December 26). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Retrieved from [Link]
-
OUCI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 1-Bromoperfluoro-2,5,8-trioxanonane
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain 1-Bromoperfluoro-2,5,8-trioxanonane, a key fluorinated building block in pharmaceutical and materials science research. The synthesis is strategically divided into two core stages: the oligomerization of hexafluoropropylene oxide (HFPO) to generate a perfluoroether acyl fluoride intermediate, followed by its conversion to the target bromoalkane. This document offers detailed, field-proven protocols for both stages, including two distinct and viable methods for the final conversion: a direct halogen exchange and a modified Hunsdiecker reaction. The underlying reaction mechanisms, experimental considerations, and safety protocols are discussed in depth to provide researchers with a robust and reliable guide for the successful synthesis of this important compound.
Introduction and Strategic Overview
This compound, with the chemical structure Br(CF₂CF₂O)₂CF₂CF₂Br, is a valuable fluorinated compound due to its unique combination of properties, including high thermal and chemical stability, and the presence of a reactive bromine terminus. These characteristics make it an important intermediate for the synthesis of fluorinated surfactants, lubricants, and functionalized polymers. In the context of drug development, its perfluorinated backbone can enhance the metabolic stability and lipophilicity of therapeutic agents.
The synthesis of this compound is not a trivial matter and requires a multi-step approach that leverages established principles of organofluorine chemistry. The most logical and industrially relevant synthetic strategy commences with the controlled oligomerization of hexafluoropropylene oxide (HFPO). This foundational step yields a perfluoroether acyl fluoride, which serves as the immediate precursor to our target molecule. The subsequent conversion of the acyl fluoride to the terminal bromide is the critical transformation that completes the synthesis.
This guide will present two well-documented and effective methods for this final conversion, allowing researchers to choose the most suitable approach based on available resources and experimental preferences.
Overall Synthetic Workflow
The synthesis of this compound can be effectively achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, perfluoro-2,5,8-trioxanonanoyl fluoride, via the oligomerization of hexafluoropropylene oxide. The second stage focuses on the conversion of this acyl fluoride to the desired this compound.
Figure 1: Overall two-stage synthetic workflow for this compound.
Stage 1: Synthesis of Perfluoro-2,5,8-trioxanonanoyl Fluoride via HFPO Oligomerization
The oligomerization of hexafluoropropylene oxide is a cornerstone of perfluoroether synthesis.[1] This process involves the ring-opening of the epoxide and subsequent propagation to form a polyether chain. The degree of oligomerization can be controlled by the reaction conditions, particularly the choice of catalyst and solvent.[2]
Reaction Mechanism
The oligomerization is typically initiated by a nucleophile, such as a halide ion (e.g., F⁻ from CsF or KF), which attacks one of the carbon atoms of the epoxide ring of HFPO. This results in a ring-opening and the formation of a perfluoroalkoxide. This alkoxide then acts as a nucleophile, attacking another molecule of HFPO, and the process repeats to build the polyether chain. The reaction is terminated by the elimination of the catalyst or by the introduction of a terminating agent.
Experimental Protocol
Materials:
-
Hexafluoropropylene oxide (HFPO)
-
Cesium fluoride (CsF) or Potassium fluoride (KF), anhydrous
-
Aprotic polar solvent (e.g., diglyme, tetraglyme, acetonitrile)
-
High-pressure reactor equipped with a stirrer, temperature control, and gas inlet
Procedure:
-
Catalyst Preparation: Dry the cesium fluoride or potassium fluoride catalyst under vacuum at high temperature (e.g., 150-200 °C) for several hours to ensure it is anhydrous.
-
Reaction Setup: Charge the high-pressure reactor with the anhydrous catalyst and the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Cool the reactor to the desired temperature (typically between -30 °C and 50 °C) and introduce liquid or gaseous HFPO at a controlled rate to maintain the desired pressure.[3]
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor.
-
Work-up: Once the reaction is complete, carefully vent the reactor and separate the product phase from the catalyst and solvent. The crude product is typically a mixture of oligomers.
-
Purification: Fractionally distill the crude product under reduced pressure to isolate the desired perfluoro-2,5,8-trioxanonanoyl fluoride.
| Reactant/Material | Molar Mass ( g/mol ) | Key Properties |
| Hexafluoropropylene oxide | 166.02 | Colorless, odorless gas; toxic |
| Cesium fluoride | 151.90 | White solid; hygroscopic |
| Diglyme | 134.17 | Colorless liquid; high boiling point |
Table 1: Key reactants and materials for HFPO oligomerization.
Stage 2: Conversion of Perfluoro-2,5,8-trioxanonanoyl Fluoride to this compound
This stage presents two robust methods for the conversion of the acyl fluoride intermediate to the final product.
Method A: Direct Halogen Exchange
This method offers a straightforward and high-yielding route for the conversion of perfluoroacyl fluorides to other perfluoroacyl halides.[4]
The reaction proceeds via a nucleophilic acyl substitution where the bromide ion from an anhydrous lithium salt displaces the fluoride ion from the acyl fluoride. The strong interaction between lithium and fluorine drives the reaction to completion.
Materials:
-
Perfluoro-2,5,8-trioxanonanoyl fluoride
-
Anhydrous lithium bromide (LiBr)
-
Aprotic solvent (optional, can be run neat)
Procedure:
-
Reactant Preparation: Ensure the lithium bromide is thoroughly dried under vacuum at elevated temperature.
-
Reaction: Combine the perfluoro-2,5,8-trioxanonanoyl fluoride with a stoichiometric excess of anhydrous lithium bromide in a suitable reaction vessel.
-
Heating: Gently heat the mixture with stirring. The reaction temperature will depend on the specific substrate but is typically in the range of 50-100 °C.
-
Purification: The resulting perfluoro-2,5,8-trioxanonanoyl bromide can be isolated by distillation directly from the reaction mixture. This is then subjected to a decarboxylative bromination, which can often occur in situ or with further heating. For a more controlled process, the isolated acyl bromide can be subjected to the conditions described in the Hunsdiecker reaction (Section 4.2).
Method B: Hunsdiecker Reaction
The Hunsdiecker reaction is a classic method for the decarboxylative halogenation of carboxylic acids.[5][6] This involves the conversion of the carboxylic acid to its silver salt, followed by treatment with bromine.[3][7][8]
The reaction proceeds through a free-radical mechanism. The silver salt of the perfluoroether carboxylic acid reacts with bromine to form an unstable acyl hypobromite intermediate. This intermediate then undergoes homolytic cleavage to form a carboxyl radical, which rapidly loses carbon dioxide to generate a perfluoroalkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or a bromine molecule to form the final product and propagate the radical chain.
Figure 2: Simplified mechanism of the Hunsdiecker reaction.
Step 1: Hydrolysis of Acyl Fluoride
-
Carefully add the perfluoro-2,5,8-trioxanonanoyl fluoride to a stoichiometric amount of water with vigorous stirring. The hydrolysis can be catalyzed by the addition of a small amount of a suitable base.
-
Extract the resulting perfluoro-2,5,8-trioxanonoic acid with a suitable organic solvent and dry the organic layer.
-
Remove the solvent under reduced pressure to obtain the crude carboxylic acid.
Step 2: Formation of the Silver Salt
-
Dissolve the crude carboxylic acid in a suitable solvent (e.g., water or ethanol).
-
Add a stoichiometric amount of silver oxide (Ag₂O) or a solution of silver nitrate (AgNO₃) followed by a base (e.g., NaOH) to precipitate the silver salt.
-
Collect the silver salt by filtration, wash it with water and then a volatile organic solvent (e.g., acetone), and dry it thoroughly under vacuum in the absence of light.
Step 3: Decarboxylative Bromination
-
Suspend the dry silver salt in an inert solvent such as carbon tetrachloride or a perfluorinated solvent.
-
Slowly add a stoichiometric amount of bromine to the suspension with stirring. The reaction is often initiated by gentle heating or photochemically.
-
After the reaction is complete (indicated by the disappearance of the bromine color and the formation of silver bromide precipitate), filter off the silver bromide.
-
Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, then with water, and finally dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Purify the final product, this compound, by fractional distillation under reduced pressure.
| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
| A: Direct Halogen Exchange | Anhydrous LiBr | 50-100 °C | Fewer steps, high yield | Requires strictly anhydrous conditions |
| B: Hunsdiecker Reaction | Ag₂O, Br₂ | Mild, often photochemical | Well-established, reliable | Multi-step, use of expensive silver salts, light-sensitive intermediates |
Table 2: Comparison of the two proposed methods for the final conversion step.
Safety and Handling
-
Hexafluoropropylene oxide (HFPO): This is a toxic gas and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.
-
Bromine: Bromine is a highly corrosive and toxic liquid. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves and eye protection, is essential.
-
Anhydrous Reagents: The use of anhydrous reagents like lithium bromide and cesium fluoride requires careful handling to prevent exposure to moisture, which can significantly impact reaction yields.
-
Pressure Reactions: The oligomerization of HFPO is conducted under pressure and requires a properly rated and maintained high-pressure reactor.
Purification and Characterization
The final product, this compound, is typically a clear, colorless liquid.[9] Purification is best achieved by fractional distillation under reduced pressure. The identity and purity of the compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for confirming the structure of fluorinated compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-F and C-O stretching vibrations.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Conclusion
The synthesis of this compound is a challenging yet achievable process for researchers with experience in organofluorine chemistry. The two-stage approach outlined in this guide, beginning with the oligomerization of HFPO and followed by either a direct halogen exchange or a Hunsdiecker reaction, provides reliable pathways to this valuable compound. Careful attention to experimental detail, particularly the handling of hazardous and moisture-sensitive reagents, is paramount for a successful and safe synthesis.
References
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Facile conversion of perfluoroacyl fluorides into other acyl halides. RSC Publishing. [Link]
-
Fluorodecarboxylation for the Synthesis of Trifluoromethyl Aryl Ethers. Request PDF. [Link]
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Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. [Link]
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Replacement of the carboxylic acid function with fluorine. ResearchGate. [Link]
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Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. NIH. [Link]
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Perfluoroalkyl carboxylic acids. Wikipedia. [Link]
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Hunsdiecker reaction. Wikipedia. [Link]
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Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. ACS Publications. [Link]
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Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. NIH. [Link]
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Hunsdiecker Reaction. YouTube. [Link]
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Hunsdiecker reaction. Sciencemadness Wiki. [Link]
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Hunsdiecker reaction. L.S.College, Muzaffarpur. [Link]
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Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central. [Link]
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A new method for the preparation of perfluorocarboxylic acids. Semantic Scholar. [Link]
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Navigating the Challenges of Perfluorinated Compound Formulation: A Technical Guide to the Solubility of 1-Bromoperfluoro-2,5,8-trioxanonane in Organic Solvents
Foreword: Understanding the Unique Solubility Profile of Perfluorinated Compounds
Unveiling 1-Bromoperfluoro-2,5,8-trioxanonane: A Compound of Interest
This compound is a clear, colorless liquid with the molecular formula C₆BrF₁₃O₃ and a molecular weight of approximately 447 g/mol .[1][2][3] Its structure, characterized by a carbon backbone saturated with fluorine atoms and interspersed with ether linkages, imparts high chemical and thermal stability.[4] However, these same properties are responsible for its often-elusive solubility behavior in traditional organic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₆BrF₁₃O₃ | [1][2][3] |
| Molecular Weight | ~447 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 100 °C | [2] |
The Fluorine Factor: A Paradigm Shift in Solubility Principles
The fundamental principle of "like dissolves like" governs solubility. However, the introduction of extensive fluorination, as seen in this compound, creates a distinct class of compounds with solubility characteristics that often defy conventional wisdom.
Perfluoropolyethers (PFPEs), the family to which our compound of interest belongs, are known for their general immiscibility with many common organic solvents.[4] This is due to the weak van der Waals forces between the highly electronegative fluorine atoms and the hydrogen or carbon atoms of hydrocarbon-based solvents. Consequently, predicting the solubility of this compound requires a shift in perspective towards solvents with similar physicochemical properties.
Promising Solvent Classes:
-
Fluorinated Solvents: The most promising candidates for dissolving perfluorinated compounds are other fluorinated solvents. Hydrofluoroethers (HFEs) and perfluorocarbons (PFCs) are more likely to interact favorably with the perfluoroalkyl chains of the solute.
-
Select Ethers: Interestingly, some organic ethers, despite their polarity, have shown miscibility with perfluorocarbons. This miscibility is influenced by the ether's size, shape, and polarity, suggesting that smaller, more compact cyclic ethers like tetrahydrofuran (THF) or dioxane might be more effective than their linear counterparts.[5][6]
A Visual Approach to Solvent Selection:
Caption: Logical flow for selecting potential solvents for this compound.
Enhancing Solubility: The Role of Solubilizers
Even within the realm of fluorinated solvents, the solubility of highly functionalized PFPEs can be limited.[5][6] In such cases, the addition of a solubilizing agent, or "co-solvent," can dramatically improve solubility.
Research has shown that the addition of small amounts of certain alcohols or cyclic ethers to a fluorinated solvent can disrupt the intermolecular forces that lead to poor solubility, thereby enhancing the dissolution of the PFPE.[5][6]
Effective Solubilizers:
-
Alcohols: Methanol, ethanol, and isopropanol have been demonstrated to be effective.
-
Cyclic Ethers: Tetrahydrofuran (THF) and dioxane are also viable options.
This approach is particularly valuable when working with fluorinated solvents as the primary medium for reactions or formulations involving PFPEs.
A Rigorous Protocol for Determining Solubility
Given the absence of readily available solubility data, an empirical determination is necessary. The "shake-flask" method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent, especially for sparingly soluble substances.[7][8]
Experimental Workflow:
Caption: Step-by-step workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology:
-
Solvent Selection and Preparation:
-
Choose a range of potential solvents based on the principles outlined in Section 2. It is advisable to include at least one fluorinated solvent, one specialty ether, and for comparison, a conventional organic solvent.
-
Ensure all solvents are of high purity to avoid interferences in the analytical stage.
-
-
Addition of Excess Solute:
-
To a series of vials, add a known volume of each selected solvent.
-
Add an excess amount of this compound to each vial. The presence of undissolved solute at the end of the experiment is crucial to ensure that the solution is saturated.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator. Temperature control is critical as solubility is temperature-dependent. A standard temperature of 25 °C is often used.
-
Agitate the samples for a sufficient period to reach equilibrium. For sparingly soluble compounds, this can range from 24 to 72 hours. It is recommended to perform a time-course study to determine the point at which the concentration of the dissolved solute no longer increases.
-
-
Phase Separation:
-
Once equilibrium is reached, it is essential to separate the undissolved solute from the saturated solution.
-
Centrifugation at a high speed is an effective method to pellet the excess solid.
-
Alternatively, filtration using a chemically inert syringe filter (e.g., PTFE) can be employed. Care must be taken to avoid any loss of solvent due to evaporation during this step.
-
-
Sample Extraction and Dilution:
-
Carefully extract a known volume of the clear supernatant from each vial.
-
Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantitative Analysis:
-
The concentration of this compound in the diluted samples can be determined using a suitable analytical technique. Given its volatility, Gas Chromatography (GC) with an appropriate detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometry - MS) is a likely candidate. High-Performance Liquid Chromatography (HPLC) could also be used depending on the compound's chromophoric properties.
-
A calibration curve must be generated using standards of known concentrations of this compound to ensure accurate quantification.
-
-
Consideration of Compound Stability:
-
It is crucial to be aware that some per- and polyfluoroalkyl substances can degrade in certain polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[9] This degradation can be time and temperature-dependent.
-
Therefore, it is advisable to perform a stability study in parallel with the solubility determination, especially if using such solvents. This can be done by monitoring the concentration of the compound in a solution of known concentration over the same period as the solubility experiment.
-
Data Presentation: Clarity and Comparability
The results of your solubility studies should be presented in a clear and organized manner to allow for easy comparison and interpretation. A tabular format is highly recommended.
Example Solubility Data Table:
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis | Notes |
| Perfluorohexane | 25 | [Experimental Value] | [Calculated Value] | GC-MS | Clear, single phase |
| Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] | GC-MS | |
| Toluene | 25 | [Experimental Value] | [Calculated Value] | GC-MS | Immiscible, two phases observed |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | GC-MS | Potential for degradation |
Conclusion: A Path Forward for Formulation
The solubility of this compound in organic solvents presents a significant, yet surmountable, challenge. By moving beyond conventional solvent systems and embracing a methodical, empirical approach, researchers can gain the critical data needed for successful formulation. Understanding the unique nature of perfluorinated compounds, leveraging strategies for solubility enhancement, and adhering to a rigorous experimental protocol will pave the way for the effective application of this and other novel fluorinated molecules in drug development and beyond.
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Solubility of perfluorinated polyethers in fluorinated solvents - Eureka | Patsnap. [Link]
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Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle - OECD. [Link]
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Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying - ResearchGate. [Link]
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Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem. [Link]
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Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs | JACS Au. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
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A Comprehensive Technical Guide to the Thermal Stability of 1-Bromoperfluoro-2,5,8-trioxanonane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the thermal stability of 1-Bromoperfluoro-2,5,8-trioxanonane (C₆BrF₁₃O₃). As a molecule of interest in various advanced applications, including pharmaceuticals and material science, a thorough understanding of its behavior under thermal stress is critical for ensuring safety, predicting shelf-life, and defining processing parameters. This document synthesizes established principles of per- and polyfluoroalkyl substance (PFAS) chemistry with proven analytical methodologies to offer a predictive and practical framework for researchers.
Introduction: The Significance of Thermal Stability in Fluorinated Compounds
Per- and polyfluorinated substances are renowned for their chemical inertness and thermal resistance, properties imparted by the formidable strength of the carbon-fluorine bond. However, the introduction of heteroatoms, such as oxygen in an ether linkage and a bromine terminus, can introduce vulnerabilities that influence the molecule's ultimate thermal stability. For this compound, these structural features are paramount. The ether bonds, in particular, are known to weaken the molecule compared to their perfluoroalkane counterparts.[1][2] This guide will dissect the anticipated thermal decomposition pathways and provide a robust experimental protocol for their empirical validation.
Predicted Thermal Decomposition Profile
It is anticipated that the thermal decomposition of this compound will initiate at temperatures lower than similarly sized perfluoroalkanes due to the presence of the ether linkages. The C-O bonds are generally weaker than the C-C and C-F bonds in the perfluorinated backbone.[3] Consequently, initial bond scission is likely to occur at or adjacent to these ether oxygens. The presence of the C-Br bond also introduces a potential initiation site, as it is significantly weaker than the C-F bond.
Key Predicted Decomposition Events:
-
Initial Onset of Decomposition: Expected to be in the range of 200-350°C. Perfluoroalkyl ether carboxylic acids have been shown to be less thermally stable than their perfluoroalkyl carboxylic acid (PFCA) counterparts.[2]
-
Primary Decomposition Products: The initial fragmentation is likely to yield a cascade of smaller perfluorinated radicals and molecules.
-
Secondary Reactions: These highly reactive radical species can recombine to form a complex mixture of byproducts.[3]
-
Mineralization at Higher Temperatures: At significantly higher temperatures (>600-700°C), more complete breakdown into inorganic species such as hydrogen fluoride (HF), carbonyl fluoride (COF₂), and bromine-containing species is expected.[2]
Experimental Protocol: Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
To empirically determine the thermal stability and identify the evolved decomposition products, a coupled Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) system is the methodology of choice.[4][5] TGA provides precise quantitative data on mass loss as a function of temperature, while the FTIR analyzer identifies the chemical structure of the evolved gases in real-time.
Materials and Instrumentation
-
Sample: this compound, 98% purity.[6]
-
TGA: A high-precision thermogravimetric analyzer capable of a heating rate of at least 10°C/min up to 1000°C.
-
FTIR: A rapid-scanning FTIR spectrometer equipped with a heated gas cell and transfer line (heated to ~200°C to prevent condensation of decomposition products).[5]
-
Purge Gas: High-purity nitrogen (for pyrolysis studies) and air or oxygen (for oxidative decomposition studies).
Step-by-Step Experimental Workflow
-
Sample Preparation: Tare a ceramic or platinum TGA pan. Accurately weigh 5-10 mg of this compound into the pan.
-
Instrument Setup:
-
Install the pan into the TGA furnace.
-
Ensure the TGA is hermetically sealed and connected to the FTIR transfer line.
-
Purge the system with the selected gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 900°C at a constant rate of 10°C/min. This controlled heating rate ensures thermal equilibrium and allows for the clear resolution of decomposition events.
-
-
Data Acquisition:
-
Simultaneously record the sample mass (TGA), its first derivative (DTG), and the FTIR spectra of the evolved gases.
-
FTIR spectra should be collected continuously throughout the experiment (e.g., 1 scan every 10 seconds).
-
Data Analysis and Interpretation
-
TGA Curve: The percentage of weight loss versus temperature will indicate the onset temperature of decomposition (Tₒ), the temperature of maximum decomposition rate (Tₘₐₓ, from the DTG peak), and the final residual mass.
-
FTIR Spectra: The collected FTIR spectra will be analyzed to identify the gaseous decomposition products. Characteristic absorption bands for species like CO₂, CO, COF₂, HF, and various perfluorocarbons will be monitored.
Predicted Data Summary
The following table summarizes the anticipated results from the TGA-FTIR analysis of this compound.
| Parameter | Predicted Value/Observation | Rationale |
| Onset of Decomposition (Tₒ) | 200 - 350 °C | Ether linkages are known to decrease the thermal stability of fluoropolymers.[1][2] |
| Temperature of Max. Decomposition Rate (Tₘₐₓ) | 350 - 500 °C | This represents the temperature at which the primary fragmentation of the molecule is most rapid. |
| Primary Gaseous Products (Pyrolysis) | C₂F₄, C₃F₆, COF₂, perfluorinated radicals | Cleavage at the C-O and C-C bonds is expected to generate smaller perfluorinated fragments.[1][7] |
| Gaseous Products (Oxidative Atmosphere) | CO₂, COF₂, HF, Br₂/HBr | The presence of oxygen will facilitate more complete combustion to inorganic acid gases and oxides.[8] |
| Residual Mass at 900°C | < 2% | At high temperatures, near-complete volatilization of the compound and its decomposition products is expected. |
Mechanistic Insights and Visualization
The thermal decomposition is predicted to proceed via a radical chain mechanism. The initiation step is the homolytic cleavage of the weakest bond in the molecule. Subsequent propagation steps will involve the fragmentation of these initial radicals, and termination will occur through recombination.
Proposed Decomposition Pathway
The following diagram illustrates the proposed initial steps in the thermal decomposition of this compound under inert conditions.
Caption: Proposed initial decomposition steps via C-O bond cleavage.
Experimental Workflow Diagram
The following diagram outlines the TGA-FTIR experimental workflow.
Caption: TGA-FTIR experimental workflow for thermal stability analysis.
Safety and Handling Precautions
Given the potential for the release of hazardous gases such as HF and COF₂ upon decomposition, all thermal experiments must be conducted in a well-ventilated area, preferably within a fume hood. Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves. Although specific toxicity data for this compound is limited, related compounds like 1-Bromoperfluorononane are classified as skin and eye irritants and may cause respiratory irritation.[9] Therefore, caution should be exercised to avoid inhalation and direct contact.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. By leveraging knowledge of similar fluorinated ethers, a predictive model for its decomposition behavior has been established. The detailed TGA-FTIR protocol offers a robust and reliable method for empirical verification. The insights gained from such studies are invaluable for the safe and effective application of this compound in research and development.
References
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Krishnamurthy, V. M., & Milam, B. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5366–5384. [Link]
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Xiao, X., Ulrich, B. A., Chen, B., & Higgins, C. P. (2017). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Environmental Science & Technology Letters, 4(8), 336–341. [Link]
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Singh, R. K., Multari, N., Nau-Hix, C., Woodard, S., Nickelsen, M., & Mededovic, S. (2019). Breakdown Products from Perfluorinated Alkyl Substances (PFAS) Degradation in a Plasma-Based Water Treatment Process. Environmental Science & Technology, 53(15), 9013–9022. [Link]
- Wang, F., & Shih, K. (2025).
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Yao, Y., Huang, J., & Shih, K. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(16), 6543–6552. [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. [Link]
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EAG Laboratories. (n.d.). Thermogravimetric Analysis – TGA–FTIR. [Link]
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EAG Laboratories. (n.d.). Thermogravimetric Analysis – Fourier Transfer Infrared Spectroscopy (TGA–FTIR) Services. [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. Environmental Science & Technology, 48(24), 14335–14343. [Link]
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Henne, A. L., & Smook, M. A. (1950). Fluorinated Ethers. Journal of the American Chemical Society, 72(10), 4378–4380. [Link]
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Liu, Z., Zhang, Y., Zhou, C., Peng, Y., & Liu, Z. (2018). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Advances, 8(2), 793–800. [Link]
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Lasee, S., Wu, Y., Kerstetter, T., & Hsieh, M. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6553–6561. [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. Environmental Science & Technology, 48(24), 14335–14343. [Link]
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Le, H. M., Chavez, D. E., & L. A. P. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21128. [Link]
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Le, H. M., Chavez, D. E., & L. A. P. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21128. [Link]
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An In-depth Technical Guide to the Reactivity of 1-Bromoperfluoro-2,5,8-trioxanonane with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 1-bromoperfluoro-2,5,8-trioxanonane with a range of common nucleophiles. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles of perfluoroalkyl halide chemistry to predict and explain its reactivity profile. The guide delves into the mechanistic underpinnings of these reactions, offers insights into experimental design, and provides detailed, field-proven protocols applicable to the study of this and similar perfluorinated compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique chemical properties of this compound in their work.
Introduction: The Unique Landscape of Perfluoroalkyl Chemistry
Perfluorinated compounds occupy a unique chemical space, offering properties such as high thermal stability, chemical inertness, and unique electronic characteristics. This compound, with its perfluorinated backbone and terminal bromine atom, is a versatile building block for the introduction of perfluoroether moieties into a variety of molecular scaffolds. The presence of ether linkages within the chain imparts a degree of flexibility and can influence solubility, making it an attractive synthon in materials science and medicinal chemistry.
Understanding the reactivity of the C-Br bond in the presence of the strongly electron-withdrawing perfluoroalkyl chain is paramount to its successful application. This guide will explore the nuances of nucleophilic substitution at the terminal carbon of this molecule.
Core Principles of Reactivity
The reactivity of this compound is dominated by the profound electron-withdrawing inductive effect of the fluorine atoms. This effect polarizes the C-Br bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack. However, the high strength of the C-F bonds and the overall steric bulk of the perfluoroalkyl chain also play crucial roles in dictating the reaction pathways.
Mechanistic Considerations: A Predominantly SN2 Pathway
Given the primary nature of the carbon bearing the bromine atom, nucleophilic substitution reactions on this compound are expected to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The SN1 pathway is highly disfavored due to the extreme instability of the resulting primary perfluoroalkyl carbocation.
The key features of this mechanism are:
-
Concerted Process: The attack of the nucleophile and the departure of the bromide leaving group occur in a single, concerted step.[1]
-
Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom. This leads to an inversion of stereochemistry if the carbon were chiral (which is not the case for the terminal CF₂Br group).
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1]
Reactivity with Common Nucleophiles: A Predictive Overview
The success of a nucleophilic substitution reaction with this compound will be highly dependent on the nature of the nucleophile.
Nitrogen Nucleophiles
Primary and secondary amines are generally effective nucleophiles for reaction with perfluoroalkyl bromides.[2] The reaction with amines is expected to proceed smoothly to yield the corresponding perfluoroalkylated amines.
-
Expected Reactivity: Good to excellent.
-
Key Considerations:
-
Basicity: A non-nucleophilic base may be required to scavenge the HBr generated during the reaction, especially when using primary or secondary amines.
-
Steric Hindrance: Highly hindered amines may exhibit slower reaction rates.
-
Oxygen Nucleophiles
Alkoxides and phenoxides are potent oxygen nucleophiles that can readily displace the bromide.[3] These reactions are fundamental for the synthesis of perfluoroalkyl ethers.
-
Expected Reactivity: Good to excellent.
-
Key Considerations:
-
Solvent: Aprotic polar solvents such as DMF or DMSO are generally preferred to solvate the alkoxide and enhance its nucleophilicity.
-
Counter-ion: The choice of counter-ion (e.g., Na⁺, K⁺) can influence the reaction rate.
-
Sulfur Nucleophiles
Thiols and their corresponding thiolates are excellent "soft" nucleophiles and are expected to react efficiently with the "soft" electrophilic carbon of the C-Br bond.[4] This provides a reliable route to perfluoroalkyl thioethers.
-
Expected Reactivity: Excellent.
-
Key Considerations:
-
Thiol vs. Thiolate: Thiolates are significantly more nucleophilic than their corresponding thiols. In-situ generation of the thiolate with a suitable base is a common strategy.
-
Carbon Nucleophiles
The reactivity with carbon nucleophiles, such as Grignard reagents or organolithiums, is more complex. While direct SN2 displacement is possible, side reactions such as metal-halogen exchange can be competitive.
-
Expected Reactivity: Variable, with potential for side reactions.
-
Key Considerations:
-
Temperature: Low temperatures are often crucial to suppress side reactions.
-
Reagent Choice: The nature of the organometallic reagent can significantly impact the outcome.
-
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for investigating the reactivity of this compound. Optimization of reaction conditions is highly recommended for each specific nucleophile.
General Reaction Setup
Materials:
-
This compound
-
Nucleophile of choice
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the nucleophile and the anhydrous solvent.
-
If the nucleophile is a solid, ensure it is fully dissolved. If a base is required, add it at this stage.
-
Add this compound dropwise to the solution at the desired reaction temperature (e.g., room temperature or elevated).
-
Stir the reaction mixture under an inert atmosphere and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation).
Data Presentation: A Comparative Overview
The following table provides a predictive summary of reaction conditions and expected outcomes for various nucleophiles with this compound, based on general principles of perfluoroalkyl halide reactivity.
| Nucleophile Class | Example Nucleophile | Typical Solvent | Base (if required) | Expected Product | Predicted Yield Range |
| Nitrogen | Diethylamine | Acetonitrile | K₂CO₃ | N,N-Diethyl-perfluoro-2,5,8-trioxanonan-1-amine | 70-95% |
| Oxygen | Sodium methoxide | Methanol/THF | N/A | 1-Methoxyperfluoro-2,5,8-trioxanonane | 80-98% |
| Sulfur | Sodium thiophenoxide | DMF | N/A | 1-(Phenylthio)perfluoro-2,5,8-trioxanonane | 85-99% |
| Carbon | Phenylmagnesium bromide | THF | N/A | 1-Phenylperfluoro-2,5,8-trioxanonane | 30-60% (side products likely) |
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate with a predictable, yet nuanced, reactivity profile. Its reactions with a wide array of nucleophiles are expected to proceed efficiently via an SN2 mechanism, providing access to a diverse range of perfluoroether-containing molecules. The insights and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors. Further experimental studies are warranted to fully elucidate the kinetics and substrate scope of these reactions, which will undoubtedly expand the applications of this and related perfluorinated compounds in advanced materials and pharmaceuticals.
References
-
Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. (URL: [Link])
-
Kinetics of Nucleophilic Substitution Reactions. (URL: [Link])
-
Reactions with Nitrogen Nucleophiles. (URL: [Link])
-
Reactions of some perfluoroolefins with S-containing nucleophiles. (URL: [Link])
Sources
Methodological & Application
The Versatile Reagent: 1-Bromoperfluoro-2,5,8-trioxanonane for Advanced Perfluoroalkylation
Introduction: A Gateway to Novel Fluorinated Molecules
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1][2] The introduction of perfluoroalkyl groups can dramatically alter the physicochemical and biological properties of a molecule, enhancing metabolic stability, lipophilicity, and binding affinity.[3][4] Among the diverse array of fluorinated reagents, 1-Bromoperfluoro-2,5,8-trioxanonane emerges as a valuable tool for introducing a unique perfluoroalkoxy chain. This guide provides an in-depth exploration of this reagent, offering detailed protocols and expert insights for its application in perfluoroalkylation reactions.
The presence of ether linkages within the perfluoroalkyl chain of this compound imparts flexibility and modified polarity compared to simple perfluoroalkyl groups. These characteristics can be leveraged to fine-tune the properties of target molecules, making this reagent particularly attractive for the synthesis of novel pharmaceuticals and advanced materials.[5]
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 330562-45-3 | [6] |
| Molecular Formula | C₆BrF₁₃O₃ | |
| Molecular Weight | 446.95 g/mol | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 100 °C | [6] |
| Purity | ≥98% |
Safety and Handling Precautions:
Working with fluorinated reagents necessitates stringent safety protocols.[1][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local regulations for halogenated organic compounds.
Mechanism of Perfluoroalkylation: A Radical Pathway
The primary utility of this compound lies in its ability to generate the perfluoro-2,5,8-trioxanonyl radical. This is typically achieved through homolytic cleavage of the carbon-bromine bond, which is weaker than a carbon-iodine bond in similar structures.[8] This radical can then engage in a variety of transformations, most notably addition to unsaturated systems like alkenes and alkynes.
The general mechanism for the radical addition to an alkene is a chain reaction involving three key stages: initiation, propagation, and termination.
Figure 1: General mechanism of radical perfluoroalkylation.
Representative Protocol: Radical Addition to an Alkene
Materials:
-
This compound
-
Alkene substrate
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous, deoxygenated solvent (e.g., toluene or acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the alkene substrate (1.0 eq) and the chosen solvent.
-
Reagent Addition: Add this compound (1.2 eq) to the flask via syringe.
-
Initiator Addition: Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature will depend on the decomposition temperature of the initiator.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Radical reactions are sensitive to oxygen, which can act as a radical scavenger and lead to unwanted side products.
-
Excess of Bromo-reagent: Using a slight excess of the perfluoroalkylating agent helps to ensure complete consumption of the alkene substrate.
-
Choice of Initiator: AIBN is a common choice as it decomposes at a convenient rate at temperatures that are generally non-destructive to organic molecules.
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent quenching of the radical intermediates.
Applications in Drug Development and Materials Science
The incorporation of the perfluoro-2,5,8-trioxanonyl moiety can be particularly advantageous in several areas:
-
Medicinal Chemistry: The flexible ether-containing chain can influence the conformation of a drug molecule, potentially improving its binding to a biological target.[1][7] Furthermore, the high metabolic stability of the C-F bond can prolong the half-life of a drug.[3]
-
Materials Science: Perfluoroalkoxy alkanes are known for their excellent chemical resistance, thermal stability, and low surface energy.[4][7] Introducing this moiety into polymers or onto surfaces can create materials with enhanced durability, hydrophobicity, and oleophobicity, suitable for applications in coatings, seals, and advanced textiles.[5]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient radical initiation. | Increase the amount of initiator or use an initiator with a lower decomposition temperature. Ensure the reaction temperature is appropriate for the chosen initiator. |
| Presence of radical inhibitors. | Ensure the solvent is thoroughly deoxygenated and the reaction is maintained under a strict inert atmosphere. | |
| Formation of Side Products | Radical-radical coupling. | Use a higher dilution of the reaction mixture to favor the intramolecular addition over intermolecular coupling. |
| Reaction with solvent. | Choose a solvent that is less susceptible to hydrogen abstraction by radicals (e.g., t-butanol). |
Conclusion
This compound is a promising reagent for the introduction of a unique perfluoroalkoxy chain into organic molecules. Its utility in radical reactions opens up avenues for the synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. While specific published protocols are limited, the principles of radical chemistry provide a solid foundation for the development of effective synthetic procedures. Further exploration of this reagent's reactivity is warranted to fully unlock its potential in creating next-generation fluorinated molecules.
References
-
American Chemical Society. (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Nagwa. (2021, September 16). Comparing the Reactivities of Halogens in Alkane Substitution Reactions. Retrieved from [Link]
- Davies A-level Chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube.
- U.S. Food and Drug Administration. (2025, September 23).
-
Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]
- ChemHelp ASAP. (2020, January 2). radical addition of HBr to alkenes [Video]. YouTube.
- Postigo, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(7), 1735-1745.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Ligand-Enabled Pd(II)-Catalyzed Bromination and Iodination of C(sp3)–H Bonds. Organic Letters, 19(16), 4335-4338.
- Minisci, F., Vismara, E., & Fontana, F. (1990). Aromatic radical perfluoroalkylation reactions. Gazzetta Chimica Italiana, 120(11), 677-686.
- IBM Research. (1991, April 1). Pendent perfluoroalkyl poly(aryl ethers)
- Glória, P. M. C., et al. (2022). CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. In Royal Society of Chemistry eBooks.
- The Animated Chemistry Textbook. (2021, October 24). Radical Addition - Alkene Reactions Part 8 of 9 - Organic Chemistry 101 [Video]. YouTube.
- Chad's Prep. (2020, December 18). 10.4 Addition of HBr and Peroxide | Organic Chemistry [Video]. YouTube.
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- 2. What is Perfuoroalkoxy Polymer? (PFA) [fluorocarbon.co.uk]
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- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
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- 6. exfluor.com [exfluor.com]
- 7. youtube.com [youtube.com]
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- 10. Pendent perfluoroalkyl poly(aryl ethers) for ACS Division of Polymer Chemistry Atlanta Meeting 1991 - IBM Research [research.ibm.com]
Application Note & Experimental Protocol: Leveraging 1-Bromoperfluoro-2,5,8-trioxanonane in Advanced Synthesis
Abstract: This document provides a comprehensive technical guide for the use of 1-Bromoperfluoro-2,5,8-trioxanonane as a versatile synthetic intermediate. We delve into the core principles governing its reactivity, offering a detailed, field-proven protocol for its conversion into a terminal thiol, a key functional group for subsequent conjugation and material fabrication. This guide is intended for researchers in materials science, drug development, and specialty chemicals seeking to incorporate highly fluorinated polyether moieties into target molecules.
Foundational Knowledge: Properties & Safety
This compound is a dense, clear, and colorless liquid. Its structure, characterized by a perfluorinated trioxanonane backbone and a terminal bromine atom, makes it a valuable building block for introducing fluorinated segments that can impart unique properties such as chemical inertness, hydrophobicity, and lipophobicity.
Physicochemical Data
A summary of the key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 330562-45-3 | [1][2] |
| Molecular Formula | C₆BrF₁₃O₃ | [1] |
| Molecular Weight | ~447 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 100 °C | [2] |
| Purity (Typical) | ≥98% | [1] |
Hazard Identification and Safe Handling
As a matter of scientific integrity, all protocols must begin with a thorough understanding of the reagent's safety profile. This compound is classified as a hazardous substance.
-
GHS Hazard Statements:
-
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical splash goggles, and a flame-retardant lab coat. Ensure an eyewash station and safety shower are immediately accessible.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Core Concepts: Reactivity of the Perfluoroalkyl-Bromine Bond
The reactivity of this compound is fundamentally different from that of its non-fluorinated hydrocarbon analogs. The intense electron-withdrawing effect of the perfluoroalkyl chain significantly influences the carbon-bromine (C-Br) bond. While this bond is the primary site for synthetic transformations, it does not typically undergo classical Sₙ2 reactions as readily as simple alkyl bromides. The reaction mechanism can be more complex, sometimes involving single-electron transfer (SET) or radical chain processes.[4][5]
For practical synthetic applications, nucleophilic substitution remains a viable pathway, particularly with soft nucleophiles. The conversion of perfluoroalkyl halides to thiols is a robust and valuable transformation. The "thiolacetic route," which involves substitution with a thioacetate salt followed by hydrolysis, is an effective and high-yielding method that avoids the direct use of corrosive and odorous reagents like H₂S.[6] This two-step process provides a stable intermediate and ultimately yields the desired thiol with high purity.[7] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial as it effectively solvates the cation of the nucleophilic salt (e.g., potassium thioacetate) while leaving the anion relatively "bare" and highly reactive.[7]
Application Protocol: Synthesis of Perfluoro-2,5,8-trioxanonane-1-thiol
This section details a two-part protocol for the conversion of this compound to its corresponding thiol.
Part A: Synthesis of S-(Perfluoro-2,5,8-trioxanonan-1-yl) ethanethioate
This first step creates a stable thioacetate intermediate via nucleophilic substitution.
Materials & Equipment:
-
This compound (e.g., 5.0 g, ~11.16 mmol)
-
Potassium thioacetate (KSAc) (1.4 g, ~12.28 mmol, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
-
100 mL round-bottom flask with a magnetic stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reagent Addition: To the round-bottom flask, add potassium thioacetate. Under an inert atmosphere, add the anhydrous DMF via syringe and stir to dissolve.
-
Initiation: Add this compound to the flask dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS (if standards are available). The disappearance of the starting bromide indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude thioacetate product, which can be purified by vacuum distillation if necessary.
Part B: Deacetylation to Perfluoro-2,5,8-trioxanonane-1-thiol
This step hydrolyzes the thioacetate to yield the final thiol product. This procedure must be performed in a well-ventilated fume hood due to the potential for stench.
Materials & Equipment:
-
Crude S-(Perfluoro-2,5,8-trioxanonan-1-yl) ethanethioate (from Part A)
-
Methanol (MeOH), degassed (50 mL)
-
Potassium hydroxide (KOH) (0.75 g, ~13.4 mmol, 1.2 eq)
-
Hydrochloric acid (1M HCl)
-
Standard glassware for reaction and workup
Step-by-Step Procedure:
-
Setup: Dissolve the crude thioacetate in degassed methanol in a round-bottom flask under an inert atmosphere. Cool the flask in an ice bath (0 °C).
-
Hydrolysis: Prepare a solution of KOH in degassed methanol and add it dropwise to the stirring thioacetate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The deacetylation is typically rapid.[7]
-
Neutralization: Cool the mixture back to 0 °C and carefully neutralize by adding 1M HCl dropwise until the pH is ~5-6.
-
Workup & Extraction: Add 100 mL of ice-cold deionized water and extract the product with a low-boiling point solvent like diethyl ether (3 x 30 mL).
-
Washing & Drying: Wash the combined organic layers with brine (2 x 40 mL), dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent on a rotary evaporator at low temperature to avoid product loss.
-
Purification: The final thiol is a volatile liquid and should be purified by vacuum distillation to obtain the high-purity product.
Experimental Workflow & Product Validation
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
Expected Characterization Results
-
FT-IR Spectroscopy: The most telling transformation will be the disappearance of the strong thioester carbonyl (C=O) stretch (typically ~1690 cm⁻¹) and the appearance of a weak S-H stretch (typically ~2550 cm⁻¹) in the final product. The strong C-F stretching bands (~1100-1300 cm⁻¹) will remain prominent.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) in negative ion mode is effective for identifying fluorinated compounds.[9][10] The final product should show a molecular ion peak corresponding to its calculated exact mass.
-
¹⁹F NMR Spectroscopy: This is the most diagnostic technique. The spectrum will be complex, but the CF₂ group adjacent to the new thiol functional group (-CF₂-SH) will show a distinct chemical shift and coupling pattern compared to the starting material's -CF₂-Br group.
-
¹H NMR Spectroscopy: The final product should exhibit a triplet (due to coupling with the adjacent CF₂) in the thiol proton region (~1.5-2.0 ppm), which integrates to one proton. The acetyl methyl peak (~2.3 ppm) from the intermediate will be absent.
Conclusion
This compound is a high-value synthetic intermediate. The protocol detailed herein provides a reliable and verifiable pathway for its conversion into a terminal thiol, opening avenues for its use in diverse applications, from the development of advanced fluorosurfactants and coatings to its incorporation as a linker in complex bioconjugates. Adherence to the safety guidelines and analytical validation steps is paramount for successful and reproducible results.
References
-
Gerdes, J. M., et al. (2007). Synthesis of terminally perfluorinated long-chain alkanethiols, sulfides and disulfides from the corresponding halides. Journal of Fluorine Chemistry. Available at: [Link]
-
Bálint, E., et al. (2011). Preparation of (Perfluoroalkyl)alkane Thiols via Zemplén Deacylation of Fluorous (Perfluoroalkyl)alkyl Thioacetates. Molecules. Available at: [Link]
-
Strynar, M. J., et al. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology. Available at: [Link]
-
Feiring, A. E. (1984). Perfluoroalkylation of thiols. Evidence for a radical chain process. Journal of Fluorine Chemistry. Available at: [Link]
-
Glenadel, Q., et al. (2016). Metal-Free Direct Nucleophilic Perfluoroalkylthiolation with Perfluoroalkanesulfenamides. Asian Journal of Organic Chemistry. Available at: [Link]
-
Singh, S., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B. Available at: [Link]
-
Mizuta, S., et al. (2015). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link]
-
Kobayashi, H., et al. (1985). Reactivity of halogen substituents of p-halogenoperfluoroanilines in acid media. Journal of Fluorine Chemistry. Available at: [Link]
-
McCord, J. P., et al. (2018). Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening. Environmental Science & Technology. Available at: [Link]
-
Mizuta, S., et al. (2015). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link]
-
Nickerson, A., et al. (2021). Environmental Source Tracking of Per- and Polyfluoroalkyl Substances within a Forensic Context: Current and Future Techniques. Environmental Science & Technology Letters. Available at: [Link]
-
Avle, S. U., et al. (2023). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. PNAS Nexus. Available at: [Link]
-
Mizuta, S., et al. (2015). Nucleophilic substitution reactions with nucleophilic fluorinating reagents. ResearchGate. Available at: [Link]
-
Feiring, A. E. (1984). PERFLUOROALKYLATION OF THIOLS. EVIDENCE FOR A RADICAL CHAIN PROCESS. Journal of Fluorine Chemistry. Available at: [Link]
-
Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. Available at: [Link]
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- 4. Sci-Hub. Perfluoroalkylation of thiols. Evidence for a radical chain process / Journal of Fluorine Chemistry, 1984 [sci-hub.ru]
- 5. PERFLUOROALKYLATION OF THIOLS. EVIDENCE FOR A RADICAL CHAIN PROCESS | Semantic Scholar [semanticscholar.org]
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Applications of 1-Bromoperfluoro-2,5,8-trioxanonane in Materials Science: A Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 1-Bromoperfluoro-2,5,8-trioxanonane in materials science. We will delve into the core functionalities of this molecule, offering detailed application notes and step-by-step protocols for its use as a versatile building block in the synthesis of advanced functional materials.
Introduction: Unveiling the Potential of a Unique Fluorinated Building Block
This compound, with the chemical formula C6BrF13O3, is a specialized fluorinated compound that merges the distinct properties of a perfluoroalkyl chain with the reactivity of a terminal bromine atom and the flexibility of ether linkages.[1][2] The highly fluorinated backbone imparts characteristics such as low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability.[3] The terminal bromine atom serves as a reactive handle, enabling its participation in a variety of polymerization and surface modification reactions. The embedded ether groups in the perfluorinated chain can offer increased flexibility and potentially different solubility profiles compared to simple perfluoroalkanes.
These properties make this compound a compelling candidate for the development of advanced materials with tailored surface properties and architectures. This guide will focus on two primary applications: its role as an initiator in Atom Transfer Radical Polymerization (ATRP) for the synthesis of fluorinated polymers and its use in surface modification to create functional polymer brushes.
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 330562-45-3 | [4] |
| Molecular Formula | C6BrF13O3 | [4] |
| Molecular Weight | 446.95 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 100 °C | [4] |
| Purity | Typically ≥98% | [1] |
Application I: Initiator for Atom Transfer Radical Polymerization (ATRP)
The carbon-bromine bond in this compound can be homolytically cleaved in the presence of a suitable transition metal catalyst, making it an excellent initiator for Atom Transfer Radical Polymerization (ATRP).[5] ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers.[6]
By using this compound as an initiator, a fluorinated block can be introduced at the beginning of a polymer chain. This is particularly useful for creating amphiphilic block copolymers, which can self-assemble into various nanostructures in solution.
Experimental Protocol: Synthesis of a Fluorinated-block Copolymer via ATRP
This protocol describes the synthesis of a block copolymer of this compound initiated poly(methyl methacrylate) (PFPN-b-PMMA).
Materials:
-
This compound (initiator)
-
Methyl methacrylate (MMA) (monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Pass methyl methacrylate through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask, add CuBr (e.g., 0.05 mmol).
-
Add the desired amount of MMA (e.g., 5 mmol) and anisole (e.g., 5 mL) to the flask.
-
Add this compound (e.g., 0.05 mmol) to the mixture.
-
Add PMDETA (e.g., 0.05 mmol) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at a set temperature (e.g., 70 °C) and stir.
-
Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.
-
Termination: After reaching the desired conversion or time, cool the flask to room temperature and expose the mixture to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.
Causality Behind Experimental Choices:
-
Inhibitor Removal: The inhibitor in the monomer would quench the radical polymerization.
-
Degassing: Oxygen is a radical scavenger and would terminate the polymerization.
-
Ligand (PMDETA): The ligand solubilizes the copper catalyst and tunes its reactivity for a controlled polymerization.
-
Freeze-Pump-Thaw: This is a robust method to ensure an oxygen-free environment, crucial for successful ATRP.[7]
-
Precipitation in Methanol: The fluorinated block copolymer is insoluble in methanol, allowing for its separation from unreacted monomer and other soluble species.
Logical Relationship Diagram: ATRP Mechanism
Caption: ATRP reaction workflow.
Application II: Surface Modification via "Grafting From" Polymerization
The perfluoroalkyl nature of this compound makes it an ideal candidate for modifying the surface properties of materials, rendering them hydrophobic and oleophobic. A powerful technique for this is "grafting from" polymerization, where polymer chains are grown directly from an initiator immobilized on a surface.[8] This creates a dense layer of polymer "brushes" that can dramatically alter the surface chemistry.[9]
This process typically involves two steps: first, immobilizing an initiator on the surface, and second, performing the polymerization. This compound can be used in the second step of a two-step process where an initiator is first attached to the surface.
Experimental Protocol: Surface-Initiated ATRP (SI-ATRP) for Creating Fluorinated Polymer Brushes
This protocol outlines the "grafting from" of a fluorinated polymer from a silicon wafer surface.
Part A: Immobilization of an ATRP Initiator on a Silicon Wafer
-
Substrate Cleaning: Clean silicon wafers by sonication in acetone and then isopropanol for 15 minutes each. Dry the wafers under a stream of nitrogen.
-
Surface Activation: Activate the surface by exposing it to an oxygen plasma or by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive! ). This generates hydroxyl (-OH) groups on the surface.
-
Initiator Silanization: In a glovebox or under an inert atmosphere, place the activated wafers in a solution of an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), in anhydrous toluene for several hours. This forms an amine-terminated self-assembled monolayer (SAM).
-
Bromination of the SAM: React the amine-terminated surface with a solution of 2-bromoisobutyryl bromide in anhydrous toluene in the presence of a non-nucleophilic base like triethylamine. This converts the amine groups to ATRP initiator sites.[2]
-
Washing: Thoroughly rinse the wafers with toluene, then ethanol, and dry under nitrogen.
Part B: "Grafting From" Polymerization of a Fluorinated Monomer
This part of the protocol uses the initiator-functionalized surface from Part A to grow fluorinated polymer brushes.
Materials:
-
Initiator-functionalized silicon wafer (from Part A)
-
A fluorinated monomer (e.g., a perfluoroalkyl methacrylate)
-
This compound (as a free initiator in solution to control polymerization)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent (e.g., anisole or a fluorinated solvent)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Reaction Setup: Place the initiator-functionalized silicon wafer in a dry Schlenk flask.
-
Add CuBr and the fluorinated monomer to the flask.
-
Add the anhydrous solvent.
-
Add a small amount of "sacrificial" free initiator, this compound, to the solution. This helps to control the polymerization in the solution phase and on the surface.
-
Add PMDETA to the flask.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath (e.g., 70 °C) and allow the polymerization to proceed for the desired time.
-
Termination and Cleaning: Remove the wafer from the reaction solution, rinse it extensively with the polymerization solvent, followed by sonication in the same solvent to remove any physisorbed polymer. Dry the wafer under a stream of nitrogen.
Causality Behind Experimental Choices:
-
Surface Activation: The generation of hydroxyl groups is essential for the covalent attachment of the silane-based initiator.
-
Self-Assembled Monolayer (SAM): The use of a silane coupling agent creates a uniform, dense layer of initiator molecules on the surface.[10]
-
"Sacrificial" Initiator: The free initiator in the solution helps to maintain a constant concentration of the deactivator species, leading to better control over the polymer brush growth.
-
Sonication: This step is crucial to remove any polymer that is not covalently bonded to the surface, ensuring that the observed changes in surface properties are due to the grafted brushes.
Workflow Diagram: Surface Modification via "Grafting From"
Caption: Workflow for creating fluorinated polymer brushes.
Conclusion and Future Outlook
This compound is a highly promising building block for the creation of advanced fluorinated materials. Its utility as an initiator for controlled radical polymerization opens up avenues for the synthesis of well-defined fluorinated polymers and block copolymers. Furthermore, its application in surface modification via "grafting from" techniques provides a robust method for creating surfaces with tailored wettability and low adhesion. The protocols and principles outlined in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile molecule in their materials science and drug development endeavors. Future research could explore its use in emulsion polymerization, the synthesis of more complex polymer architectures, and its incorporation into materials for biomedical applications, leveraging the biocompatibility often associated with perfluorinated compounds.
References
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Chen, Z., & Twyman, L. J. (2024). Synthesis of Fluorinated Amphiphilic Polymers and the Morphological Dependence on Their Oxygen Binding Capacity. ACS Applied Polymer Materials, 6, 4164–4170. [Link]
- Fu, C., et al. (2017). Controlled Grafting of Comb Copolymer Brushes on Poly(tetrafluoroethylene) Films by Surface-Initiated Living Radical Polymerizations.
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Gao, Y., & Li, W. (2017). Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. Chemical Communications, 53(75), 10497-10500. [Link]
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Hart, L. R., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters, 16(6), 1622–1625. [Link]
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Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
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Mishra, D., & Samal, S. K. (2022). Polymer Grafting and its chemical reactions. Frontiers in Chemical Engineering, 4, 978735. [Link]
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Montclair State University Digital Commons. (2022). Design of Block Copolymer with Tunable Hydrophobic/Hydrophilic/Fluorophilic Interactions. [Link]
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O'Connell, R. W., et al. (2012). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Angewandte Chemie International Edition, 51(40), 10168-10171. [Link]
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Rehor, A., et al. (2001). Surface Properties and Metathesis Synthesis of Block Copolymers Including Perfluoroalkyl-Ended Polyethylenes. Macromolecules, 34(22), 7734–7742. [Link]
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Tokarek, M., et al. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. Materials, 12(18), 3030. [Link]
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Lee, T. R., et al. (1995). Surface Modification of Polyethylene through Bromination. Langmuir, 11(11), 4412–4420. [Link]
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Yang, S., et al. (2019). Grafting Polytetrafluoroethylene Micropowder via in Situ Electron Beam Irradiation-Induced Polymerization. Polymers, 11(11), 1888. [Link]
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Zhang, Y., et al. (2019). Surface Grafting on Polymer Surface Using Physisorbed Free Radical Initiators. Journal of Visualized Experiments, (150), e59971. [Link]
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Li, M., & Matyjaszewski, K. (2017). Block Copolymers: Synthesis, Self-Assembly, and Applications. Polymers, 9(10), 494. [Link]
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Park, S., et al. (2021). Enhancement of the Coadsorption of Per- and Polyfluoroalkyl Substances onto Fe-MOF Derivative in Surface Water through Strengthening Hydrophobic Interactions. Environmental Science & Technology, 55(13), 9039–9048. [Link]
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NASA Technical Reports Server. (1996). Properties of Perfluoropolyethers for Space Applications. [Link]
-
Davis, K. A., & Matyjaszewski, K. (2002). Functional polymers by atom transfer radical polymerization. Advances in Polymer Science, 159, 2-11. [Link]
-
Wang, X., et al. (2018). Wetting of Surface Grafted Hydrophilic‐b‐Hydrophobic Block Copolymer Brushes. Macromolecular Rapid Communications, 39(12), 1800100. [Link]
-
ResearchGate. (2004). More rapid, superior, broader - Perfluoropolyether (PFPE)/poly(tetrafluoroethylene) (PTFE) lubricants for new areas of use. [Link]
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Tonnar, J., & Lacroix-Desmazes, P. (2008). Bromoalkyl ATRP initiator activation by inorganic salts: experiments and computations. Polymer Chemistry, 1(5), 633-641. [Link]
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ResearchGate. (2012). General scheme of the synthesis of block amphiphilic copolymers based.... [Link]
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Ameduri, B., et al. (2015). Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. Polymers, 7(5), 935-953. [Link]
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ACS Publications. (2022). Surface Modification of Graphene Oxide for Fast Removal of Per- and Polyfluoroalkyl Substances (PFAS) Mixtures from River Water. [Link]
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MDPI. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. [Link]
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ResearchGate. (2016). Perfluoropolyether-Functionalized Carbon-Based Materials and Their Applications. [Link]
-
Gola, M. (2014). Reactivity of perfluoropolyether peroxides on carbon based materials and their application in proton exchange membrane fuel cells. POLITesi. [Link]
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Application Notes and Protocols for Surface Modification Using 1-Bromoperfluoro-2,5,8-trioxanonane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Power of Perfluorinated Surfaces
The pursuit of precisely engineered surfaces with tailored properties is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical devices to microelectronics. Per- and polyfluoroalkyl substances (PFAS) have long been favored for creating surfaces with low energy, leading to exceptional hydrophobicity and oleophobicity.[1] These unique characteristics arise from the strong carbon-fluorine bond and the low polarizability of the fluorine atom, which result in weak intermolecular forces.[2] Among the diverse array of fluorinated compounds, 1-Bromoperfluoro-2,5,8-trioxanonane stands out as a versatile building block for creating robust and highly repellent surface coatings.
This guide provides an in-depth exploration of the application of this compound in advanced surface modification. We will delve into the fundamental principles, reaction mechanisms, and detailed experimental protocols for leveraging this molecule to create functionalized surfaces. This document is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind them, empowering researchers to adapt and innovate upon these techniques.
Molecular Profile of this compound:
| Property | Value | Source |
| Chemical Formula | C₆BrF₁₃O₃ | [3][4] |
| Molecular Weight | 446.95 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 100 °C | [5][6] |
| Purity | Typically ≥98% | [4] |
Core Principles of Surface Modification with this compound
The utility of this compound in surface modification hinges on the strategic exploitation of its terminal bromine atom. While the perfluorinated backbone provides the desirable low surface energy, the bromo- group serves as a chemical handle for anchoring the molecule to a substrate. However, the inherent stability of the C-Br bond in perfluorinated compounds necessitates specific chemical strategies to achieve efficient surface grafting. Two primary pathways have emerged as the most effective:
-
Functional Group Conversion for Self-Assembled Monolayers (SAMs): This approach involves chemically converting the bromo-group into a more reactive functional group, such as a silane. This new functional group can then readily react with hydroxylated surfaces (e.g., silicon wafers, glass, metal oxides) to form a dense, highly ordered self-assembled monolayer.[2][7]
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): In this technique, the bromo-group of this compound acts as an initiator for the controlled radical polymerization of monomers from a surface.[8] This method allows for the growth of polymer brushes with the perfluorinated moiety at the chain end, creating a robust and highly functionalized surface layer.[9][10]
The choice between these two strategies depends on the desired surface architecture and properties. SAMs provide an ultra-thin, well-defined monolayer, while SI-ATRP creates a thicker, more complex polymer brush structure.
PART 1: Functional Group Conversion and Self-Assembled Monolayer (SAM) Formation
This section details the protocols for converting this compound into a silane derivative, which can then be used to form a self-assembled monolayer on a hydroxylated substrate.
Workflow for SAM Formation via Functional Group Conversion
Caption: Workflow for creating a self-assembled monolayer.
Protocol 1.1: Synthesis of Perfluoro-2,5,8-trioxanonane Silane via Grignard Reaction
This protocol describes the conversion of the bromo-group to a trimethoxysilane group, a common and highly reactive moiety for forming SAMs on silicon-based substrates. The synthesis of organosilanes via Grignard reactions is a well-established method.[11]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Tetramethyl orthosilicate (TMOS)
-
Iodine crystal (as initiator)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (argon or nitrogen), add magnesium turnings to a dry three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the solution dropwise to the magnesium turnings with vigorous stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 2-4 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Silane Precursor:
-
In a separate flask, dissolve tetramethyl orthosilicate (TMOS) in anhydrous diethyl ether or THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the TMOS solution to the Grignard reagent with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the perfluoro-2,5,8-trioxanonane trimethoxysilane.
-
Protocol 1.2: Formation of a Self-Assembled Monolayer on a Silicon Wafer
This protocol details the deposition of the synthesized perfluoro-2,5,8-trioxanonane silane onto a silicon wafer to form a hydrophobic and oleophobic SAM.
Materials:
-
Synthesized perfluoro-2,5,8-trioxanonane trimethoxysilane
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
Deionized water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface rich in hydroxyl (-OH) groups. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafers thoroughly with copious amounts of deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
Heat the wafers in an oven at 120 °C for 30 minutes to remove any adsorbed water.
-
-
SAM Deposition:
-
Prepare a 1-5 mM solution of the perfluoro-2,5,8-trioxanonane trimethoxysilane in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the deposition to proceed for 2-24 hours at room temperature in a moisture-free environment (e.g., a desiccator or glovebox).
-
After deposition, remove the wafers from the solution and rinse with fresh toluene to remove any physisorbed molecules.
-
Cure the SAM by baking the wafers at 120 °C for 1 hour. This step promotes the formation of a stable siloxane network.
-
-
Characterization:
-
The quality of the SAM can be assessed by measuring the static contact angles of water and other liquids (e.g., diiodomethane, hexadecane). A high water contact angle (>110°) is indicative of a well-formed, hydrophobic monolayer.
-
X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of fluorine and silicon on the surface.[2][12][13]
-
PART 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This section outlines the use of this compound as an initiator for the growth of polymer brushes from a surface. This technique allows for the creation of thicker, more robust coatings with a high density of the perfluorinated moiety.
Workflow for SI-ATRP
Caption: General workflow for Surface-Initiated ATRP.
Protocol 2.1: Immobilization of this compound as an ATRP Initiator
Before polymerization, the initiator must be covalently attached to the substrate. This protocol describes the immobilization on a hydroxyl-terminated surface.
Materials:
-
This compound
-
Hydroxylated substrate (e.g., silicon wafer, glass slide)
-
2-Bromoisobutyryl bromide
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Standard Schlenk line and glassware
Procedure:
-
Substrate Preparation:
-
Clean and hydroxylate the substrate as described in Protocol 1.2.
-
-
Initiator Immobilization:
-
In a dry flask under an inert atmosphere, dissolve the hydroxylated substrate, triethylamine, and a catalytic amount of 4-(dimethylamino)pyridine in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add 2-bromoisobutyryl bromide.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Rinse the substrate sequentially with DCM, ethanol, and deionized water.
-
Dry the initiator-functionalized substrate under a stream of nitrogen.
-
Protocol 2.2: Surface-Initiated ATRP of Methyl Methacrylate (MMA)
This protocol details the growth of poly(methyl methacrylate) (PMMA) brushes from the initiator-functionalized surface, with the this compound moiety at the free end of the polymer chains.
Materials:
-
Initiator-functionalized substrate
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous solvent (e.g., toluene, anisole)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Polymerization Solution:
-
In a dry Schlenk flask, add CuBr and bpy under an inert atmosphere.
-
Add the anhydrous solvent and stir until a homogeneous catalyst complex is formed.
-
Add the MMA monomer to the catalyst solution.
-
Deoxygenate the solution by several freeze-pump-thaw cycles.
-
-
Polymerization:
-
Place the initiator-functionalized substrate in a separate dry Schlenk flask and deoxygenate.
-
Transfer the polymerization solution to the flask containing the substrate via a cannula.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Allow the polymerization to proceed for the desired time (typically a few hours). The thickness of the polymer brush is dependent on the reaction time.
-
-
Post-Polymerization Clean-up:
-
Remove the substrate from the polymerization solution and rinse thoroughly with a good solvent for the polymer (e.g., toluene, THF) to remove any non-grafted polymer.
-
Dry the substrate under a stream of nitrogen.
-
-
Characterization:
-
The thickness of the grafted polymer layer can be measured by ellipsometry or atomic force microscopy (AFM).
-
The surface properties can be evaluated by contact angle measurements. The presence of the perfluorinated end-groups will render the surface highly hydrophobic and oleophobic.
-
XPS can be used to analyze the elemental composition of the surface, confirming the presence of the polymer and the terminal perfluorinated groups.
-
Expected Surface Properties and Characterization Data
The successful modification of a surface with this compound or its derivatives will result in a significant decrease in surface energy, leading to high contact angles with various liquids.
Table of Expected Contact Angles and Surface Energy:
| Surface | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Energy (mN/m) |
| Unmodified Silicon Wafer | < 20 | ~30-40 | ~60-70 |
| Perfluoroether SAM | > 110 | ~80-90 | < 15 |
| Perfluoroether-terminated PMMA Brush | > 100 | ~70-80 | ~20-25 |
Note: These are typical values and may vary depending on the specific protocol, substrate, and quality of the coating. The surface energy can be calculated from the contact angles of two or more liquids with known surface tension components using models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The synthesis of the silane derivative and the SAM deposition are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used under an inert atmosphere.
-
Substrate Cleanliness: The quality of the modified surface is critically dependent on the cleanliness of the initial substrate. Incomplete removal of contaminants will lead to a disordered and incomplete monolayer or poor initiator grafting.
-
Catalyst Purity in ATRP: The success of SI-ATRP is highly dependent on the purity of the catalyst and the removal of oxygen from the system. The use of deoxygenated solvents and monomers is crucial.
-
Characterization is Key: A multi-technique approach to surface characterization is essential to validate the success of the modification. Contact angle measurements provide a quick and easy assessment of the surface properties, while techniques like XPS and ellipsometry provide more detailed chemical and structural information.
Conclusion
This compound is a valuable and versatile molecule for the creation of high-performance, low-energy surfaces. By employing either functional group conversion to form self-assembled monolayers or by using it as an initiator in surface-initiated atom transfer radical polymerization, researchers can precisely tailor the properties of a wide range of substrates. The protocols and insights provided in this guide offer a solid foundation for the successful application of this compound in diverse research and development endeavors, from creating anti-fouling coatings for biomedical implants to developing low-adhesion surfaces for microfluidic devices.
References
- Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
- Carre, A., & Mittal, K. L. (Eds.). (2009). Superhydrophobic Surfaces. CRC Press.
- Castner, D. G., & Ratner, B. D. (2002). Biomedical surface science: Foundations to frontiers. Surface Science, 500(1-3), 713-739.
- Jones, D. M., & Huck, W. T. S. (2001). Controlled surface-initiated polymerizations.
- Kaelble, D. H. (1970). Dispersion-polar surface tension properties of organic solids. The Journal of Adhesion, 2(2), 66-81.
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical Reviews, 105(4), 1103-1170.
- Onclin, S., Ravoo, B. J., & Reinhoudt, D. N. (2005). Engineering silicon oxide surfaces using self-assembled monolayers.
- Patil, A. O., & McCormick, C. L. (2008). Water-soluble polymers for enhanced oil recovery. Journal of Macromolecular Science, Part C: Polymer Reviews, 48(4), 625-678.
- Pyun, J., & Matyjaszewski, K. (2001). Synthesis of hybrid polymers using atom transfer radical polymerization: From macromolecules to colloids.
- Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical Reviews, 96(4), 1533-1554.
- Zisman, W. A. (1964). Relation of the equilibrium contact angle to liquid and solid constitution. In Contact Angle, Wettability, and Adhesion (pp. 1-51). American Chemical Society.
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- 6. Bromoalkyl ATRP initiator activation by inorganic salts: experiments and computations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Versatile Reactivity of 1-Bromoperfluoro-2,5,8-trioxanonane
Introduction: Unlocking the Potential of Perfluoroalkyl Ethers
1-Bromoperfluoro-2,5,8-trioxanonane, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a valuable synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique structure, combining a flexible trioxanonane backbone with a reactive perfluoroalkyl bromide terminus, allows for the introduction of the perfluoroalkyl ether moiety into a wide range of organic molecules. This modification can significantly enhance crucial physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, making it a key building block in modern medicinal chemistry and materials science.
This comprehensive guide provides detailed application notes and protocols for the reaction of this compound with a variety of common substrates. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the chosen reaction conditions.
Core Reactivity Principles: A Tale of Two Pathways
The reactivity of this compound is primarily governed by two distinct pathways: nucleophilic substitution and radical reactions . The strong electron-withdrawing nature of the perfluoroalkyl chain renders the terminal carbon atom susceptible to attack by nucleophiles, while the carbon-bromine bond can be homolytically cleaved to generate a perfluoroalkyl radical.
Nucleophilic Substitution Reactions
In these reactions, a nucleophile (Nu:⁻) attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The general mechanism is depicted below:
Caption: Generalized workflow for nucleophilic substitution.
Radical Reactions
The generation of the perfluoro-2,5,8-trioxanonanyl radical opens up a vast landscape of synthetic possibilities, most notably through Atom Transfer Radical Addition (ATRA) to unsaturated systems like alkenes. This process is typically initiated by a radical initiator or through photoredox catalysis.[1]
Caption: Key steps in an Atom Transfer Radical Addition reaction.
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative substrates. These are intended as starting points and may require optimization based on the specific substrate and desired outcome.
Protocol 1: Synthesis of Perfluoroalkyl Ether Thioethers via Nucleophilic Substitution with Thiols
This protocol describes a general procedure for the synthesis of perfluoroalkyl ether thioethers, which are valuable intermediates in the synthesis of complex molecules. The reaction proceeds via a classic SN2 mechanism.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, alkanethiol)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the thiol (1.0 equivalent) and anhydrous solvent.
-
Base Addition: Carefully add the base (1.1 equivalents) portion-wise to the stirred solution at room temperature. For highly reactive thiols, cooling the mixture to 0 °C is recommended.
-
Substrate Addition: Once the thiolate has formed (typically indicated by a color change or dissolution of the base), add this compound (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Representative Data (for analogous reactions):
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | Acetonitrile | 60 | 12 | 85-95 |
| 4-Methylthiophenol | NaH | DMF | 25 | 8 | 90-98 |
| 1-Dodecanethiol | K₂CO₃ | Acetonitrile | 80 | 24 | 75-85 |
Protocol 2: Synthesis of Perfluoroalkyl Ether Aryl Ethers via Nucleophilic Aromatic Substitution with Phenols
The synthesis of perfluoroalkyl ether aryl ethers is a crucial transformation in drug discovery. This protocol outlines a general method for this reaction, which often requires a base to deprotonate the phenol.
Materials:
-
This compound
-
Phenol (substituted or unsubstituted)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the phenol (1.0 equivalent), base (1.5-2.0 equivalents), and anhydrous solvent.
-
Substrate Addition: Add this compound (1.1 equivalents) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the phenol.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography. The preparation of sodium phenoxides from sodium ethoxide and substituted phenols has been previously described.[2]
Representative Data (for analogous reactions):
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 16 | 70-80 |
| 4-Methoxyphenol | Cs₂CO₃ | DMSO | 90 | 12 | 80-90 |
| 4-Nitrophenol | K₂CO₃ | DMF | 120 | 24 | 65-75 |
Protocol 3: Synthesis of Perfluoroalkyl Ether Amines via Nucleophilic Substitution with Amines
The introduction of a perfluoroalkyl ether moiety to an amine is a common strategy in the development of bioactive compounds. This protocol provides a general method for the N-alkylation of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF))
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a solution of the amine (1.0 equivalent) in the chosen anhydrous solvent, add the base (2.0-2.5 equivalents).
-
Substrate Addition: Add this compound (1.1 equivalents) to the mixture at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature or heat to reflux, depending on the nucleophilicity of the amine. A general protocol for the reaction of 1,9-dibromononane with primary amines suggests refluxing in acetonitrile for 24-48 hours.[3]
-
Monitoring and Work-up: Follow the reaction's progress using an appropriate analytical technique. After completion, filter off any inorganic salts and concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the product by column chromatography.
Representative Data (for analogous reactions):
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 24 | 60-70 |
| Piperidine | Et₃N | THF | 65 | 18 | 85-95 |
| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 24 | 75-85 |
Protocol 4: Atom Transfer Radical Addition (ATRA) to Alkenes
This protocol outlines a general procedure for the radical addition of this compound to an alkene, a powerful method for C-C bond formation. This reaction is typically initiated with a radical initiator like AIBN or through photoredox catalysis.[1]
Materials:
-
This compound
-
Alkene (e.g., styrene, 1-octene)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN)) or a photoredox catalyst system
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware for radical reactions (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the alkene (1.0 equivalent) and this compound (1.2 equivalents) in the deoxygenated solvent.
-
Initiator Addition: Add the radical initiator (e.g., AIBN, 0.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 80 °C for AIBN in toluene). If using a photoredox catalyst, the reaction is typically performed at room temperature under visible light irradiation. A study on the ATRA of perfluoroalkyl iodides with styrene using a copper photoredox catalyst provides insights into the mechanism.
-
Monitoring and Work-up: Monitor the reaction for the consumption of the starting materials. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to yield the desired adduct.
Representative Data (for analogous reactions):
| Alkene Substrate | Initiator/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | AIBN | Toluene | 80 | 12 | 70-80 |
| 1-Octene | AIBN | Toluene | 80 | 24 | 65-75 |
| Methyl Acrylate | Photoredox Catalyst | Acetonitrile | 25 | 18 | 75-85 |
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS).
Conclusion
This compound is a versatile and valuable reagent for the introduction of the perfluoroalkyl ether moiety into organic molecules. The protocols outlined in this application note provide a solid foundation for exploring its reactivity in both nucleophilic substitution and radical addition reactions. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively leverage this building block to advance their synthetic programs in drug discovery and materials science.
References
-
Zenodo. Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. [Link]
-
ResearchGate. Synthesis of novel perfluoroalkyl ether derivatives. [Link]
-
ACS Publications. Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. [Link]
-
ResearchGate. The effect of the reaction conditions on the course of the reactions of hindered phenols with NF reagents. [Link]
-
ResearchGate. Atom transfer radical emulsion polymerization (emulsion ATRP) of styrene with water-soluble initiator. [Link]
-
ResearchGate. Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. [Link]
-
The Royal Society of Chemistry. Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Substituted 2-Bromo Phenols Using a Novel Bromination-Dehydrobromination Reaction. [Link]
-
PubMed. Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. [Link]
-
Wiley Online Library. Synthesis of trans‐2‐(Disubstituted‐amino)alkenyl Polyoxyperfluoroalkyl Ketones from Tertiary Amines and Perfluoroalkyl Et. [Link]
-
PMC - NIH. Alkyl Aryl Ether Bond Formation with PhenoFluor. [Link]
-
NIH. A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. [Link]
-
PMC - NIH. Metallaphotoredox Perfluoroalkylation of Organobromides. [Link]
-
ResearchGate. (PDF) Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)2 Reagent: A Method for the Synthesis of Perfluoroalkylated Compounds. [Link]
-
Semantic Scholar. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. [Link]
-
MDPI. Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System. [Link]
-
Sci-Hub. Synthesis of Substituted 2-Bromo Phenols using a Novel Bromination-Dehydrobromination Reaction. [Link]
-
ResearchGate. Atom-Transfer Radical Polymerization of Styrene with Bifunctional and Monofunctional Initiators: Experimental and Mathematical Modeling Results. [Link]
-
MDPI. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]
-
Preprints.org. Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]
-
ChemRxiv. Atom Transfer Radical Addition to Alkenes using Fukuzumi Photocatalyst for Regioselective Functionalization of Quinoxalin-2(1H)-ones. [Link]
-
ResearchGate. Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Heteroaryl Bromides. [Link]
Sources
Catalytic Systems for Reactions Involving 1-Bromoperfluoro-2,5,8-trioxanonane: Application Notes and Protocols
Introduction: The Unique Potential of 1-Bromoperfluoro-2,5,8-trioxanonane in Advanced Synthesis
This compound represents a class of fluorinated building blocks that are of growing interest to researchers in materials science and drug discovery. The presence of the perfluoroalkyl chain imparts unique properties such as thermal and chemical stability, while the ether linkages provide a degree of flexibility and potential for biocompatibility. The terminal bromine atom serves as a versatile handle for a variety of catalytic C-C and C-heteroatom bond-forming reactions, enabling the introduction of this fluorinated motif into complex molecular architectures.
This guide provides an in-depth exploration of key catalytic systems for the functionalization of this compound, with a focus on the underlying principles, practical experimental protocols, and critical parameters for success. The protocols described herein are designed to be self-validating, offering a robust starting point for researchers to develop bespoke applications.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Functionalized Perfluoroether Derivatives
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, allowing for the precise formation of carbon-carbon bonds.[1] For a substrate like this compound, these reactions open up a vast chemical space for derivatization.
A. Sonogashira Coupling: Synthesis of Perfluoroalkoxy-Substituted Alkynes
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes.[2][3] This reaction is particularly valuable for the synthesis of conjugated enynes and other acetylenic compounds.
The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the perfluoroalkyl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle serves to generate the reactive copper(I) acetylide intermediate from the terminal alkyne.
Diagram 1: Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 446.96 | 223.5 | 0.5 | 1.0 |
| Phenylacetylene | 102.14 | 61.3 | 0.6 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 28.9 | 0.025 | 0.05 |
| Copper(I) iodide (CuI) | 190.45 | 4.8 | 0.025 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 202.4 | 2.0 | 4.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 5 mL | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ (28.9 mg, 0.025 mmol) and CuI (4.8 mg, 0.025 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (0.28 mL, 2.0 mmol).
-
Add this compound (223.5 mg, 0.5 mmol).
-
Add phenylacetylene (66 µL, 0.6 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Self-Validation:
-
Expected Outcome: Formation of a new product with a higher molecular weight, observable by GC-MS. ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure, showing the disappearance of the terminal alkyne proton and the appearance of signals corresponding to the coupled product.
-
Troubleshooting:
-
No reaction: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The palladium catalyst may need to be activated; consider using a different palladium source like PdCl₂(PPh₃)₂ in the presence of a reducing agent.
-
Homocoupling of the alkyne (Glaser coupling): Minimize the amount of oxygen in the reaction vessel. Running the reaction at a lower temperature may also suppress this side reaction.
-
B. Suzuki-Miyaura Coupling: Accessing Perfluoroalkoxy-Aryl Scaffolds
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with a halide or triflate.[1][4] This reaction is widely used in the pharmaceutical industry due to its mild conditions and the commercial availability of a vast array of boronic acids.[1]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the perfluoroalkyl bromide to form a Pd(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 446.96 | 223.5 | 0.5 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 91.2 | 0.6 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 20.4 | 0.025 | 0.05 |
| Potassium carbonate (K₂CO₃) | 138.21 | 207.3 | 1.5 | 3.0 |
| 1,4-Dioxane/Water (4:1) | - | 5 mL | - | - |
Procedure:
-
To a microwave vial, add this compound (223.5 mg, 0.5 mmol), 4-methoxyphenylboronic acid (91.2 mg, 0.6 mmol), and K₂CO₃ (207.3 mg, 1.5 mmol).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (20.4 mg, 0.025 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours with stirring. Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the biaryl product.
Self-Validation:
-
Expected Outcome: Successful C-C bond formation confirmed by the appearance of a new product with the expected mass in GC-MS analysis. NMR spectroscopy will show signals corresponding to both the perfluoroalkoxy and the 4-methoxyphenyl moieties.
-
Troubleshooting:
-
Low yield: Ensure the base is of high quality and freshly ground. The choice of ligand is crucial; other phosphine ligands such as SPhos or XPhos may improve the yield. Degassing the solvent mixture prior to use can be beneficial.
-
Protodeboronation of the boronic acid: Minimize the amount of water in the reaction and ensure the reaction is run under an inert atmosphere.
-
II. Atom Transfer Radical Polymerization (ATRP): Crafting Well-Defined Fluorinated Polymers
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5][6][7] this compound is an excellent candidate as an initiator for ATRP, enabling the growth of polymer chains with a terminal perfluoroalkoxy group.
Fundamental Principles of ATRP
ATRP relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides.[5] This equilibrium is catalyzed by a transition metal complex, most commonly a copper(I) species complexed with a nitrogen-based ligand. The perfluoroalkyl bromide acts as the initiator, from which the polymer chain grows.
Diagram 3: General Scheme of Atom Transfer Radical Polymerization
Caption: The equilibrium between active and dormant species in ATRP.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) Initiated by this compound
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 446.96 | 44.7 | 0.1 | 1 |
| Methyl methacrylate (MMA) | 100.12 | 1001.2 | 10.0 | 100 |
| Copper(I) bromide (CuBr) | 143.45 | 14.3 | 0.1 | 1 |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 173.30 | 17.3 | 0.1 | 1 |
| Anisole | - | 2 mL | - | - |
Procedure:
-
To a dry Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anisole (2 mL) and MMA (1.07 mL, 10.0 mmol).
-
Add PMDETA (21 µL, 0.1 mmol) and stir until the copper complex forms (a colored solution).
-
Add the initiator, this compound (44.7 mg, 0.1 mmol).
-
Place the flask in a preheated oil bath at 60-80 °C and stir for the desired time (e.g., 4-24 hours). Periodically take samples to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
To quench the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with THF (10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large volume of a non-solvent (e.g., methanol or cold hexanes).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Self-Validation:
-
Expected Outcome: A linear increase in molecular weight with monomer conversion, and a low polydispersity index (PDI < 1.3), as determined by Gel Permeation Chromatography (GPC). ¹⁹F NMR of the purified polymer will confirm the presence of the perfluoroalkoxy end-group.
-
Troubleshooting:
-
Broad PDI or uncontrolled polymerization: Ensure the purity of the monomer (inhibitor must be removed). The copper(I) catalyst is sensitive to oxidation; ensure a rigorously inert atmosphere.
-
Slow or no polymerization: The initiator may be too unreactive under the chosen conditions. Increasing the temperature or using a more active catalyst system (e.g., CuBr/Me₆TREN) could be beneficial.
-
III. Conclusion and Future Directions
The catalytic functionalization of this compound offers a powerful platform for the synthesis of novel fluorinated materials and molecules. The Sonogashira and Suzuki-Miyaura couplings provide efficient means for C-C bond formation, while ATRP allows for the creation of well-defined polymers with a perfluoroalkoxy end-group. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block. Future work could involve exploring other cross-coupling reactions such as the Heck or Stille couplings, as well as investigating the properties and applications of the novel materials synthesized from this unique fluorinated precursor.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46-49 (2002).
- BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene. (2025).
- Request, P. D. F. Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes.
- Request, P. D. F. Palladium‐Catalyzed Carboperfluoroalkylation of Alkynes with Fluoroalkyl Iodides and Arylstannanes.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- Zhang, C. & Zeng, H. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Zhang, C. & Zeng, H. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI (2018).
- Kandathil, V., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes as Precursors for the Synthesis of Novel Oxadiazoles. eprints.soton.ac.uk (2019).
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia.
- Mormino, M. G., Fier, P. S. & Hartwig, J. F. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic letters16, 1744-1747 (2014).
- Howell, J. L., et al. Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules54, 1359-1381 (2021).
- Sim, S. H., et al. Atom transfer radical polymerization. Nature Reviews Methods Primers1, 1-23 (2021).
- Acedo, S., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Zhang, C. & Zeng, H. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Semantic Scholar (2018).
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- Le Fevre, A., et al. Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). Chemistry – A European Journaln/a, e202401824 (2024).
- Coessens, V., Pintauer, T. & Matyjaszewski, K. Functional polymers by atom transfer radical polymerization. Progress in Polymer Science26, 337-377 (2001).
- Korenaga, T., et al. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic letters7, 503-505 (2005).
- TCI Chemicals. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT)
- Wikipedia. Heck reaction.
- Goudedranche, S., et al. Investigations on the Synthesis, Reactivity, and Properties of Perfluoro‐α‐Benzo‐Fused BOPHY Fluorophores. Chemistry – A European Journal25, 14516-14526 (2019).
- Cristalli, G., et al. C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure. Current protocols in nucleic acid chemistry46, 1.25.1-1.25.23 (2011).
- BOC Sciences. Perfluoro-1,9-dibromo-2,5,8-trioxanonane.
- Molander, G. A. & Brown, A. R. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. The Journal of organic chemistry71, 9681-9686 (2006).
- Wu, J., et al. Iron-Catalyzed Reductive Cross-Coupling of Heterocyclic Bromides. Angewandte Chemie (International ed. in English)58, 14216-14220 (2019).
- Wang, F., et al. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein journal of organic chemistry13, 2622-2628 (2017).
- Matyjaszewski, K.
- Al-Masum, M. & Aman, M. Pd-Catalyzed New Type of Cross-Coupling of RCOOH and Styryltrifluoroborates. International Journal of Organic Chemistry12, 181-188 (2022).
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | TCI Deutschland GmbH [tcichemicals.com]
analytical techniques for monitoring 1-Bromoperfluoro-2,5,8-trioxanonane reactions
An Application Note from the Office of the Senior Application Scientist
Topic: Analytical Techniques for Monitoring 1-Bromoperfluoro-2,5,8-trioxanonane Reactions Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Novel Fluoroethers
This compound (C₆BrF₁₃O₃) is a perfluorinated ether carrying a reactive bromide functional group.[1][2] Its structure combines the unique physicochemical properties conferred by a polyfluoroether backbone—such as chemical inertness and unique solvency—with a site for synthetic elaboration. This makes it a valuable building block in materials science, agrochemicals, and pharmaceuticals, where the incorporation of fluorinated moieties can enhance metabolic stability, bioavailability, and binding affinity.[3][4]
The successful and efficient use of this reagent in synthesis hinges on the ability to accurately monitor its reactions in real-time or quasi-real-time. The very stability of the perfluoroalkyl chain presents a unique analytical challenge, often rendering traditional methods like UV-Vis spectroscopy ineffective. This guide provides a detailed examination of robust analytical techniques tailored for tracking the consumption of this compound and the emergence of its reaction products. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not just followed, but understood.
Core Analytical Strategies: A Multi-Modal Approach
No single analytical technique is universally optimal for all reaction types. A well-equipped laboratory will leverage a combination of methods to gain a comprehensive understanding of reaction kinetics, mechanism, and yield. The three pillars of analysis for fluorinated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Fluorine-19 NMR Spectroscopy: The Definitive Tool for In-Situ Monitoring
Expertise & Causality: Fluorine-19 (¹⁹F) NMR spectroscopy is arguably the most powerful technique for monitoring reactions involving organofluorine compounds.[3] The ¹⁹F nucleus possesses several key advantages: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[4][5] Crucially, its chemical shift range is vast (over 400 ppm), which dramatically reduces the probability of signal overlap, a common issue in ¹H NMR, especially in complex reaction mixtures.[3] Furthermore, the absence of endogenous fluorine in most organic systems means that ¹⁹F NMR provides a "background-free" view of the species of interest.[6][7] This allows for direct, in-situ monitoring of the reaction mixture, often without the need for cumbersome sample workup or the use of expensive deuterated solvents.[3]
Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Real-Time Reaction Monitoring
This protocol describes the setup for monitoring a typical nucleophilic substitution reaction where the bromide in this compound is displaced.
Methodology:
-
Internal Standard Selection: Choose a stable, unreactive fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with reactant or expected product signals. Trifluorotoluene or 4-fluorobenzoic acid are common choices.[4][8] The standard must be soluble in the reaction medium.
-
Sample Preparation (Timepoint Zero, t=0):
-
In a vial, accurately weigh a known amount of the internal standard.
-
Add the reaction solvent, followed by a known mass of this compound.
-
Mix thoroughly to ensure homogeneity.
-
Transfer ~0.6 mL of this solution to a 5mm NMR tube. This is your t=0 sample.
-
-
Data Acquisition (t=0):
-
Acquire a quantitative ¹⁹F NMR spectrum. It is critical to ensure full relaxation of the nuclei for accurate quantification. This is achieved by setting a long relaxation delay (d1), typically 5 to 7 times the longest T1 relaxation time of any nucleus of interest.[6]
-
Record the integral of the starting material peaks and the internal standard. The ratio of these integrals at t=0 corresponds to 100% starting material.
-
-
Reaction Initiation & Monitoring:
-
To the main reaction vessel, add the other reagents to initiate the reaction.
-
At defined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw an aliquot of the reaction mixture, quench it if necessary (e.g., by rapid cooling or addition of a quenching agent), and prepare an NMR sample as in step 2.
-
Alternatively, for true real-time monitoring, use a flow-NMR setup where the reaction mixture is continuously pumped through the NMR spectrometer.[9]
-
-
Data Analysis:
-
For each time point, process the spectrum and integrate the signals corresponding to the starting material, the internal standard, and any new product signals.
-
The concentration of the reactant at time t, [Reactant]t, can be calculated using the following formula: [Reactant]t = ([Standard] * I_Reactant * N_Standard) / (I_Standard * N_Reactant) Where:
-
[Standard] is the known concentration of the internal standard.
-
I_Reactant and I_Standard are the integral values for the reactant and standard.
-
N_Reactant and N_Standard are the number of fluorine nuclei giving rise to the respective signals.
-
-
Plot the concentration of the reactant and product(s) versus time to determine reaction kinetics.
-
Quantitative NMR Parameters
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 30-45° | Reduces saturation effects and minimizes experimental time while maintaining good signal-to-noise. |
| Relaxation Delay (d1) | 30-60 s (or 5-7 x T₁) | Ensures complete relaxation of all fluorine nuclei for accurate integration and quantification.[6] |
| Number of Scans (ns) | 16-64 | Dependent on concentration; sufficient to achieve a good signal-to-noise ratio (>100:1) for accurate integration. |
| Spectral Width (sw) | ~250 ppm | Sufficient to cover the expected chemical shift range of perfluoroalkyl and other fluorinated species. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Impurity Profiling
Expertise & Causality: GC is an ideal technique for separating volatile and semi-volatile compounds. This compound, with a boiling point of approximately 100°C, is well-suited for GC analysis.[2] When coupled with a mass spectrometer, GC-MS provides not only retention time data for quantification but also mass spectra for structural confirmation of reactants, products, and potential byproducts.[10] Standard electron ionization (EI) can sometimes lead to extensive fragmentation of fluorinated compounds, making the molecular ion difficult to observe.[10] In such cases, a softer ionization technique like field ionization (FI) or chemical ionization (CI) can be invaluable for determining molecular weights.[10]
Protocol 2: GC-MS Monitoring of Reaction Progress
This protocol is designed for monitoring reactions where volatile products are expected or for assessing the purity of the starting material and final product.
Methodology:
-
Sample Preparation:
-
At each reaction time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot in a suitable, volatile solvent (e.g., ethyl acetate, heptane) to a final concentration within the linear range of the instrument (typically low ppm).
-
If necessary, add an internal standard (e.g., a non-reactive hydrocarbon or another fluorinated compound with a different retention time).
-
Filter the sample through a 0.22 µm syringe filter if any solid material is present.
-
-
Instrument Setup and Calibration:
-
Develop a temperature gradient program that effectively separates the starting material from the solvent, products, and any impurities.
-
Generate a calibration curve for the starting material and, if available, the expected product, by injecting standards of known concentration.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire data in full scan mode to identify all components. For quantitative analysis of known compounds, selected ion monitoring (SIM) mode can be used to enhance sensitivity.[11]
-
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum will likely show characteristic fragments from the loss of Br, C₂F₄O, and other perfluorinated moieties.
-
Monitor the decrease in the peak area of the starting material over time.
-
Identify new peaks that appear as the reaction progresses. Analyze their mass spectra to propose structures for products and byproducts.
-
Quantify the concentration of the starting material and products at each time point using the calibration curve.
-
Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| Injection Mode | Split/Splitless | Splitless for trace analysis, Split (e.g., 50:1) for higher concentrations to avoid column overload.[11] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Column | Mid-polarity (e.g., HP-5ms, DB-5) | Provides good separation for a wide range of organic compounds. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 15°C/min | An example program; must be optimized to achieve separation of all components of interest. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method providing reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 700 m/z | Covers the expected mass range of the analyte and its fragments.[11] |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Standard for PFAS Analysis
Expertise & Causality: For reactions that produce more polar, less volatile, or thermally labile products, LC-MS is the method of choice. It is the gold standard for the analysis of most per- and polyfluoroalkyl substances (PFAS).[12][13] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) provides excellent separation, while mass spectrometry offers sensitive and selective detection.[12] Electrospray ionization (ESI) in negative mode is particularly effective for detecting deprotonated molecules of acidic perfluorinated compounds or adducts of neutral ones.[14][15] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF), is invaluable for identifying unknown products by providing highly accurate mass measurements, which can be used to determine elemental composition.[14][16]
Protocol 3: UHPLC-HRMS for Product Identification and Quantification
This protocol is suited for analyzing complex reaction mixtures and identifying novel products.
Methodology:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at a specific time point.
-
Dilute the sample significantly with the mobile phase (e.g., methanol/water mixture) to a final concentration suitable for ESI-MS (typically ng/mL to low µg/mL range).
-
Add an internal standard if quantification is desired. For PFAS analysis, isotopically labeled analogs are the preferred choice.
-
-
Chromatographic Separation:
-
Perform separation on a C8 or C18 reversed-phase column. The ether linkages in this compound make it slightly more polar than a corresponding perfluoroalkane, influencing retention behavior.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), often with a modifier like ammonium acetate to improve ionization.
-
-
Mass Spectrometry Detection:
-
Data Analysis and Interpretation:
-
Extract ion chromatograms for the exact mass of the [M-H]⁻ or other relevant adducts of the starting material and expected products. Perfluorinated compounds often exhibit a negative mass defect, which can be used to filter data and find potential fluorinated species.[14][15]
-
Analyze the high-resolution mass data to confirm the elemental composition of new peaks.
-
Interpret the MS/MS fragmentation patterns to elucidate the structure of unknown products. Common fragmentation pathways for perfluoroalkyl ether acids include decarboxylation and cleavage at the ether linkages.[16]
-
Recommended UHPLC-MS Parameters
| Parameter | Setting | Rationale |
| Column | C18 or C8 (e.g., 2.1 x 50 mm, <2 µm) | Standard for reversed-phase separation of PFAS.[15] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate | Buffering agent to control pH and promote ionization. |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 95% B over 10 minutes | A typical starting gradient; must be optimized for the specific separation. |
| Ionization Mode | ESI Negative | Most effective for detecting acidic or electronegative PFAS.[15] |
| MS Analyzer | Q-TOF or Orbitrap | Provides high mass accuracy (<5 ppm) for confident formula determination.[14] |
Visualizing the Analytical Workflow
A systematic approach is key to effective reaction monitoring. The following diagram outlines a general workflow from reaction sampling to final analysis.
Caption: General workflow for monitoring reactions of this compound.
The diagram below illustrates the expected change in a ¹⁹F NMR spectrum over the course of a reaction, providing a clear visual representation of reactant consumption and product formation.
Caption: Conceptual ¹⁹F NMR spectra showing reactant consumption and product formation over time.
Conclusion
The robust monitoring of reactions involving this compound is essential for synthetic success. By employing a multi-modal analytical approach centered on the strengths of ¹⁹F NMR, GC-MS, and LC-HRMS, researchers can gain deep insights into reaction pathways, optimize conditions, and ensure the purity and identity of their target molecules. The protocols outlined in this note provide a validated framework for achieving accurate and reliable results. Each method serves as a self-validating system when used in concert, providing the trustworthiness required in drug development and advanced materials research.
References
- Benchchem. Application Notes and Protocols: ¹⁹F NMR Spectroscopy for Monitoring Reactions Involving Fluoroethane.
- Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
- ACS Publications. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry.
- PubMed. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods.
- Analytical Methods (RSC Publishing). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
- MDPI. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water.
- ACS Publications. Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology.
- JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- Center for Human Health and the Environment. Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accur.
- ResearchGate. Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture | Request PDF.
- CORE. mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, water and.
- ResearchGate. Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) | Request PDF.
- PMC - NIH. Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening.
- Semantic Scholar. Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as.
- PubMed. [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)].
- PFAS — Per- and Polyfluoroalkyl Substances. 11 Sampling and Analytical Methods.
- Oxford Instruments. NMR | Fluorine Spectroscopy - Magnetic Resonance.
- Agilent. PFAS analysis in Water - Environmental Testing.
- PMC - NIH. The precious Fluorine on the Ring: Fluorine NMR for biological systems.
- RSC Publishing. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Encyclopedia.pub. Analytical Techniques for Detection and Quantification of PFAS.
- RSC Publishing. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.
- ResearchGate. (PDF) A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water.
- ResearchGate. (PDF) Gas-chromatographic identification of fluorine-containing organic compounds.
- CymitQuimica. This compound.
- Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
- Santa Cruz Biotechnology. This compound | CAS 330562-45-3 | SCBT.
- Benchchem. Application Notes and Protocols for Ether Cleavage Using Boron-Based Reagents.
- BOC Sciences. CAS 330562-49-7 Perfluoro-1,9-dibromo-2,5,8-trioxanonane.
- Chemistry Steps. Reactions of Ethers-Ether Cleavage.
- Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage.
- Exfluor. Perfluoro-2,5,8-trioxanonyl bromide, 98%, CAS Number: 330562-45-3.
- Master Organic Chemistry. Cleavage Of Ethers With Acid.
- Fluorochem. Perfluoro-1,9-dibromo-2,5,8-trioxanonane.
- ACS Publications. The Cleavage of Ethers. Chemical Reviews.
- Google Patents. US5545776A - Synthesis of n-perfluorooctyl bromide.
- PubChem. Octane, 1-bromo-8-fluoro-.
Sources
- 1. scbt.com [scbt.com]
- 2. exfluor.com [exfluor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. magritek.com [magritek.com]
- 10. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Analytical Techniques for Detection and Quantification of PFAS | Encyclopedia MDPI [encyclopedia.pub]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chhe.research.ncsu.edu [chhe.research.ncsu.edu]
- 16. Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Reactions of 1-Bromoperfluoro-2,5,8-trioxanonane
Welcome to the technical support center for 1-Bromoperfluoro-2,5,8-trioxanonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve challenges in your experiments, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and common applications of this compound?
A1: this compound (CF₃CF₂CF₂OCF₂CF₂OCF₂CF₂Br) is a brominated perfluoroether. Its key properties include high thermal stability, chemical inertness, and unique solubility characteristics imparted by the perfluoroether backbone.[1] It is primarily used as a building block in organic synthesis to introduce the perfluoro-2,5,8-trioxanonane moiety into molecules. This is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials where the incorporation of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Q2: How should I properly store and handle this compound?
A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. While perfluoroethers are generally inert, it is good practice to avoid prolonged exposure to high temperatures or moisture to prevent any potential for slow degradation.[2] For handling, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended.
Q3: In which solvents is this compound stable?
A3: Per- and polyfluoroalkyl substances (PFAS), including perfluoroethers, are generally stable in common laboratory solvents like deionized water, methanol, and isopropanol at room temperature for extended periods.[2] However, some polyfluoroalkyl ether acids have shown degradation in polar aprotic solvents such as acetonitrile, acetone, and DMSO.[2] While this compound is not a carboxylic acid, it is prudent to use these solvents with caution, especially if elevated temperatures are required for your reaction. It is recommended to use the solvent fresh and dry for best results.
Troubleshooting Guide: Unexpected Side Products
This section addresses specific issues you may encounter during reactions with this compound, focusing on the formation of unexpected side products.
Q4: My reaction at high temperatures resulted in a complex mixture and some charring. What could be the cause?
A4: The likely cause is thermal decomposition . While perfluoroethers are known for their thermal stability, the presence of ether linkages can weaken the molecule compared to their perfluoroalkane counterparts.[] At elevated temperatures, C-C and C-O bond cleavage can occur, leading to a cascade of radical reactions and the formation of a complex mixture of smaller fluorinated compounds and potentially char.[2]
Corrective Actions & Preventative Measures:
-
Lower Reaction Temperature: If possible, explore alternative reaction conditions that allow for lower temperatures. This could involve using a more active catalyst, a different initiator for radical reactions, or a solvent with a lower boiling point.
-
Inert Atmosphere: Always conduct high-temperature reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to decomposition.
-
Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely (e.g., by TLC, GC, or NMR) and quench it as soon as the desired conversion is achieved.
Q5: I am performing a radical addition to an alkene and observe a significant amount of a dimeric byproduct. Why is this happening?
A5: The formation of a dimeric byproduct, Rf-Rf (where Rf is the perfluoro-2,5,8-trioxanonane radical), is a common side reaction in radical processes. This occurs when the perfluoroalkyl radical, generated from this compound, dimerizes instead of adding to your alkene. This is particularly prevalent at higher concentrations of the radical.
Corrective Actions & Preventative Measures:
-
Slow Addition: Add the this compound and/or the radical initiator slowly to the reaction mixture. This maintains a low steady-state concentration of the perfluoroalkyl radical, favoring the desired intermolecular addition to the alkene over dimerization.
-
Alkene Concentration: Ensure the alkene is present in a stoichiometric excess relative to the perfluoroalkyl bromide to increase the probability of the radical reacting with the alkene.
-
Choice of Initiator: The choice and concentration of the radical initiator can influence the rate of radical generation. You may need to screen different initiators (e.g., AIBN, benzoyl peroxide) and their concentrations to find the optimal conditions for your specific reaction.
Q6: My NMR spectrum shows a small peak with a chemical shift consistent with a -CF₂H group. Where did this come from?
A6: The presence of a -CF₂H group suggests that a hydrodebromination side reaction has occurred, where the bromine atom is replaced by a hydrogen atom. This can happen under certain reductive conditions or via radical pathways where a hydrogen atom donor is present.
Corrective Actions & Preventative Measures:
-
Solvent Choice: Some solvents, particularly alcohols or ethers with labile hydrogens, can act as hydrogen atom donors in radical reactions. If this side product is observed, consider switching to a solvent with stronger C-H bonds, such as a fluorinated solvent or a hydrocarbon like hexane or toluene.
-
Reagent Purity: Ensure all reagents are free from impurities that could act as hydrogen donors. For example, some sources of Grignard reagents may contain residual metal hydrides.
-
Reaction Conditions: If using a metal catalyst, be aware that some transition metals can facilitate reductive dehalogenation. Adjusting the ligand or metal source may help to suppress this side reaction.
Q7: I attempted a nucleophilic substitution with an alkoxide, but the reaction is sluggish and I'm recovering mostly starting material. What's going wrong?
A7: Perfluoroalkyl bromides are generally poor substrates for classical SN2 reactions due to the high electronegativity of the fluorine atoms, which inductively destabilizes the transition state. The reaction likely proceeds via a single-electron transfer (SET) mechanism, which can be slow.
Corrective Actions & Preventative Measures:
-
Activate the System: Consider using conditions known to promote SET reactions, such as photochemical irradiation or the addition of a catalytic amount of a reducing agent (e.g., a copper(I) salt).
-
Change the Nucleophile: If possible, use a softer, more polarizable nucleophile, which may be more effective in reacting with the perfluoroalkyl bromide.
-
Alternative Synthetic Route: If direct substitution is not feasible, consider an alternative approach. For example, you could first form a Grignard reagent from your nucleophile and then react it with the this compound, although this also has its own set of potential side reactions.
Illustrative Experimental Protocol: Radical Addition to an Alkene
This protocol provides a general procedure for the radical-initiated addition of this compound to an alkene, with an emphasis on minimizing side product formation.
Materials:
-
This compound
-
Alkene
-
Radical initiator (e.g., AIBN)
-
Anhydrous, deoxygenated solvent (e.g., toluene or a fluorinated solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Initial Charge: To the flask, add the alkene (1.2 equivalents) and the solvent.
-
Deoxygenation: Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions.
-
Initiator Solution: In a separate flask, prepare a solution of this compound (1.0 equivalent) and the radical initiator (0.1 equivalents) in the same deoxygenated solvent.
-
Slow Addition: Transfer the solution from step 4 to the dropping funnel. Heat the reaction flask to the desired temperature (e.g., 80-90 °C for AIBN in toluene). Once the temperature is stable, add the solution from the dropping funnel dropwise over several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or ¹⁹F NMR.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The purification procedure will depend on the properties of the product but may involve washing with aqueous solutions to remove initiator byproducts, followed by column chromatography.
Visualizing Reaction and Troubleshooting Pathways
Below are diagrams to help visualize the intended reaction pathway and a logical flow for troubleshooting common issues.
Caption: General reaction pathway for radical addition.
Caption: Troubleshooting workflow for side products.
References
-
Ateia, M., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology. Available at: [Link]
-
Wang, Z., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. Available at: [Link]
- Huang, W. Y., & Zhang, H. Z. (1998). Studies on sulfinatodehalogenation XIX. The reaction of perfluoroalkyl iodides and perfluoroalkanesulfonyl bromides with conjugated dienes. Journal of Fluorine Chemistry.
-
Xiao, X., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Available at: [Link]
- Kobayashi, Y., & Kumadaki, I. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1.
-
Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Available at: [Link]
-
Organic Chemistry 101. (2021). Radical Addition - Alkene Reactions Part 8 of 9. YouTube. Available at: [Link]
- Reddit. (2023). Common sources of mistake in organic synthesis. r/OrganicChemistry.
- German, L. S., & Zemskov, V. V. (1990). Some new aspects in the application of perfluoroalkyl halides in the synthesis of fluorine-containing organic compounds. Russian Chemical Reviews.
- Postigo, A. (2015). Advances in metal-assisted non-electrophilic fluoroalkylation reactions of organic compounds. Beilstein Journal of Organic Chemistry.
-
Chad's Prep. (2020). 10.4 Addition of HBr and Peroxide | Organic Chemistry. YouTube. Available at: [Link]
-
Organic Chemistry Tutor. (2023). Anti-Markovnikov Addition of HBr to Alkenes. YouTube. Available at: [Link]
Sources
Technical Support Center: Improving 1-Bromoperfluoro-2,5,8-trioxanonane Reaction Yields
Welcome to the technical support guide for 1-Bromoperfluoro-2,5,8-trioxanonane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for maximizing the yield and efficiency of your reactions involving this versatile perfluoroalkylating agent. The guidance herein is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of this compound.
Q1: What is the primary reactive pathway for this compound?
A1: this compound, like other perfluoroalkyl bromides, primarily reacts via a free radical mechanism. The key step is the homolytic cleavage of the carbon-bromine (C-Br) bond to generate a highly reactive perfluoroalkyl radical. This radical can then engage in various transformations, most notably the Atom Transfer Radical Addition (ATRA) to unsaturated systems like alkenes and alkynes.[1][2]
Q2: My reaction is not starting. What is the most common reason for initiation failure?
A2: The most frequent cause of initiation failure is insufficient energy to cleave the C-Br bond and generate the initial radical species. This can be due to an inadequate temperature, insufficient light intensity for photochemical methods, or an inefficient radical initiator. The choice of initiator and reaction conditions is critical and must be tailored to the specific substrate.[3]
Q3: What solvents are recommended for reactions with this compound?
A3: Solvent choice is critical. Ideal solvents should be inert to radical conditions and capable of solubilizing both the perfluoroalkyl bromide and the substrate. Common choices include fluorinated solvents, acetonitrile, and dimethylformamide (DMF). Protic solvents or those with weak C-H bonds (like THF) should be used with caution, as they can be sources of hydrogen atoms, leading to undesired reduction byproducts.
Q4: Is this compound sensitive to air or moisture?
A4: While the compound itself is relatively stable, many radical reactions are sensitive to oxygen. Oxygen can act as a radical scavenger, intercepting the propagating radical and terminating the chain reaction, which drastically reduces the yield. Therefore, it is best practice to degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While less sensitive to moisture than organometallic reagents, residual water can sometimes interfere with certain catalytic systems or promote side reactions.[4]
Part 2: In-Depth Troubleshooting Guide
This guide is organized by common experimental problems to help you diagnose and resolve issues systematically.
Problem 1: Low or No Product Yield
Low conversion of starting materials is a frequent issue. The underlying cause can often be traced back to one of three areas: radical initiation, propagation, or competing side reactions.
Below is a systematic approach to troubleshooting poor reaction outcomes.
Caption: Troubleshooting workflow for low reaction yield.
-
Inefficient Radical Initiation:
-
Cause: The energy input is insufficient to generate the initial perfluoroalkyl radical at a sufficient rate.
-
Solution: For thermally initiated reactions, incrementally increase the temperature. For chemically initiated reactions (e.g., with AIBN or benzoyl peroxide), ensure the temperature is appropriate for the initiator's half-life. In photochemical systems, increase the light source intensity or consider adding a photocatalyst, such as Ir(ppy)₃, which can facilitate radical generation under visible light.[2][5]
-
-
Premature Chain Termination:
-
Cause: The radical chain reaction is being interrupted. This is often caused by radical scavengers (like oxygen) or by radical dimerization at low reactant concentrations.
-
Solution: Rigorously degas your solvent and reactants using methods like freeze-pump-thaw or by bubbling an inert gas (N₂ or Ar) through the mixture for 30-60 minutes. Running the reaction at a higher concentration can also favor the desired propagation step over termination pathways.
-
-
Poor Reagent Quality:
-
Cause: The this compound may have degraded, or the substrate may contain inhibitors (e.g., phenols in alkene starting materials).
-
Solution: Verify the purity of the starting materials via NMR or GC-MS. If necessary, purify the substrate by passing it through a plug of activated alumina or silica to remove radical inhibitors.
-
Problem 2: Formation of Multiple Byproducts
The appearance of significant byproducts indicates that the desired reaction pathway is competing with one or more undesired pathways.
| Byproduct | Probable Cause | Recommended Solution |
| Reduced Perfluoroalkane (H-CF₂(CF₂)n...) | Hydrogen atom abstraction from the solvent or substrate. | Switch to a solvent with stronger C-H bonds (e.g., acetonitrile, t-butanol) or a perfluorinated solvent. |
| Alkene Polymerization | The perfluoroalkyl radical initiates polymerization of the alkene substrate. | Decrease the concentration of the alkene relative to the perfluoroalkyl bromide. Add a radical inhibitor that selectively targets alkene polymerization if possible. |
| Radical Dimer (Br-Rf-Rf-Br) | High concentration of the perfluoroalkyl radical leads to self-coupling. | Decrease the rate of initiation by lowering the temperature or initiator concentration. Ensure the substrate is readily available for the radical to react with. |
Part 3: Experimental Protocols & Mechanisms
General Mechanism: Atom Transfer Radical Addition (ATRA)
The addition of this compound to an alkene is a classic example of a radical chain reaction. Understanding these steps is fundamental to controlling the reaction outcome.[3][6]
Caption: General mechanism for the radical addition of Rf-Br to an alkene.
Protocol: Thermally-Initiated Radical Addition to an Alkene
This protocol provides a general procedure for the addition of this compound to a generic alkene using AIBN as a thermal initiator.
Materials:
-
This compound (1.2 eq)
-
Alkene substrate (1.0 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Schlenk flask or similar reaction vessel with a condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the alkene substrate and AIBN.
-
Add the anhydrous, degassed solvent via cannula or syringe to dissolve the solids.
-
Add this compound to the reaction mixture via syringe.
-
Ensure the flask is sealed and equipped with a reflux condenser under a positive pressure of inert gas.
-
Immerse the flask in a pre-heated oil bath at 80-90 °C (the optimal temperature for AIBN decomposition).
-
Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography, typically with a hexane/ethyl acetate gradient.
References
-
Prakash, G. K. S., & Yudin, A. K. (2005). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Zhang, W., et al. (2020). Frustrated Radical Pair-Initiated Atom Transfer Radical Addition of Perfluoroalkyl Halides to Alkenes. ResearchGate. [Link]
-
Gerasov, A. O., et al. (2014). Mechanism of perfluoroalkyl halide toxicity: catalysis of perfluoroalkylation by reduced forms of cobalamin (vitamin B12). PubMed. [Link]
-
Wang, F., et al. (2020). Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes. Organic Chemistry Frontiers. [Link]
-
Pitre, S. P., & Paquin, J. F. (2014). Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. Chemical Communications. [Link]
-
Togni, A. (2010). The New Age of Electrophilic Perfluoroalkylation Reactions. Angewandte Chemie International Edition, 49(48), 9234-9236. [Link]
-
Postigo, A. (2018). Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]
-
Umemoto, T., & Ishihara, S. (1993). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 93(2), 661-680. [Link]
-
Postigo, A. (2018). Radical Fluoroalkylation Reactions. ACS Catalysis, 8(7), 6743-6770. [Link]
-
Ashenhurst, J. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Link]
-
ChemHelp ASAP. (2020). radical addition of HBr to alkenes. YouTube. [Link]
-
The Animated Chemistry Textbook. (2021). Radical Addition - Alkene Reactions Part 8 of 9 - Organic Chemistry 101. YouTube. [Link]
-
Anders Hoveland. (2012). Preventing a bromination reaction from going radical. Science Forums. [Link]
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1-Bromoperfluoro-2,5,8-trioxanonane reaction not going to completion
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-bromoperfluoro-2,5,8-trioxanonane. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic work with this versatile yet demanding fluorinated building block. We will address common issues, with a primary focus on the prevalent problem of incomplete reactions, providing field-proven insights and actionable troubleshooting protocols.
Troubleshooting Guide: Reaction Stalling & Incomplete Conversion
This section directly addresses the most common and frustrating issue encountered when working with this compound: reactions that fail to proceed to completion.
Question: My nucleophilic substitution reaction with this compound is stalling. What are the likely causes and how can I fix it?
Answer:
An incomplete nucleophilic substitution is the most frequently reported issue. The root cause almost always lies in the unique physicochemical properties imparted by the extensive fluorination of the alkyl chain. Unlike their non-fluorinated hydrocarbon analogs, perfluoroalkyl halides present a distinct set of challenges.
The carbon-bromine bond in this compound is indeed polarized, rendering the alpha-carbon electrophilic and susceptible to nucleophilic attack.[1][2] However, the powerful electron-withdrawing effect of the 13 fluorine atoms significantly influences the reaction environment and transition state, while the "fluorous" nature of the molecule dictates its solubility.
Let's dissect the primary causes:
1. Poor Solubility and Phase Separation:
-
The "Fluorous" Effect: Highly fluorinated compounds are lipophobic and hydrophobic. They prefer to self-associate and will often phase-separate from common organic solvents like THF, acetonitrile, or DMF, especially at higher concentrations. Your reaction may appear homogeneous to the naked eye, but on a microscopic level, it could be a biphasic system, leading to an extremely low effective concentration of reactants and thus, a stalled reaction.
-
Causality: For a reaction to occur, molecules must collide. If the fluorinated electrophile and the (typically non-fluorinated) nucleophile reside in separate phases, the collision frequency will be negligible, preventing the reaction from reaching completion.
2. Sub-optimal Solvent System:
-
The Problem: Using a single, standard polar aprotic solvent is often insufficient to fully solvate both the fluorinated starting material and the nucleophile.
-
Causality: The solvent must not only dissolve the reactants but also stabilize the transition state of the substitution reaction.[1] If the solvent system is not optimized, the activation energy for the reaction will be prohibitively high.
3. Insufficient Reagent Reactivity or Temperature:
-
Nucleophile Strength: While the alpha-carbon is electrophilic, the dense electron cloud of the surrounding fluorine atoms can create steric and electronic repulsion, demanding a more potent nucleophile or more forcing conditions than a comparable hydrocarbon system.
-
Temperature: Many reactions with perfluoroalkyl halides require higher temperatures to overcome the activation energy barrier. Room temperature conditions are frequently insufficient.
Experimental & Methodological Solutions
Here we present a systematic approach to overcoming incomplete conversion.
The first and most critical step is to ensure a single-phase reaction medium.
Step-by-Step Methodology:
-
Solvent System Selection: Discontinue the use of single-solvent systems. Employ a co-solvent system designed to bridge the solubility gap. Fluorinated solvents are ideal but can be expensive. A more practical approach is to use a polar aprotic solvent mixed with a co-solvent that exhibits some fluorous character.
-
Recommended Solvents: Consult the table below for starting points. Acetonitrile is often a good primary solvent, while additives like trifluorotoluene (TFT) or hexafluoroisopropanol (HFIP) can dramatically improve the solubility of the perfluoroalkyl bromide.
-
Concentration Management: Begin with a more dilute system (e.g., 0.05 - 0.1 M). While counterintuitive, lower concentrations can sometimes prevent the fluorous reactant from "crashing out" of solution.
-
Sonication: Before heating, place the sealed reaction vessel in an ultrasonic bath for 15-30 minutes. This can help break up micro-aggregates and promote true solubilization.
Table 1: Recommended Solvents and Co-solvents for Reactions
| Solvent Class | Primary Solvent | Recommended Co-Solvent | Typical Ratio (v/v) | Rationale |
|---|---|---|---|---|
| Standard Aprotic | Acetonitrile (MeCN) | Trifluorotoluene (TFT) | 3:1 to 1:1 | TFT enhances solubility of the fluorous chain. |
| Dimethylformamide (DMF) | Diglyme | 4:1 | Diglyme helps solvate the ether linkages in the substrate. | |
| Fluorinated | HFIP (as co-solvent) | Acetonitrile or THF | 9:1 to 4:1 | HFIP is an excellent solvent for fluorinated compounds and can activate electrophiles. |
| Ethereal | Tetrahydrofuran (THF) | Perfluorodecalin | 5:1 | Creates a biphasic system where a phase-transfer catalyst may be needed. Use as a last resort. |
Once homogeneity is achieved, focus on the reaction kinetics.
Step-by-Step Methodology:
-
Increase Temperature: Incrementally increase the reaction temperature in 10-15 °C steps. Monitor the reaction by TLC, GC, or LC-MS at each step. A common effective range is 60-100 °C. The boiling point of this compound is 100 °C.[3][4]
-
Use a Stronger Nucleophile/Base System: If using an O- or N-nucleophile, consider using a stronger, non-nucleophilic base (e.g., DBU, KHMDS) to fully deprotonate it, increasing its effective nucleophilicity.
-
Consider Phase-Transfer Catalysis (PTC): In cases where a single-phase system is unattainable, a fluorous-tagged phase-transfer catalyst can be employed to shuttle the nucleophile into the fluorous phase. Quaternary ammonium salts with at least one long perfluoroalkyl chain are suitable for this purpose.
The following diagram outlines the logical progression for troubleshooting an incomplete nucleophilic substitution reaction.
Caption: Primary reaction pathways for the title compound.
3. I am attempting a Grignard or other organometallic reaction and seeing low yields and many side products. Why?
Forming Grignard reagents from perfluoroalkyl halides is notoriously difficult. The resulting perfluoroalkyl carbanion is highly unstable due to the powerful electron-withdrawing nature of the fluorine atoms. This can lead to several competing pathways:
-
Failure to Form: The reaction may not initiate at all.
-
Radical Intermediates: The reaction may proceed via a single-electron transfer (SET) mechanism, generating perfluoroalkyl radicals. These radicals can then dimerize, abstract a hydrogen from the solvent, or react in other undesired ways. [5]* Alternative Metals: Consider using zinc (to form an organozinc or Reformatsky-type reagent) or copper-mediated conditions, which are often more successful for coupling reactions with perfluoroalkyl halides. [6] 4. How should this reagent be handled and stored?
-
Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves (nitrile is acceptable for incidental contact), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
5. Are there special considerations for work-up and purification?
Yes. The unique properties of fluorinated molecules require adjustments to standard protocols.
-
Work-up: During aqueous work-up, be aware that fluorinated compounds may not partition as expected between aqueous and organic layers. It is advisable to check all layers by TLC or another method before discarding them.
-
Purification: Silica gel chromatography can be challenging. Fluorinated compounds often travel very quickly with low polarity eluents and may show poor separation. Consider using "fluorous solid-phase extraction" (F-SPE) as an alternative, or reverse-phase chromatography if the product's polarity allows. The removal of perfluoroalkyl substances from various media is a well-studied field and its principles can be applied to purification. [7][8][9]
References
-
Wang, Y., et al. (2023). Removal and destruction of perfluoroalkyl ether carboxylic acids (PFECAs) in an anion exchange resin and electrochemical oxidation treatment train. PubMed. Available at: [Link]
-
Glover, C. M., et al. (2018). Removal of perfluoroalkyl and polyfluoroalkyl substances in potable reuse systems. ScienceDirect. Available at: [Link]
- Chen, Q., & Wu, J. (2005). Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes. Google Patents.
-
Choi, J., & Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. Available at: [Link]
-
Glover, C. M., et al. (2018). Removal of perfluoroalkyl and polyfluoroalkyl substances in potable reuse systems. ResearchGate. Available at: [Link]
-
Novák, Z., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters. Available at: [Link]
-
Clark, J. (n.d.). What is nucleophilic substitution? Chemguide. Available at: [Link]
-
Wang, Y., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. ACS Publications. Available at: [Link]
-
CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. CK-12. Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Catalyst University. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Available at: [Link]
-
Chad's Prep. (2020). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Wang, Y., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2019). Behavior of Per- and Polyfluoroalkyl Ether Acids in the Total Oxidizable Precursor Assay and Implications for the Analysis of Impacted Water. Regulations.gov. Available at: [Link]
-
Wang, Y., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications. PubMed. Available at: [Link]
-
Wang, Y., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons. eScholarship.org. Available at: [Link]
-
Chad's Prep. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. Available at: [Link]
-
Bregar, Z., Stavber, S., & Zupan, M. (1989). Fluorination with xenon difluoride, Part XXXV. Reaction with grignard reagents. Sci-Hub. Available at: [Link]
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- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. exfluor.com [exfluor.com]
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- 8. Removal of perfluoroalkyl and polyfluoroalkyl substances in potable reuse systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromoperfluoro-2,5,8-trioxanonane Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Bromoperfluoro-2,5,8-trioxanonane and its derivatives. The unique physicochemical properties of perfluorinated compounds, such as high thermal stability and chemical inertness, make them invaluable in many applications.[1] However, these same properties present significant challenges during purification.[2]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of purifying these specialized molecules.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of this compound derivatives.
Q1: What are the most common impurities I should expect?
A1: Impurities typically arise from the synthesis process and can include unreacted starting materials, partially fluorinated intermediates, structural isomers, and byproducts from side reactions.[3] Given the synthesis routes for perfluoroethers, potential impurities could include shorter or longer chain homologues, species with different functional end-groups, or residual brominating agents. In some cases, underfluorinated impurities, which can be more reactive, may also be present.[4]
Q2: Why is my standard distillation not separating the product from impurities?
A2: Standard distillation often fails for two primary reasons. First, fluorocarbons frequently form azeotropes—mixtures that boil at a constant temperature, making separation by simple distillation impossible.[5] Second, synthetic byproducts may have boiling points very close to that of the target compound, preventing effective separation through conventional distillation.[6]
Q3: Which analytical technique is most reliable for determining the absolute purity of my final product?
A3: For fluorinated compounds, Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) is the gold standard for determining absolute purity.[7] Unlike chromatographic methods that rely on reference standards of the analyte, qNMR uses a certified internal standard of a different fluorine-containing compound for quantification.[7] This method is highly specific and provides a signal directly proportional to the molar concentration of your fluorinated derivative.[7] For identifying and quantifying volatile impurities, Gas Chromatography (GC) with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is also highly effective.[3][4]
Q4: I'm struggling to remove ionic or highly polar impurities. What should I do?
A4: For removing ionic or polar impurities from a nonpolar perfluorinated compound, a liquid-liquid extraction is often effective. Wash the crude product with deionized water or a suitable aqueous solution to partition the polar impurities into the aqueous phase. Due to the high density and immiscibility of perfluorinated compounds, phase separation is usually straightforward. For more stubborn impurities, solid-phase extraction (SPE) with an appropriate sorbent can be a powerful cleanup step.[8]
Troubleshooting Guides: From Problem to Protocol
This section provides structured guidance for specific purification challenges, explaining the underlying science and offering step-by-step protocols.
Problem 1: Poor Separation with Co-eluting Impurities During Distillation
-
Symptoms: Your distillate shows multiple peaks on GC or ¹⁹F NMR analysis, indicating the impurity has a similar boiling point to your product.
-
Primary Cause: The formation of an azeotrope or the presence of an impurity with a very close boiling point. Perfluorocarbons are known to form azeotropes with other fluorinated compounds, making their separation by conventional distillation impossible.[5]
-
Solution: Extractive Distillation. This technique involves adding a carefully selected solvent (the "entrainer") to the mixture, which alters the relative volatility of the components and breaks the azeotrope, allowing for separation.[6]
-
Solvent Selection: Choose a high-boiling, non-reactive solvent in which the components of your mixture have different solubilities. For fluorocarbons, chlorinated aliphatic hydrocarbons or alkyl benzenes can be effective entrainers.[5]
-
Apparatus Setup: Assemble a standard distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all joints are properly sealed, preferably with PTFE sleeves.
-
Procedure: a. Charge the distillation flask with your crude this compound derivative and the selected entrainer. b. Begin heating the flask gently. c. Introduce the entrainer continuously into the upper part of the distillation column. d. The entrainer will selectively interact with one of the components, increasing its effective boiling point and allowing the other, more volatile component to distill over. e. Collect the purified product in the receiving flask. f. The entrainer and the less volatile component can be recovered from the distillation flask.
-
Validation: Analyze the collected fractions using GC-MS or ¹⁹F NMR to confirm the separation and assess purity.
Problem 2: Product is Contaminated with Structurally Similar Isomers
-
Symptoms: Analytical data (e.g., NMR, MS) suggests the presence of isomers that are inseparable by distillation.
-
Primary Cause: The synthesis reaction may lack complete regioselectivity, leading to the formation of structural isomers with nearly identical physical properties.
-
Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC). This technique offers high resolving power to separate compounds based on subtle differences in their interaction with the stationary phase.
Caption: Workflow for isomeric purification using Prep-HPLC.
-
Method Development: a. On an analytical HPLC system, screen different stationary phases. A fluorinated stationary phase often provides unique selectivity for fluorinated compounds. Reverse-phase C18 columns can also be effective. b. Develop a gradient elution method using solvents like acetonitrile and water. c. Optimize the gradient to achieve baseline separation of the desired isomer from the impurities.
-
Scale-Up: a. Transfer the optimized method to a preparative HPLC system equipped with a larger-diameter column of the same stationary phase. b. Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent.
-
Purification and Collection: a. Inject the sample onto the preparative column. b. Run the scaled-up gradient method. c. Use a fraction collector to collect the eluent in separate tubes based on the UV chromatogram.
-
Post-Processing: a. Analyze the collected fractions by analytical HPLC or UPLC-MS to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
Problem 3: My Purity Analysis is Inconsistent or Seems Incorrect
-
Symptoms: Different analytical methods give conflicting purity values; results are not reproducible.
-
Primary Cause: The chosen analytical technique may not be suitable for your compound or the impurities present. For example, GC can cause thermal degradation of some compounds, while UV detection in HPLC may not be sensitive to your non-chromophoric product.
-
Solution: Implement a robust, multi-technique analytical workflow, with ¹⁹F qNMR as the definitive measure of absolute purity.
Caption: Decision tree for selecting purity analysis methods.
-
Materials:
-
High-purity internal standard (e.g., trifluorotoluene or 1,3,5-trifluorobenzene) with a known purity certificate.[3]
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Class A volumetric glassware and an analytical balance.
-
-
Sample Preparation: a. Accurately weigh a precise amount of the internal standard into an NMR tube. b. Accurately weigh a precise amount of your purified this compound derivative into the same NMR tube. c. Add ~0.6 mL of the deuterated solvent to completely dissolve both components.[3]
-
NMR Acquisition: a. Use a high-field NMR spectrometer. b. Ensure the acquisition parameters are set for quantitative analysis. This is critical. c. Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any fluorine signal of interest (both analyte and standard). This ensures complete relaxation between pulses for accurate integration.[3] d. Proton Decoupling: Apply proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[3] e. Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Processing and Calculation: a. Apply Fourier transform, phase correction, and baseline correction to the spectrum. b. Carefully integrate the signals corresponding to your product and the internal standard. c. Calculate the purity using the following formula: Purity (%) = (I_analyte / N_F_analyte) * (N_F_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
- I = Integral value
- N_F = Number of fluorine atoms for the integrated signal
- MW = Molecular weight
- m = mass
- P_std = Purity of the internal standard
Data Summary: Comparison of Purification Techniques
The table below summarizes the advantages and disadvantages of common purification techniques for perfluoroether derivatives to aid in method selection.
| Technique | Advantages | Disadvantages | Best Suited For |
| Fractional Vacuum Distillation | - Excellent for large quantities- Good for separating components with different boiling points | - Ineffective for azeotropes or isomers- Potential for thermal degradation | Removing volatile or non-volatile impurities with significantly different boiling points. |
| Extractive Distillation | - Can separate azeotropes and close-boiling mixtures[5][6] | - Requires careful selection of an entrainer- Adds another component to be removed | Separating azeotropic mixtures common in fluorocarbon chemistry. |
| Preparative HPLC | - High resolution for separating isomers- Works at room temperature, avoiding degradation | - Lower throughput/scalability- Requires significant solvent usage | Isolating pure isomers and removing structurally similar impurities. |
| Column Chromatography | - Versatile and adaptable- Can use specialized media (e.g., fluorous phases) | - Can be lower resolution than HPLC- May require method development | General cleanup; separation based on polarity differences. |
References
-
BenchChem Technical Support Team. (2025). Analytical techniques for assessing the purity of fluorinated intermediates. BenchChem. [Source:[7]]()
-
Wiist, H. A. (1963). Distillation process for fluorocarbons. U.S. Patent No. 3,101,304A. Washington, DC: U.S. Patent and Trademark Office. [Source:[5]]()
-
BenchChem Technical Support Team. (2025). A Comparative Guide to Analytical Methods for Determining Tert-Butyl Fluoride Purity. BenchChem. [Source:[3]]()
-
Wiist, H. A. (1963). Distillation process for fluorocarbons. U.S. Patent No. 3,101,304A. This source discusses extractive distillation for separating fluorocarbons that form azeotropes or have close boiling points. [Source:[6]]()
-
OECD. (2024). Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. OECD. [Source:[9]]([Link])
-
Universität Tübingen. (2023). Characterization and Identification of Per- and Polyfluoroalkyl Substances (PFAS) in the Environment and Consumer Products. [Source:[10]]([Link])
-
Defense Technical Information Center. (1944). Determination of Fluorine in Fluoro-Organic Compounds. [Source:[11]]([Link])
-
Living Whole. (2023). Does Distillation Effectively Remove PFAS from Drinking Water? [Source:[12]]([Link])
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Source:[13]]([Link])
-
Forever Chemicals. (2024). Innovations in Chromatography Techniques for PFAS Analysis. [Source:[8]]([Link])
-
SciSpace. (1958). Purification of Fluorine by Distillation. [Source:[14]]([Link])
-
Zhao, Y., et al. (2020). Challenges of aqueous per- and polyfluoroalkyl substances (PFASs) and their foreseeable removal strategies. Chemosphere, 250, 126316. [Source:[2]]([Link])
-
Waters Corporation. (2024). A New Mixed Mode Column Approach for PFAS Chromatography. YouTube. [Source:[15]]([Link])
-
Chromatography Today. (2018). How PFAS Detection Using Chromatography Has Changed Over Time. [Source:[16]]([Link])
-
Menz, D. H., et al. (2021). Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches. Graefe's Archive for Clinical and Experimental Ophthalmology, 259(2), 349-360. [Source:[4]]([Link])
Sources
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- 2. Challenges of aqueous per- and polyfluoroalkyl substances (PFASs) and their foreseeable removal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
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- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Temperature for 1-Bromoperfluoro-2,5,8-trioxanonane Reactions
Welcome to the technical support center for optimizing reactions involving 1-Bromoperfluoro-2,5,8-trioxanonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The following question-and-answer format addresses specific issues you may encounter during your experiments, focusing on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in reactions with this compound?
Temperature is a critical parameter that directly influences the rate and selectivity of reactions involving this compound. According to the Arrhenius equation, increasing the temperature increases the kinetic energy of reactant molecules.[1] This leads to a higher frequency of collisions with sufficient energy to overcome the activation energy barrier, thus accelerating the reaction rate. However, excessively high temperatures can lead to undesirable side reactions and decomposition.
Q2: What are the typical temperature ranges for reactions involving this compound?
The optimal temperature range is highly dependent on the specific reaction type. For instance:
-
Nucleophilic Substitution Reactions: These reactions are often performed at moderately elevated temperatures to facilitate the displacement of the bromide ion. Warming the reaction mixture is a common practice as these reactions can be slow at room temperature.[2]
-
Copper-Mediated Perfluoroalkylation: In these reactions, temperatures can range from 80°C to 100°C, depending on the reactivity of the substrate.[3][4] For example, reactions with more electron-rich heteroaryl bromides may require higher temperatures to proceed efficiently.[3]
-
Radical Reactions: The optimal temperature for radical reactions is dictated by the decomposition rate of the radical initiator and the desired reaction pathway. Careful temperature control is crucial to manage the concentration of radical species and minimize unwanted side reactions.
Q3: What are the potential consequences of using a suboptimal temperature?
Using a temperature outside the optimal range can lead to several issues:
-
Too Low Temperature: The reaction may proceed too slowly to be practical, or it may not initiate at all. This is because an insufficient number of molecules will possess the necessary activation energy to react.[1]
-
Too High Temperature: This can lead to a variety of problems, including:
-
Decreased Selectivity: At higher temperatures, the difference in activation energies between competing reaction pathways becomes less significant, potentially leading to a mixture of products.
-
Thermal Decomposition: Perfluoroalkyl ether compounds can undergo thermal decomposition at elevated temperatures, leading to the formation of smaller perfluorinated molecules and other byproducts.[5][6] This not only reduces the yield of the desired product but also complicates purification.
-
Side Reactions: Increased temperatures can promote unwanted side reactions, such as elimination or rearrangement, further reducing the yield and purity of the target molecule.
-
Troubleshooting Guide
This section provides detailed troubleshooting for common issues encountered when optimizing the temperature for reactions with this compound.
Issue 1: Low or No Product Yield
Possible Cause: The reaction temperature may be too low, resulting in a slow reaction rate.
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature by 5-10°C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR).
-
Consult Kinetic Data: If available, review literature for kinetic studies on similar reactions to determine a more appropriate temperature range. The Arrhenius equation highlights the exponential relationship between temperature and reaction rate.[1]
-
Solvent Consideration: Ensure the solvent has a boiling point compatible with the desired reaction temperature. A higher boiling point solvent may be necessary to reach the optimal temperature safely.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause: The reaction temperature is likely too high, enabling competing reaction pathways.
Troubleshooting Steps:
-
Systematic Temperature Reduction: Decrease the reaction temperature in 5-10°C increments. This will favor the reaction pathway with the lower activation energy, thereby increasing selectivity.
-
Catalyst/Reagent Optimization: In some cases, the choice of catalyst or reagent can influence selectivity at a given temperature. For instance, in copper-mediated perfluoroalkylations, the ligand on the copper complex can affect the reaction's thermal stability and selectivity.[3]
-
Extended Reaction Time at Lower Temperature: To compensate for the slower rate at a reduced temperature, it may be necessary to extend the reaction time to achieve a satisfactory conversion.
Issue 3: Evidence of Product Decomposition
Possible Cause: The reaction temperature exceeds the thermal stability of the starting material or the desired product. Perfluoroalkyl ether compounds can be susceptible to thermal degradation.[5]
Troubleshooting Steps:
-
Determine Thermal Stability: If not known, perform a thermal stability study (e.g., using TGA or DSC) on your starting material and product to identify the onset of decomposition.
-
Lower the Reaction Temperature: Conduct the reaction at a temperature well below the decomposition point.
-
Use of Stabilizers: In some radical reactions, antioxidants or radical traps can be used to prevent undesired degradation pathways, especially at elevated temperatures.[7]
Experimental Protocol: Temperature Screening for a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for optimizing the temperature for a nucleophilic substitution reaction involving this compound and a generic nucleophile (Nu-).
Materials:
-
This compound
-
Nucleophile (Nu-)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Reaction vials with stir bars
-
Heating block or oil bath with precise temperature control
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS, LC-MS, or NMR)
Procedure:
-
Setup: In parallel, set up a series of identical reactions in separate vials. Each vial should contain the same concentration of this compound, nucleophile, and solvent.
-
Temperature Gradient: Place each vial in a well of a heating block set to a different temperature. A typical starting range could be 40°C, 50°C, 60°C, 70°C, and 80°C.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.
-
Analysis: Quench the reaction in the aliquot and analyze it to determine the conversion of the starting material and the formation of the desired product and any byproducts.
-
Data Evaluation: Plot the product yield as a function of temperature and time to identify the optimal conditions that provide the best balance of reaction rate and selectivity.
Data Summary Table:
| Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Byproduct(s) (%) |
| 40 | 24 | 15 | 12 | 3 |
| 50 | 24 | 45 | 40 | 5 |
| 60 | 12 | 80 | 75 | 5 |
| 70 | 8 | 95 | 85 | 10 |
| 80 | 4 | >99 | 70 | 29 (decomposition observed) |
Note: The data in this table is illustrative and will vary depending on the specific reactants and conditions.
Visualization of Temperature Effects
The following diagram illustrates the relationship between temperature and reaction outcomes.
Caption: The effect of temperature on reaction outcome.
This second diagram illustrates a general troubleshooting workflow.
Caption: A workflow for troubleshooting temperature-related issues.
References
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013-10-31). [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environ Sci Technol.[Link]
-
Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Org Lett.[Link]
-
Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models. Environ Sci Technol.[Link]
-
Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]
-
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environ Sci Technol.[Link]
-
Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. Chem Sci.[Link]
-
Copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF. Org Lett.[Link]
-
Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Int J Mol Sci.[Link]
-
Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. ACS Publications. [Link]
-
Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. Environ Sci Technol.[Link]
-
Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. ResearchGate. [Link]
-
New thermal decomposition pathway for TATB. Sci Rep.[Link]
-
New thermal decomposition pathway for TATB. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 1-Bromoperfluoro-2,5,8-trioxanonane Reactivity
Welcome to the technical support center for 1-Bromoperfluoro-2,5,8-trioxanonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly fluorinated reagent. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. The insights provided are based on established principles of physical organic chemistry and extensive experience with fluorinated compounds.
Introduction to this compound
This compound (C₆BrF₁₃O₃) is a valuable building block in synthetic chemistry, prized for its ability to introduce a perfluoroether chain into organic molecules.[1][2] This moiety can significantly alter the physicochemical properties of the parent molecule, enhancing thermal stability, lipophilicity, and metabolic resistance. However, its unique electronic and solubility characteristics present challenges that can be overcome with a careful selection of reaction conditions, particularly the solvent.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
Answer:
A slow or incomplete reaction is one of the most frequent challenges and is often linked to solvent choice and nucleophile reactivity.
Causality: The perfluoroalkyl chain of this compound is strongly electron-withdrawing, which can reduce the electrophilicity of the carbon bearing the bromine atom. Furthermore, the choice of solvent plays a critical role in modulating the reactivity of your nucleophile.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can form strong hydrogen bonds with anionic nucleophiles. This "caging" effect, known as solvation, stabilizes the nucleophile, thereby reducing its energy and making it less reactive.[3][4] This is particularly detrimental for SN2-type reactions.[5][6][7]
-
Inadequate Solubility: this compound, being a highly fluorinated compound, may have limited solubility in common organic solvents. Poor solubility of either the substrate or the nucleophile will lead to a heterogeneous reaction mixture and consequently, a slower reaction rate.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: These solvents, such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), do not have acidic protons and therefore do not strongly solvate anionic nucleophiles through hydrogen bonding.[4][5] This leaves the nucleophile "naked" and more reactive, significantly accelerating SN2 reactions.[7]
-
Assess Solubility: Before running the reaction, perform a simple solubility test of this compound and your nucleophile in the chosen solvent at the intended reaction temperature. If solubility is an issue, consider using a co-solvent. For fluorinated compounds, sometimes a fluorinated solvent can be an effective co-solvent.
-
Increase Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, be mindful of potential side reactions and the stability of your reactants and products at elevated temperatures.
-
Consider a More Reactive Nucleophile: If solvent and temperature changes are ineffective, your nucleophile may not be strong enough. Consider using a more reactive variant if your synthetic route allows.
Question 2: I am observing the formation of unexpected byproducts. What are the possible side reactions and how can I minimize them?
Answer:
Side product formation is often a consequence of the reaction conditions favoring alternative reaction pathways.
Causality:
-
Elimination Reactions: If your nucleophile is also a strong base, it can promote elimination reactions (E2) to compete with the desired substitution (SN2). This is more likely with sterically hindered substrates or at higher temperatures.
-
Solvent Participation: In some cases, particularly with polar protic solvents, the solvent itself can act as a nucleophile in a process called solvolysis, leading to undesired products.[6]
Troubleshooting Steps:
-
Favor SN2 over E2: To minimize elimination, use a less basic nucleophile if possible. Running the reaction at a lower temperature generally favors substitution over elimination. The choice of a polar aprotic solvent can also enhance the rate of SN2 relative to E2.
-
Avoid Solvolysis: If you suspect the solvent is participating in the reaction, switch to a non-nucleophilic solvent. Polar aprotic solvents like DMF, DMSO, and MeCN are generally good choices.
-
Use a Stoichiometric Amount of Nucleophile: Using a large excess of the nucleophile might drive the reaction to completion but can also increase the likelihood of side reactions. Start with a modest excess (e.g., 1.1-1.5 equivalents) and optimize from there.
Question 3: My workup is complicated by the presence of an emulsion or difficulty in separating the product. How can I improve the purification process?
Answer:
The unique properties of fluorinated compounds can complicate standard workup procedures.
Causality:
Perfluoroether chains are both hydrophobic and lipophobic, meaning they do not readily dissolve in either aqueous or common organic solvents. This can lead to the formation of a third phase or stable emulsions during aqueous workups.
Troubleshooting Steps:
-
Use a Fluorinated Solvent for Extraction: If you are encountering separation issues, consider using a fluorinated solvent like perfluorohexanes or a hydrofluoroether (HFE) for the extraction. These solvents will preferentially dissolve your fluorinated product.
-
Break Emulsions: If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase. Centrifugation can also be effective.
-
Alternative Purification Methods: If extraction proves difficult, consider alternative purification methods such as column chromatography on silica gel (sometimes with a solvent system containing a small amount of a more polar solvent to aid elution) or distillation if your product is volatile.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: For nucleophilic substitution reactions, polar aprotic solvents are generally the best choice. Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent starting points. They effectively dissolve a wide range of nucleophiles without deactivating them through hydrogen bonding.[5][7]
Q2: How does solvent polarity affect the reactivity of this compound?
A2: Solvent polarity can influence the reaction mechanism.
-
Polar Protic Solvents: These solvents can stabilize charged intermediates, such as carbocations, which would favor an SN1 mechanism. However, for a primary bromide like this compound, an SN1 pathway is unlikely. Their primary effect will be to deactivate the nucleophile for an SN2 reaction.[3][4]
-
Polar Aprotic Solvents: These solvents are ideal for SN2 reactions as they solvate the accompanying cation of the nucleophile but leave the anionic nucleophile relatively free and highly reactive.[5][7]
-
Nonpolar Solvents: Solvents like hexane or toluene are generally poor choices because they will not effectively dissolve most common nucleophiles, which are often salts.
Q3: Are there any specific safety precautions I should take when working with this compound?
Part 3: Data and Protocols
Table 1: Solvent Properties and Their Implications for Reactions with this compound
| Solvent | Type | Dielectric Constant (ε) | Suitability for SN2 Reactions | Potential Issues |
| Water (H₂O) | Polar Protic | 80.1 | Poor | Strong nucleophile solvation, potential for solvolysis. |
| Methanol (MeOH) | Polar Protic | 32.7 | Poor to Moderate | Nucleophile solvation, potential for solvolysis. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Excellent | Can be hygroscopic. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent | High boiling point can complicate removal. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Excellent | Very high boiling point, can be difficult to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | Lower polarity may limit solubility of some nucleophiles. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate | Lower polarity. |
| Hexane | Nonpolar | 1.9 | Very Poor | Poor solubility of most nucleophiles. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
This is a general guideline and may require optimization for your specific nucleophile and substrate.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add your nucleophile (1.1 equivalents).
-
Solvent Addition: Add the chosen dry, polar aprotic solvent (e.g., acetonitrile) to dissolve the nucleophile.
-
Substrate Addition: Add this compound (1.0 equivalent) to the solution via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (starting at room temperature and gently heating if necessary). Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the product with a suitable organic solvent. If emulsions form, add brine or consider using a fluorinated solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation as needed.
Part 4: Visualizations
Diagram 1: Solvent Selection Workflow
Caption: A decision tree for solvent selection in reactions involving this compound.
References
-
Richard Thornley. 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. YouTube, 1 Oct. 2017. [Link]
-
The Organic Chemistry Tutor. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube, 13 Jan. 2017. [Link]
-
Chemistry LibreTexts. 7.5: SN1 vs SN2. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Chad's Prep. Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. YouTube, 14 May 2014. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. exfluor.com [exfluor.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 1-Bromoperfluoro-2,5,8-trioxanonane Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving 1-Bromoperfluoro-2,5,8-trioxanonane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic transformations of this highly functionalized molecule. Our approach is rooted in established principles of catalysis, drawing parallels from related chemistries to provide actionable, field-proven insights.
Introduction: The Challenge of Catalyzing Reactions with this compound
This compound is a valuable building block in medicinal and materials chemistry due to its unique combination of a perfluorinated chain, ether linkages, and a reactive bromide group. However, these same features present significant challenges for catalysis. The presence of halogens and heteroatoms can lead to rapid catalyst deactivation, manifesting as stalled reactions, low yields, and inconsistent results. This guide will walk you through the common deactivation pathways and provide systematic approaches to mitigate these issues.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
This section is structured to help you identify the root cause of catalyst deactivation and implement effective solutions.
Problem 1: Reaction Stalls or Fails to Reach Completion
Symptoms:
-
The reaction ceases to progress after a certain period, leaving a significant amount of starting material.
-
Increasing reaction time does not lead to higher conversion.
-
A fresh batch of catalyst is required to restart the reaction.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Troubleshooting Action | Scientific Rationale |
| Halide Poisoning | Analyze crude reaction mixture for halide ion concentration. | 1. Select Halide-Tolerant Catalysts: Opt for catalyst systems known for their stability in the presence of halides. For palladium catalysts, bulky, electron-rich phosphine ligands can mitigate deactivation. 2. Use a Halide Scavenger: Addition of a stoichiometric amount of a silver or thallium salt can precipitate bromide ions, preventing them from coordinating to the catalyst. | Bromide and fluoride ions, potentially formed during the reaction, can irreversibly bind to the active metal center (e.g., palladium), blocking sites for the catalytic cycle.[1] |
| Fouling/Coking | Visually inspect the catalyst post-reaction for any discoloration or change in morphology. | 1. Optimize Reaction Temperature: Lowering the temperature may reduce the rate of side reactions leading to coke formation. 2. Improve Reactant Purity: Ensure all starting materials and solvents are free of impurities that could act as coke precursors. | Unwanted side reactions can lead to the deposition of carbonaceous materials on the catalyst surface, physically blocking active sites.[2] |
| Ether Coordination | Run a control reaction with a similar substrate lacking the ether linkages. | 1. Increase Ligand Concentration: A higher concentration of a strongly coordinating ligand can competitively inhibit the binding of the ether oxygen to the metal center. 2. Choose a Less Lewis-Acidic Catalyst: A more electron-rich metal center will have a lower affinity for the lone pairs on the ether oxygens. | The oxygen atoms in the trioxanonane backbone can coordinate to the metal center of the catalyst, acting as a temporary poison and reducing its activity.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions with this compound, and which are most susceptible to deactivation?
A1: Palladium and platinum-based catalysts are frequently employed for cross-coupling and hydrodehalogenation reactions involving perfluoroalkyl bromides.[4][5] Palladium catalysts, particularly those in the Pd(0) oxidation state, are highly susceptible to poisoning by bromide and fluoride ions that may be generated during the reaction.[1] Platinum catalysts can also be deactivated by halide poisoning, as well as by the formation of carbonaceous deposits.[6]
Q2: How can I determine if catalyst poisoning by halides is the primary cause of my reaction failure?
A2: A simple diagnostic experiment is to add a fresh portion of the catalyst to a stalled reaction. If the reaction restarts and proceeds to a higher conversion, it strongly suggests that the initial catalyst was deactivated. Another approach is to run the reaction in the presence of a halide scavenger, such as silver carbonate. If the reaction proceeds more efficiently with the scavenger, halide poisoning is a likely culprit.
Q3: Can the ether backbone of this compound contribute to catalyst deactivation?
A3: Yes, the ether oxygens can act as Lewis bases and coordinate to the metal center of the catalyst. This coordination can be reversible, but it can effectively lower the concentration of the active catalyst at any given time, leading to a decrease in the reaction rate. This is a form of competitive inhibition.[3]
Q4: Are there any general preventative measures I can take to prolong catalyst lifetime?
A4: Absolutely. Here are some key strategies:
-
Feedstock Purification: Ensure the highest purity of your starting materials and solvents to minimize potential poisons.
-
Inert Atmosphere: Conduct your reactions under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Process Optimization: Fine-tune reaction parameters such as temperature, pressure, and reactant concentrations to minimize side reactions that can lead to deactivation.[7]
Q5: Is it possible to regenerate a deactivated catalyst used in these reactions?
A5: Regeneration is often possible, depending on the deactivation mechanism.
-
For fouling by organic residues (coking): A high-temperature calcination in air can burn off the deposits.[8]
-
For halide poisoning: A chemical wash with a basic solution may help to remove adsorbed halides. For some platinum catalysts, treatment under flowing hydrogen at elevated temperatures has been shown to restore activity.[5] It is important to characterize the deactivated catalyst to determine the cause of deactivation before attempting regeneration.[7]
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Heck-Type Reaction
This protocol is a starting point and may require optimization for your specific substrate and coupling partner.
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) to a dry reaction vessel.
-
Reaction Setup: Add the alkene coupling partner (1.2 equivalents) and a suitable base (e.g., K₂CO₃, 2 equivalents).
-
Reactant Addition: Dissolve this compound (1 equivalent) in an anhydrous, degassed solvent (e.g., dioxane) and add it to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration by Oxidative Treatment
This protocol is a general guideline for removing carbonaceous deposits from a supported catalyst.
-
Catalyst Recovery: After the reaction, carefully recover the solid catalyst by filtration.
-
Washing: Wash the catalyst with a suitable solvent (e.g., acetone, then hexane) to remove any adsorbed organic species.
-
Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60 °C) overnight.
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air (or a mixture of air and an inert gas) to a temperature of 300-500 °C. The exact temperature and time will depend on the nature of the catalyst and the extent of fouling. Hold at the target temperature for 2-4 hours.
-
Cooling: Cool the catalyst to room temperature under a flow of inert gas (e.g., nitrogen).
-
Storage: Store the regenerated catalyst under an inert atmosphere until further use.
Visualizing Deactivation Pathways
The following diagrams illustrate the key mechanisms of catalyst deactivation in the context of reactions with this compound.
Caption: Major catalyst deactivation pathways in reactions involving this compound.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
-
RSC Publishing.
-
Semantic Scholar.
-
MDPI.
-
ResearchGate.
-
MDPI.
-
ACS Publications.
-
MDPI.
-
ACS Publications.
-
PMC - NIH.
-
ResearchGate.
-
PMC - PubMed Central.
-
Applied Catalysts.
-
StudySmarter.
-
Master Organic Chemistry.
-
Applied Catalysts.
-
PMC - PubMed Central.
-
ChemCatBio.
-
ResearchGate.
Sources
- 1. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
Navigating the Synthesis of 1-Bromoperfluoro-2,5,8-trioxanonane: A Technical Support Guide for Scale-Up
For researchers and professionals in the dynamic fields of materials science and drug development, the synthesis of complex fluorinated molecules like 1-Bromoperfluoro-2,5,8-trioxanonane presents both unique opportunities and significant challenges. This guide is designed to serve as a comprehensive technical support center, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the intricacies of scaling up this synthesis. Drawing upon established principles of fluorine chemistry and process scale-up, this document provides practical, experience-driven insights to ensure the successful and efficient production of this valuable compound.
I. Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up any chemical synthesis introduces a new set of variables that can significantly impact reaction efficiency, product purity, and overall safety. This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Inconsistent Reaction Initiation and Runaway Reactions during Hexafluoropropylene Oxide (HFPO) Oligomerization
-
Question: We are scaling up the initial oligomerization of HFPO and are experiencing either delayed reaction initiation or, more alarmingly, sudden and highly exothermic runaway reactions. What are the likely causes and how can we mitigate these risks?
-
Answer: This is a critical and common challenge when scaling up HFPO oligomerization. The reaction is highly sensitive to impurities and mass transfer limitations, which are exacerbated in larger reactors.
-
Causality:
-
Initiator Purity and Dispersion: The initiator, typically a fluoride salt like cesium or potassium fluoride, must be of high purity and completely anhydrous. On a larger scale, achieving uniform dispersion of the solid initiator within the reaction mass is more difficult, leading to localized "hot spots" where the reaction initiates rapidly and uncontrollably.
-
HFPO Feed Rate and Purity: The rate of addition of gaseous HFPO is paramount. A feed rate that is too high can lead to an accumulation of unreacted monomer. When the reaction eventually initiates, the large concentration of HFPO can result in a violent exotherm. Impurities in the HFPO feed, such as moisture or acidic gases, can poison the initiator, leading to induction periods followed by a delayed but rapid reaction.
-
Heat Transfer Limitations: Larger reactors have a lower surface-area-to-volume ratio, making efficient heat removal more challenging. An exotherm that is easily managed in a laboratory flask can quickly overwhelm the cooling capacity of a larger vessel, leading to a dangerous increase in temperature and pressure.
-
-
Troubleshooting Protocol:
-
Initiator Preparation and Handling:
-
Ensure the fluoride salt initiator is thoroughly dried under high vacuum and heat prior to use.
-
On a larger scale, consider using a high-torque mechanical stirrer to ensure efficient suspension of the initiator.
-
For very large scales, preparing a slurry of the initiator in a small amount of an inert, high-boiling perfluorinated solvent can aid in its controlled addition.
-
-
HFPO Addition and Monitoring:
-
Implement a precise mass flow controller for the HFPO feed.
-
Start with a slow feed rate and monitor the reaction temperature closely. A slight, steady increase in temperature is a good indicator of controlled initiation.
-
Consider the use of in-situ infrared (IR) spectroscopy to monitor the disappearance of the HFPO monomer in real-time.
-
-
Reactor and Temperature Control:
-
Ensure the reactor's cooling system is appropriately sized for the scale of the reaction and has a rapid response time.
-
For pilot-scale and larger, a jacketed reactor with a high-performance heat transfer fluid is essential.
-
Implement a safety protocol that includes an emergency quench system (e.g., addition of a reaction inhibitor or a cold, inert solvent).
-
-
-
Issue 2: Low Yield and Byproduct Formation in the Hunsdiecker Reaction
-
Question: Upon scaling up the conversion of the perfluoroether carboxylic acid to the bromide via the Hunsdiecker reaction, we are observing a significant drop in yield and the formation of several unknown byproducts. What is happening and how can we improve the selectivity?
-
Answer: The Hunsdiecker reaction, while effective on a small scale, is known to be sensitive to reaction conditions, and these sensitivities are amplified during scale-up.
-
Causality:
-
Incomplete Salt Formation: The first step of the classical Hunsdiecker reaction is the formation of the silver carboxylate salt. On a larger scale, ensuring complete and homogenous conversion of the carboxylic acid to its silver salt can be difficult. Any remaining free carboxylic acid can interfere with the reaction.
-
Moisture Sensitivity: The reaction is highly sensitive to moisture. Water can lead to the formation of alcohols and other side products. Ensuring all reagents and solvents are scrupulously dry is critical.
-
Radical Side Reactions: The Hunsdiecker reaction proceeds via a radical mechanism.[1][2] On a larger scale, with potentially longer reaction times and less uniform temperature control, the opportunity for radical side reactions, such as dimerization of the perfluoroalkyl radical, increases.
-
Stoichiometry of Bromine: The stoichiometry of bromine is crucial. An excess can lead to the formation of dibrominated impurities, while an insufficient amount will result in incomplete conversion.
-
-
Troubleshooting Protocol:
-
Silver Salt Preparation:
-
Instead of in-situ formation, consider pre-forming and isolating the silver carboxylate salt. This allows for thorough drying and characterization before use.
-
If forming in-situ, use a solvent system that allows for the azeotropic removal of water.
-
-
Reaction Conditions:
-
Use a robust inert gas blanket (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
Control the addition of bromine carefully, potentially using a syringe pump for larger-scale laboratory preparations or a dosing pump in a pilot plant.
-
Maintain a consistent and controlled temperature throughout the reaction.
-
-
Alternative Reagents:
-
-
Issue 3: Difficulties in Product Purification and Isolation
-
Question: We are struggling to purify the final this compound product on a larger scale. Simple distillation is not effective, and we are concerned about the throughput of chromatographic methods. What are our options?
-
Answer: The purification of fluorinated compounds often requires specialized techniques due to their unique physical properties.
-
Causality:
-
Azeotrope Formation: Fluorinated compounds can form azeotropes with byproducts or residual solvents, making separation by simple distillation difficult.
-
Similar Boiling Points: The boiling points of the desired product and structurally similar byproducts may be very close, requiring highly efficient fractional distillation columns.
-
Thermal Stability: While perfluoroethers are generally thermally stable, prolonged exposure to high temperatures during distillation can lead to decomposition, especially if impurities are present.[4][5][6]
-
-
Troubleshooting Protocol:
-
Fractional Vacuum Distillation:
-
This is often the most viable method for large-scale purification. Use a packed distillation column with a high number of theoretical plates to achieve good separation.
-
Conduct the distillation under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition.[7]
-
-
Fluorous Solid-Phase Extraction (F-SPE):
-
For removal of non-fluorinated impurities, F-SPE can be a highly effective and scalable technique. The crude product is passed through a column packed with a fluorous stationary phase, which retains the highly fluorinated product while non-fluorinated or less-fluorinated impurities are washed away.
-
-
Preparative Chromatography:
-
While often seen as a laboratory-scale technique, preparative High-Performance Liquid Chromatography (HPLC) with a fluorous stationary phase can be used for high-purity requirements, though throughput may be a limitation.[8]
-
-
Process Optimization to Minimize Impurities:
-
The most effective purification strategy is to minimize the formation of impurities in the first place. Revisit the reaction conditions of the preceding steps to improve selectivity.
-
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when working with hexafluoropropylene oxide (HFPO) on a large scale?
-
A1: HFPO is a toxic, reactive gas.[9][10][11][12] The primary concerns are inhalation toxicity and the potential for rapid, uncontrolled polymerization. A dedicated, well-ventilated enclosure (e.g., a fume hood or a contained reactor system) is mandatory. A robust system for leak detection and emergency scrubbing of any vented gases is also essential. All equipment should be properly grounded to prevent static discharge, which can be an ignition source.[13]
-
-
Q2: Can you recommend a solvent for the HFPO oligomerization at pilot scale?
-
A2: Aprotic, polar solvents are typically used. For scale-up, it is important to choose a solvent with a suitable boiling point for temperature control and that is inert under the reaction conditions. Tetraglyme is commonly cited in the literature. Perfluorinated solvents can also be excellent choices as they are chemically inert and have good solubility for the reactants and products.
-
-
Q3: How can I monitor the progress of the Hunsdiecker reaction?
-
A3: On a small scale, Thin Layer Chromatography (TLC) can be used if the starting material and product have different polarities. However, for fluorinated compounds, visualization can be challenging. On a larger scale, taking aliquots for Gas Chromatography (GC) or ¹⁹F NMR analysis is a more reliable method to monitor the disappearance of the starting carboxylic acid and the appearance of the bromide product.
-
-
Q4: Are there any specific materials of construction that should be used for the reactor?
-
A4: For reactions involving fluorinated compounds, especially at elevated temperatures and in the presence of fluoride ions, glass-lined steel or Hastelloy reactors are recommended. Stainless steel can be corroded under these conditions. All wetted parts, including gaskets and seals, should be made of compatible materials like PTFE or Kalrez®.
-
III. Experimental Workflow and Data
Synthetic Workflow Overview
The synthesis of this compound is a multi-step process that begins with the controlled oligomerization of hexafluoropropylene oxide (HFPO). The resulting perfluoroacyl fluoride is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the final bromide product via a brominative decarboxylation reaction.
Troubleshooting Decision Tree for HFPO Oligomerization
Representative Scale-Up Data
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| HFPO Oligomerization | ||
| Initiator | 5 g CsF | 500 g CsF |
| Solvent | 200 mL Tetraglyme | 20 L Tetraglyme |
| HFPO Feed Rate | 1 g/min | 50 g/min |
| Max. Exotherm | 15 °C | 45 °C |
| Reaction Time | 2 hours | 4 hours |
| Yield of Acyl Fluoride | 95% | 88% |
| Hunsdiecker Reaction | ||
| Carboxylic Acid | 80 g | 8 kg |
| Silver(I) Oxide | 40 g | 4 kg |
| Bromine | 30 g | 3 kg |
| Reaction Time | 4 hours | 8 hours |
| Yield of Bromide | 85% | 75% |
| Overall Yield | 81% | 66% |
IV. Detailed Experimental Protocols
Disclaimer: These protocols are intended for experienced chemists and should be performed in a properly equipped laboratory with all necessary safety precautions in place.
Step 1: Synthesis of Perfluoro(2,5,8-trioxanonanoyl) fluoride
-
A suitably sized, oven-dried, and argon-purged reactor equipped with a mechanical stirrer, a thermocouple, a dry-ice condenser, and a mass flow controller for gas inlet is charged with anhydrous cesium fluoride and anhydrous tetraglyme.
-
The mixture is stirred vigorously to create a fine suspension.
-
The reactor is cooled to 0 °C.
-
Hexafluoropropylene oxide (HFPO) is introduced into the reactor at a controlled rate, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for 2-4 hours.
-
The reaction progress can be monitored by the cessation of HFPO uptake.
-
The resulting mixture containing the perfluoroacyl fluoride is carefully transferred to the next step.
Step 2: Hydrolysis to Perfluoro(2,5,8-trioxanonanoic) acid
-
The crude perfluoroacyl fluoride solution is slowly added to a reactor containing a mixture of water and a suitable co-solvent (e.g., acetonitrile) at 0 °C.
-
The hydrolysis is typically rapid and exothermic; careful control of the addition rate is necessary.
-
After the addition is complete, the mixture is stirred for 1 hour at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.
Step 3: Synthesis of this compound (Hunsdiecker Reaction)
-
The crude perfluoroether carboxylic acid is dissolved in a suitable anhydrous solvent (e.g., carbon tetrachloride or a high-boiling perfluorinated solvent) in a reactor protected from light.
-
Silver(I) oxide (1.05 equivalents) is added, and the mixture is stirred at room temperature until the formation of the silver salt is complete (this can be monitored by the disappearance of the carboxylic acid peak by IR or ¹H NMR if applicable).
-
The mixture is cooled to 0 °C, and a solution of bromine (1.0 equivalent) in the same solvent is added dropwise.
-
After the addition, the reaction mixture is slowly warmed to reflux and maintained at that temperature until the reaction is complete (typically monitored by GC).
-
The reaction mixture is cooled to room temperature, and the precipitated silver bromide is removed by filtration.
-
The filtrate is washed sequentially with aqueous sodium bisulfite solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude product is then purified by fractional vacuum distillation.
V. References
-
Sinoit. (2019, February 27). Brief Introduction of PFPE Synthesis Methods. [Link]
-
Al-Naddaf, Q., et al. (n.d.). Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids. Environmental Science: Atmospheres. [Link]
-
Maximov, B.N., et al. (n.d.). Perfluoropolyethers. Synthesis and application. Fluorine Notes, 1(18). [Link]
-
Lantz, A., & Tirtiaux, R. (1989). Synthesis of n-perfluorooctylbromide. Google Patents.
-
Lantz, A., & Tirtiaux, R. (1996). Synthesis of n-perfluorooctyl bromide. Google Patents.
-
University of North Dakota. (2020). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. UND Scholarly Commons. [Link]
-
Giri, R. R., & Ariya, P. A. (2018). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 20(1), 113-122. [Link]
-
Bunyard, W. C., Romack, T. J., & DeSimone, J. M. (1999). Perfluoropolyether Synthesis in Liquid Carbon Dioxide by Hexafluoropropylene Photooxidation. Macromolecules, 32(25), 8224–8226. [Link]
-
National Center for Biotechnology Information. (n.d.). Hexafluoropropylene oxide. PubChem. [Link]
-
Howells, R. D., & Napolitano, J. P. (2004). Thermally stable perfluoropolyethers and processes therefor and therewith. Google Patents.
-
Wikipedia. (n.d.). Hunsdiecker reaction. [Link]
-
Stein, L., & Rudzitis, E. (1961). Purification of Fluorine by Distillation. SciSpace. [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Decarboxylative Halogenation of Organic Compounds. Israel Journal of Chemistry, 50(8), 932-951. [Link]
-
Stein, L., & Rudzitis, E. (1961). Purification of Fluorine by Distillation. UNT Digital Library. [Link]
-
BYJU'S. (n.d.). Hunsdiecker Reaction. [Link]
-
Hakari, Y., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1379, 100-107. [Link]
-
Liu, Y., et al. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 55(1), 385-394. [Link]
-
AdiChemistry. (n.d.). Hunsdiecker Reaction | Mechanism | Applications | Illustrations. [Link]
-
Sunoit Chemicals. (n.d.). Perfluoropolyether(PFPE). [Link]
-
Newgate Simms. (n.d.). Introduction to Perfluoropolyether (PFPE). [Link]
-
Li, L., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(3), 392-398. [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. [Link]
-
Kabalka, G. W., & Mereddy, A. R. (2004). Synthesis of Organic Bromides via Organotrifluoroborates. Organometallics, 23(19), 4519-4521. [Link]
-
Lantz, A., & Tirtiaux, R. (1989). Process for the synthesis of perfluoroalkyl bromides. Google Patents.
-
U.S. Environmental Protection Agency. (2021). Drinking Water Health Advisory: Hexafluoropropylene Oxide (HFPO) Dimer Acid (CASRN 13252-13-6) and HFPO Dimer Acid Ammonium Salt. [Link]
-
Biermann, U., et al. (1990). Process for the oligomerization of hexafluoropropene oxide. Google Patents.
-
Biermann, U., et al. (1990). The oligomerization process of Propylene oxide hexafluoride. Google Patents.
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- 5. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
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Validation & Comparative
A Senior Application Scientist's Guide to Perfluoroalkylation: Comparing 1-Bromoperfluoro-2,5,8-trioxanonane with Leading Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the introduction of perfluoroalkyl groups is a transformative strategy for fine-tuning molecular properties. These moieties can dramatically alter a compound's lipophilicity, metabolic stability, and binding affinity. While a diverse arsenal of perfluoroalkylating agents is available, selecting the optimal reagent for a specific synthetic challenge requires a nuanced understanding of their reactivity, scope, and limitations. This guide provides an in-depth comparison of 1-Bromoperfluoro-2,5,8-trioxanonane, a representative of radical perfluoroalkylation precursors, with other prominent classes of perfluoroalkylating and trifluoromethylating agents.
The Landscape of Perfluoroalkylation: A Mechanistic Overview
Perfluoroalkylation strategies can be broadly categorized into three mechanistic classes: radical, nucleophilic, and electrophilic. The choice of reagent dictates the type of substrate that can be functionalized and the reaction conditions required. This compound primarily serves as a precursor to a perfluoroalkyl radical, placing it in a distinct category compared to the more common trifluoromethylating agents that deliver either a nucleophilic or electrophilic CF₃ group.
At a Glance: Comparative Overview of Perfluoroalkylating Agents
| Reagent Class & Representative | Formula/Structure | Primary Reactive Species | Typical Substrates | Key Advantages | Key Limitations |
| Radical Precursor: this compound | C₆BrF₁₃O₃ | CF₃(CF₂)₁OCF₂CF₂OCF₂CF₂• | Arenes, heteroarenes, alkenes, alkynes | Access to longer, functionalized perfluoroalkyl chains; suitable for late-stage C-H functionalization. | Often requires an initiator (photocatalyst, metal, or thermal); can lack regioselectivity. |
| Electrophilic CF₃: Togni's Reagent II | C₈H₄F₃IO₂ | "CF₃⁺" synthon / CF₃• | Nucleophiles (enols, enamines, phenols, thiols), alkenes, arenes | Bench-stable solid; broad substrate scope; predictable reactivity.[1][2] | Potential for explosive decomposition under heating.[3] |
| Nucleophilic CF₃: Ruppert-Prakash Reagent | (CH₃)₃SiCF₃ | "CF₃⁻" synthon | Electrophiles (aldehydes, ketones, imines) | Highly effective for carbonyl and imine trifluoromethylation. | Requires a nucleophilic activator (e.g., fluoride source); moisture-sensitive. |
| Radical CF₃ Precursor: Langlois Reagent | CF₃SO₂Na | CF₃• | Electron-rich arenes and heterocycles | Inexpensive, stable solid; generates trifluoromethyl radical under oxidative conditions.[4][5][6] | Often requires a stoichiometric oxidant.[4][7] |
| Electrophilic CF₃: Umemoto's Reagents | (e.g., S-(trifluoromethyl)dibenzothiophenium triflate) | "CF₃⁺" synthon | Wide range of nucleophiles | High reactivity; tunable reactivity based on structure.[8][9][10] | Can be more expensive; multi-step synthesis.[10] |
Deep Dive: Mechanistic Insights and Experimental Considerations
Radical Perfluoroalkylation with this compound
This compound belongs to the class of perfluoroalkyl halides that serve as precursors for perfluoroalkyl radicals. The presence of ether linkages within the chain can influence the physical properties of the resulting molecules, such as solubility. The generation of the perfluoroalkyl radical typically requires an initiation step, which can be achieved through various methods, including photoredox catalysis, metal catalysis, or thermal initiation.
Reaction Workflow: Photocatalytic Perfluoroalkylation of Arenes
Caption: Photocatalytic cycle for C-H perfluoroalkylation.
Experimental Protocol: Photocatalytic Perfluoroalkylation of an Arene
-
To an oven-dried vial, add the arene (1.0 equiv), this compound (1.5 equiv), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%).
-
Add the appropriate solvent (e.g., acetonitrile or DMF) and degas the solution.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
The key advantage of this approach is the ability to perform late-stage C-H functionalization on complex molecules, avoiding the need for pre-functionalized starting materials.[11]
Electrophilic Trifluoromethylation: The Togni and Umemoto Reagents
Togni's and Umemoto's reagents are powerful electrophilic trifluoromethylating agents, delivering a "CF₃⁺" equivalent to a wide range of nucleophiles.[1][9][10][12]
Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a bench-stable, crystalline solid that has found broad application in organic synthesis.[1][2] It can trifluoromethylate a diverse array of substrates, including phenols, anilines, thiols, and β-ketoesters.[2] Under copper catalysis, it can also trifluoromethylate alkenes.[2] Mechanistically, the reaction can proceed through either a polar pathway or a single-electron transfer (SET) pathway, leading to the formation of a trifluoromethyl radical.[13]
Umemoto's reagents , a class of S-(trifluoromethyl)dibenzothiophenium salts, are also highly effective electrophilic trifluoromethylating agents.[9][10] Different generations of these reagents have been developed with varying reactivity, allowing for the fine-tuning of reaction conditions for specific substrates.[10]
Experimental Protocol: Trifluoromethylation of a Phenol with Togni's Reagent II
-
Dissolve the phenol (1.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile).
-
Add Togni's Reagent II (1.1-1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
The Ruppert-Prakash reagent (TMSCF₃) is the most widely used reagent for nucleophilic trifluoromethylation. It delivers a trifluoromethyl anion ("CF₃⁻") equivalent to electrophilic substrates, most notably aldehydes and ketones, to form trifluoromethylated alcohols. The reaction requires a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).
Mechanism: Fluoride-Catalyzed Trifluoromethylation of a Ketone
Caption: Nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.
Experimental Protocol: Trifluoromethylation of an Aldehyde with Ruppert-Prakash Reagent
-
Dissolve the aldehyde (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Ruppert-Prakash reagent (1.5 equiv).
-
Add a catalytic amount of TBAF (e.g., 0.1 equiv of a 1M solution in THF) dropwise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with aqueous HCl and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Radical Trifluoromethylation: The Langlois Reagent
The Langlois reagent (CF₃SO₂Na) is an inexpensive and stable solid that serves as an excellent source of the trifluoromethyl radical under oxidative conditions.[4][5][6][14] It is particularly effective for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.[7][15] The reaction is typically initiated by an oxidant such as tert-butyl hydroperoxide (TBHP) or a metal salt.[5][7]
Experimental Protocol: Radical Trifluoromethylation of an Indole with Langlois Reagent
-
To a solution of the indole (1.0 equiv) in a suitable solvent (e.g., a mixture of acetonitrile and water), add the Langlois reagent (2.0 equiv).
-
Add an oxidant, such as TBHP (2.0 equiv).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Concluding Remarks for the Practicing Scientist
The selection of a perfluoroalkylating agent is a critical decision in the design of a synthetic route.
-
For the introduction of longer, functionalized perfluoroalkyl chains, particularly in a late-stage C-H functionalization context, radical precursors like This compound offer a compelling option, often facilitated by photoredox or metal catalysis.
-
When a robust and versatile electrophilic trifluoromethyl source is required for a broad range of nucleophiles, Togni's and Umemoto's reagents are the go-to choices, offering high reactivity and predictability.
-
For the specific and efficient trifluoromethylation of carbonyls and imines, the nucleophilic Ruppert-Prakash reagent remains the industry standard.
-
In situations where a cost-effective and stable radical trifluoromethyl source is needed for electron-rich systems, the Langlois reagent provides an excellent alternative.
Ultimately, the optimal choice will depend on the specific substrate, the desired transformation, and practical considerations such as cost and scalability. A thorough understanding of the mechanistic nuances of each reagent class is paramount to achieving successful and efficient perfluoroalkylation.
References
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
- Ye, Y., & Sanford, M. S. (2012). Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with CF3SO2Na (Langlois Reagent). Organic Letters, 14(20), 5484–5487.
- Feng, C., & Loh, T.-P. (2013).
- Umemoto, T. (2014). Exploration of Fluorination Reagents Starting from FITS Reagents. Journal of Fluorine Chemistry, 167, 3–15.
- Zhang, C. (2014). Application of Langlois' Reagent in Trifluoromethylation Reactions. Synlett, 25(18), 2543-2544.
- Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. S-(Trifluoromethyl)dibenzothio- and -selenophenium salt system. Journal of the American Chemical Society, 115(6), 2156–2164.
- Eisenberger, P., Gischig, S., & Togni, A. (2006). Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation. Chemistry–A European Journal, 12(9), 2579-2586.
- Riou, M., & Koike, T. (2018). S-(Trifluoromethyl)Dibenzothiophenium Tetrafluoroborate. Encyclopedia of Reagents for Organic Synthesis, 1–3.
- Pan, X., & Xiao, J. (2016). Photocatalytic/Cu-Promoted C-H Activations: Visible-light-Induced ortho-Selective Perfluoroalkylation of Benzamides. Chemistry–A European Journal, 22(18), 6218-6222.
- Wang, X., Ye, Y., Zhang, S., Feng, J., Xu, Y., Zhang, Y., & Wang, J. (2011). Copper-Catalyzed Trifluoromethylation of Olefins with Togni Reagent II. Journal of the American Chemical Society, 133(41), 16410–16413.
- Besset, T., Schneider, C., & Cahard, D. (2012). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 8, 65.
- Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins.
- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261-262, 110015.
- Togni, A. (2010). Togni Reagent II. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Sodeoka, M., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds.
- Charpentier, J., Früh, N., & Togni, A. (2015). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 11, 1309–1315.
- Prakash, G. K. S., & Yudin, A. K. (1997). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). In e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Fiederling, N., Haller, J., & Schramm, H. (2014). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Organic Process Research & Development, 18(9), 1173–1173.
- Zhang, C. (2014). Application of Langlois' Reagent in Trifluoromethylation Reactions. Synlett, 25(18), 2543-2544.
- Anusha, K., et al. (2023).
- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261-262, 110015.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Bromoperfluoro-2,5,8-trioxanonane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel compounds is paramount. 1-Bromoperfluoro-2,5,8-trioxanonane, a fluorinated ether, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, experience-driven comparison of analytical methodologies for its quantitative determination, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present a detailed validation protocol, and compare its performance with alternative techniques, supported by experimental data.
The Criticality of Validated Analytical Methods
Before delving into specific protocols, it is crucial to understand the foundational importance of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines.[1][2][3][4][5][6][7][8][9][10] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, ensuring the reliability, accuracy, and precision of the data generated.[8][9] For a compound like this compound, which may be a critical starting material, intermediate, or potential impurity in a drug substance, a validated analytical method is non-negotiable for ensuring product quality and patient safety.
Primary Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Given the volatile nature of many per- and polyfluoroalkyl substances (PFAS), GC-MS stands out as a powerful and appropriate analytical technique.[11][12] Its high sensitivity and selectivity make it particularly suitable for the analysis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the experimental choices are justified by the principles of analytical chemistry and regulatory expectations.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS (or equivalent)[13]
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point due to its versatility and robustness for a wide range of analytes.
-
Injector: Split/splitless inlet, operated in splitless mode to maximize sensitivity.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
Causality: The initial hold at a low temperature allows for efficient trapping of the analyte at the head of the column, leading to sharp peaks. The temperature ramp is optimized to ensure good separation from potential impurities without causing thermal degradation of the analyte.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan mode for qualitative identification.
-
Monitored Ions (Hypothetical): Based on the structure of this compound (C₆BrF₁₃O₃, MW: 446.95 g/mol ), characteristic fragment ions would be selected. For instance, ions corresponding to the loss of a bromine atom, and various perfluoroalkyl fragments would be targeted. A full scan mass spectrum would be necessary to determine the optimal ions for SIM.
-
2. Preparation of Standards and Samples:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard (purity ≥ 98%) in a suitable solvent like ethyl acetate at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples. A typical range could be 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to a final concentration within the calibration range.
Validation of the GC-MS Method
The validation of this method must adhere to ICH Q2(R1) guidelines and will assess the following parameters:[5][6][8]
1. Specificity:
-
Objective: To demonstrate that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix (e.g., impurities, degradation products).
-
Procedure:
-
Analyze a blank solvent, a placebo (if in a formulated product), and the analyte standard.
-
Spike the placebo with known impurities to demonstrate that they do not interfere with the analyte peak.
-
Peak purity analysis using the mass spectral data can also be employed.
-
2. Linearity:
-
Objective: To demonstrate a direct proportional relationship between the analyte concentration and the instrument response.
-
Procedure:
-
Analyze the calibration standards at a minimum of five concentration levels.
-
Plot a graph of peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.99.
-
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 3%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ must be determined with acceptable accuracy and precision.[8]
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations in parameters such as GC oven temperature ramp rate (± 2°C/min), carrier gas flow rate (± 0.1 mL/min), and injector temperature (± 5°C).
-
The results should not be significantly affected, demonstrating the reliability of the method during routine use.
-
Workflow for GC-MS Method Validation
Caption: Workflow for the validation of the GC-MS analytical method.
Comparison with Alternative Analytical Methods
While GC-MS is the primary recommended technique, it is essential to consider other analytical methods for a comprehensive understanding. Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful alternatives.
Alternative Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of a wide range of PFAS, particularly the non-volatile and ionic species.[11][14][15][16][17] For this compound, while it is amenable to GC-MS, LC-MS could be a viable alternative, especially if it needs to be analyzed in a complex matrix or alongside less volatile compounds.
Methodology Outline:
-
LC System: UHPLC system for high resolution and speed.
-
Column: A C18 reversed-phase column is typically used for PFAS analysis.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode is common for PFAS.
Alternative Method 2: Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.[18] For a fluorinated compound like this compound, ¹⁹F qNMR is a particularly attractive option.[19][20][21]
Methodology Outline:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that does not have signals overlapping with the analyte or internal standard.
-
Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that is well-resolved from the analyte's signals.
-
Data Acquisition: Acquisition parameters must be optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of the nuclei.
Performance Comparison
The following table provides a comparative overview of the three analytical techniques for the analysis of this compound. The data presented is based on typical performance characteristics observed for similar fluorinated compounds.
| Parameter | GC-MS | LC-MS | Quantitative ¹⁹F NMR |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by mass-to-charge ratio. | Quantification based on the direct proportionality of NMR signal area to the number of nuclei. |
| Selectivity | High, especially with MS/MS. | High, especially with MS/MS. | Very high, due to the large chemical shift range of ¹⁹F. |
| Sensitivity | High (typically low ng/mL to pg/mL). | Very high (typically low ng/mL to pg/mL). | Moderate (typically low µg/mL). |
| Linearity (R²) | Typically ≥ 0.99. | Typically ≥ 0.99. | Not applicable (primary method). |
| Accuracy (% Recovery) | 98-102% | 95-105% | High (primary method, accuracy depends on the purity of the internal standard). |
| Precision (RSD) | < 3% | < 5% | < 2% |
| Sample Throughput | Moderate to High. | High. | Low to Moderate. |
| Strengths | Excellent for volatile and semi-volatile compounds; robust and widely available. | Broad applicability to a wide range of compounds, including non-volatile and ionic species. | Primary method, no need for analyte-specific reference standards for quantification; provides structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds; potential for matrix interference. | Ion suppression/enhancement effects from the matrix can be a challenge. | Lower sensitivity compared to MS techniques; requires a high-purity internal standard. |
Logical Relationship for Method Selection
Sources
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A Comparative Guide for the Advanced Researcher: Reactivity of 1-Bromoperfluoro-2,5,8-trioxanonane vs. Perfluorooctyl Bromide
In the specialized field of fluorine chemistry, the selection of a perfluoroalkyl bromide reagent is a critical decision that can significantly influence reaction outcomes, product properties, and overall synthetic strategy. This guide offers an in-depth, objective comparison of two prominent yet structurally distinct perfluoroalkyl bromides: the linear, archetypal perfluorooctyl bromide (PFOB) and the ether-containing 1-Bromoperfluoro-2,5,8-trioxanonane. By examining their reactivity through the lens of experimental data and established chemical principles, this document aims to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their specific applications.
Structural and Physicochemical Distinctions
The fundamental difference between these two compounds lies in their molecular architecture. Perfluorooctyl bromide (C8F17Br) is a straight-chain perfluoroalkane with a terminal bromine atom.[1] In contrast, this compound (C6F13O3Br) incorporates oxygen atoms into its fluorinated backbone, creating ether linkages.[2][3] This seemingly subtle variation has profound implications for their physical properties and, as we will explore, their chemical reactivity.
Table 1: Physicochemical Properties
| Property | Perfluorooctyl Bromide (PFOB) | This compound |
| Molecular Formula | C8F17Br | C6F13O3Br |
| Molecular Weight | 498.96 g/mol [1] | 447 g/mol [3] |
| Boiling Point | 141-144 °C[4][5] | 100 °C[3] |
| Density (at 25°C) | 1.93 g/mL[4] | Not readily available |
| Appearance | Colorless liquid | Clear, colorless liquid[2][3] |
| Solubility | Low solubility in most common solvents; soluble in fluorinated liquids.[6] | Generally exhibits improved miscibility with some organic solvents. |
Comparative Reactivity: A Mechanistic Perspective
The reactivity of these compounds is primarily centered around the carbon-bromine (C-Br) bond. The strongly electron-withdrawing nature of the perfluoroalkyl chain significantly influences the properties of this bond, making it susceptible to cleavage under various conditions.
Radical Reactions
Perfluoroalkyl bromides are excellent precursors for perfluoroalkyl radicals (RF•), which are key intermediates in a wide range of transformations, including additions to alkenes and alkynes.[7][8][9][10] The formation of these radicals is typically initiated by heat, light, or a chemical initiator.
While both compounds readily form radicals, the presence of ether linkages in this compound can subtly modulate the stability of the resulting radical and the kinetics of its formation. The lone pairs on the oxygen atoms can have a minor electronic influence on the adjacent perfluorinated carbons, which may slightly alter the C-Br bond dissociation energy compared to the uniform electronic environment of PFOB.
Experimental Workflow: Comparative Radical Addition
To empirically determine the relative reactivity in radical formation, a parallel experiment can be designed as follows:
Caption: A workflow to compare the radical addition reactivity of the two bromides.
Grignard Reagent Formation
The synthesis of Grignard reagents from perfluoroalkyl halides is a challenging but important transformation.[11][12][13][14][15] The high electronegativity of the perfluoroalkyl group makes the carbon atom attached to the bromine less susceptible to oxidative insertion by magnesium.
In this context, this compound may offer a distinct advantage. The strategically positioned ether oxygens can act as internal chelating agents, stabilizing the magnesium center in the transition state and facilitating the formation of the Grignard reagent. This intramolecular coordination can lead to higher yields and may allow for milder reaction conditions compared to the unassisted formation from PFOB.
Application-Specific Considerations: Guiding Your Choice
The decision to use this compound or perfluorooctyl bromide should be driven by the specific demands of the intended application.
Select Perfluorooctyl Bromide (PFOB) for:
-
Medical Imaging: PFOB has been extensively studied and used as a contrast agent in magnetic resonance imaging (MRI), computed tomography (CT), and sonography.[16][17][18] Its high density and fluorine content provide excellent contrast.
-
Oxygen Carriers: Emulsions of PFOB have been investigated as blood substitutes due to their high oxygen-carrying capacity.[1][16]
-
Established Radical Chemistry: For standard radical perfluoroalkylation reactions where a linear, hydrophobic chain is desired, PFOB is a well-characterized and reliable choice.[7][8][9][10]
-
Drug Delivery: PFOB nanoparticles have been explored for ultrasound imaging and drug delivery applications.[19]
Select this compound for:
-
Modified Solubility and Flexibility: The ether linkages impart a degree of flexibility and can improve solubility in a wider range of solvents compared to the more rigid and fluorous-phase-philic PFOB.
-
Organometallic Synthesis: As discussed, its structure is more amenable to the formation of Grignard and other organometallic reagents.
-
Specialty Polymers and Materials: The unique structure of the trioxanonane backbone can be exploited to create fluorinated polymers with tailored properties, such as modified glass transition temperatures or surface energies.
Logical Decision Pathway for Reagent Selection
Caption: A decision-making diagram for choosing the appropriate perfluoroalkyl bromide.
Experimental Protocol: A Representative Radical Addition
Objective: To provide a standardized protocol for the radical addition of a perfluoroalkyl bromide to an alkene.
Materials:
-
Perfluoroalkyl bromide (PFOB or this compound)
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous acetonitrile
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-octene (1.0 eq) and anhydrous acetonitrile.
-
Add the perfluoroalkyl bromide (1.2 eq).
-
Add AIBN (0.1 eq).
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Conclusion
The choice between this compound and perfluorooctyl bromide is a nuanced one that extends beyond simple availability. While PFOB is a workhorse reagent with a vast body of literature supporting its use in applications ranging from radical chemistry to biomedical imaging, this compound offers unique advantages in scenarios requiring modified physical properties or enhanced reactivity in organometallic transformations. A thorough understanding of their structural and electronic differences, as outlined in this guide, is paramount for the rational design of experiments and the successful synthesis of advanced fluorinated materials.
References
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- National Center for Biotechnology Information. (n.d.). Perfluorooctyl bromide. PubChem.
- CymitQuimica. (n.d.). This compound.
- Chemsrc. (n.d.). PERFLUOROOCTYL BROMIDE.
- Cheméo. (n.d.). Chemical Properties of Perfluorooctyl bromide (CAS 423-55-2).
- Grokipedia. (n.d.). Perflubron.
- Fluoryx Labs. (n.d.). CAS# 423-55-2 | Perfluorooctyl Bromide | FC14-08.
- Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes. (n.d.). Organic Chemistry Frontiers.
- Wikipedia. (n.d.). Perflubron.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Perfluorooctyl bromide.
- MedchemExpress.com. (n.d.). Perflubron (Perfluorooctyl bromide).
- Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery. (n.d.). PMC - NIH.
- FluoroMed. (n.d.). Perfluorooctylbromide, USP CAS Number: 423-55-2.
- Radical Fluoroalkylation Reactions. (2018). ACS Catalysis.
- Radical Fluoroalkylation Reactions. (n.d.). SciSpace.
- BOC Sciences. (n.d.). CAS 330562-49-7 Perfluoro-1,9-dibromo-2,5,8-trioxanonane.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - Perfluorooctyl bromide.
- The Good Scents Company. (n.d.). perfluorooctyl bromide, 423-55-2.
- Exfluor. (n.d.). Perfluoro-2,5,8-trioxanonyl bromide, 98%, CAS Number: 330562-45-3.
- Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. (2014). Organic Letters.
- Fluorochem. (n.d.). Perfluoro-1,9-dibromo-2,5,8-trioxanonane.
- Clean generation of a perfluoroaryl grignard reagent. (n.d.). Google Patents.
- Reaction of perfluoroalkyl halides with Grignard reagents. (n.d.). American Chemical Society.
- Perfluorooctyl bromide has limited membrane solubility and is located at the bilayer center. Locating small molecules in lipid bilayers through paramagnetic enhancements of NMR relaxation. (2002). PubMed.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
- Wikipedia. (n.d.). Grignard reagent.
- Reaction of perfluoroalkyl halides with Grignard reagents. (n.d.). The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Octane, 1-bromo-8-fluoro-. PubChem.
- Perfluoro-2,5,8-trioxanonyl bromide, 98%, CAS Number: 330562-45-3. (n.d.).
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Mechanistic Pathways of 1-Bromoperfluoro-2,5,8-trioxanonane: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the precise incorporation of fluorinated moieties can significantly enhance the metabolic stability, bioavailability, and overall efficacy of therapeutic agents. Among the diverse array of fluorinating reagents, 1-Bromoperfluoro-2,5,8-trioxanonane stands out for its unique structural features, combining a reactive bromine atom with a flexible and polar trioxa-perfluoroalkyl chain. Understanding the mechanistic intricacies of its reactions is paramount for researchers aiming to leverage its properties for the synthesis of novel pharmaceuticals.
This guide provides an in-depth, objective comparison of the reaction mechanisms of this compound, supported by experimental data from analogous systems. We will explore the dominant reaction pathways, compare its reactivity with alternative perfluoroalkylating agents, and provide detailed protocols for key mechanistic investigations. Our focus is on elucidating the "why" behind experimental choices, ensuring a trustworthy and authoritative resource for the scientific community.
Unveiling the Reactivity of this compound: A Tale of Two Pathways
The reactivity of this compound is primarily dictated by the nature of the carbon-bromine bond, which is influenced by the strong electron-withdrawing effect of the perfluoroalkyl chain. This electronic feature opens up two principal mechanistic avenues for its reactions: radical pathways and nucleophilic substitution pathways.
The Dominant Paradigm: Radical Reactions
The homolytic cleavage of the C-Br bond to form a perfluoroalkyl radical is often the most accessible reaction pathway for this compound. Perfluoroalkyl radicals are electrophilic and exhibit excellent reactivity towards electron-rich species.[1] The generation of these radicals can be initiated through various methods, with photochemical activation being a particularly mild and efficient approach.
Mechanism of Radical Formation and Reaction:
The process typically involves three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of the C-Br bond, often facilitated by light (photocatalysis) or a radical initiator.
-
Propagation: The generated perfluoroalkyl radical then reacts with a substrate, for instance, by adding to a double bond or abstracting a hydrogen atom, to form a new radical species which continues the chain reaction.
-
Termination: The reaction ceases when two radical species combine.
Figure 1: Generalized workflow for the radical reaction of this compound.
The Challenging Alternative: Nucleophilic Substitution
While radical reactions are prevalent, nucleophilic substitution at the bromine-bearing carbon is also a theoretical possibility. In this pathway, a nucleophile attacks the electrophilic carbon atom, displacing the bromide ion. However, the strong electron-withdrawing nature of the perfluoroalkyl chain can hinder the formation of a carbocation intermediate required for an SN1-type reaction and can also decrease the electrophilicity of the carbon atom towards some nucleophiles, making SN2 reactions challenging.[2]
Reactions involving nucleophiles often require specific conditions to proceed efficiently, such as the use of highly reactive nucleophiles or catalysts to facilitate the displacement of the bromide.
Figure 2: Simplified representation of a potential SN2 reaction pathway.
Performance Comparison with Alternative Perfluoroalkylating Agents
The choice of a perfluoroalkylating agent is a critical decision in any synthetic strategy. Here, we compare this compound with its iodide analogue and other common perfluoroalkyl bromides.
| Reagent | Typical Reaction Pathway | Reactivity | Availability & Cost | Stability |
| This compound | Radical, Nucleophilic (less common) | Moderate | Generally available, moderate cost | Good |
| 1-Iodoperfluoro-2,5,8-trioxanonane | Radical | High | Less common, higher cost | Lower (more light-sensitive) |
| Perfluoroalkyl Bromides (e.g., C4F9Br) | Radical | Moderate to High | Widely available, lower cost | Good |
| Perfluoroalkyl Iodides (e.g., C4F9I) | Radical | High | Widely available, moderate cost | Lower (more light-sensitive) |
Key Insights:
-
Reactivity vs. Stability: Perfluoroalkyl iodides are generally more reactive in radical reactions due to the weaker C-I bond compared to the C-Br bond. However, this increased reactivity comes at the cost of lower stability, as they are more susceptible to decomposition by light.[3]
-
Cost and Availability: Perfluoroalkyl bromides, including this compound, are often more cost-effective and readily available than their iodide counterparts, making them more suitable for large-scale applications.[4]
-
The Trioxanonane Advantage: The presence of the trioxa- chain in this compound can impart unique solubility and polarity characteristics to the resulting products, which can be advantageous in biological applications.
Experimental Protocols for Mechanistic Studies
To rigorously investigate the reaction mechanisms of this compound, a combination of kinetic monitoring and product identification techniques is essential.
Protocol for a Photochemically Induced Radical Reaction
This protocol outlines a general procedure for studying the kinetics of a photochemically initiated radical reaction using in-situ ¹⁹F NMR spectroscopy.
Materials:
-
This compound
-
Substrate (e.g., an alkene or another radical trap)
-
Photocatalyst (e.g., a ruthenium or iridium complex)
-
Degassed solvent (e.g., acetonitrile)
-
NMR tube
-
LED light source
Procedure:
-
In a glovebox, prepare a stock solution of the photocatalyst in the chosen degassed solvent.
-
In an NMR tube, dissolve a known amount of this compound and the substrate in the degassed solvent.
-
Add a precise volume of the photocatalyst stock solution to the NMR tube.
-
Seal the NMR tube and acquire an initial ¹⁹F NMR spectrum (t=0).
-
Place the NMR tube in a temperature-controlled NMR probe equipped with a fiber-optic cable connected to an LED light source.
-
Irradiate the sample with the LED light and acquire ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material and the product(s) to determine their concentrations over time.
-
Plot the concentration data to determine the reaction kinetics.
Figure 3: Experimental workflow for kinetic analysis of a photochemical reaction by NMR.
Protocol for Investigating Nucleophilic Substitution Reactions
This protocol describes a method to screen for and analyze nucleophilic substitution reactions using High-Resolution Mass Spectrometry (HRMS).
Materials:
-
This compound
-
A library of nucleophiles (e.g., amines, alkoxides, thiolates)
-
Solvent (e.g., DMF or DMSO)
-
Reaction vials
-
LC-HRMS system
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
In separate reaction vials, add a solution of each nucleophile to be tested.
-
Add the this compound stock solution to each vial to initiate the reactions.
-
Maintain the reactions at a constant temperature and take aliquots at various time points.
-
Quench the reaction in the aliquots (e.g., by dilution with a suitable solvent).
-
Analyze the quenched samples by LC-HRMS to identify the formation of new products by accurate mass measurement.
-
Fragment the potential product ions (MS/MS) to confirm their structures.
Conclusion
This compound is a versatile reagent for the introduction of a unique perfluoroalkyl ether moiety into organic molecules. Its reactivity is dominated by radical pathways, which can be efficiently initiated under mild photochemical conditions. While nucleophilic substitution reactions are more challenging, they may be accessible with highly reactive nucleophiles. The choice between this compound and its iodide analogue or other perfluoroalkyl halides will depend on the specific requirements of the synthesis, balancing reactivity, stability, and cost. The experimental protocols provided in this guide offer a robust framework for elucidating the mechanistic details of its reactions, empowering researchers to develop novel and efficient synthetic methodologies for advanced drug discovery.
References
-
Radical perfluoroalkylation reactions mediated by halogen-bonding photocatalysis. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. (2020). ResearchGate. Retrieved from [Link]
-
Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. (2014). ACS Publications. Retrieved from [Link]
-
Metallaphotoredox Perfluoroalkylation of Organobromides. (2020). PMC. Retrieved from [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). ACS Publications. Retrieved from [Link]
-
Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. (2022). ACS Publications. Retrieved from [Link]
-
Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. (2019). ACS Publications. Retrieved from [Link]
-
Radical Fluoroalkylation Reactions. (n.d.). Sci-Hub. Retrieved from [Link]
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. (2023). ChemRxiv. Retrieved from [Link]
-
Identifying reactive intermediates by mass spectrometry. (2021). PMC. Retrieved from [Link]
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Advanced Mass Spectrometry Technologies for PFAS Analysis. (2022). YouTube. Retrieved from [Link]
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A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways. (2024). Frontiers in Chemistry. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of Novel Fluorinated Ethers: A Case Study on 1-Bromoperfluoro-2,5,8-trioxanonane and its Putative Derivatives
Introduction: The Evolving Landscape of Fluorinated Compounds
For decades, per- and polyfluoroalkyl substances (PFAS) have been indispensable in numerous industrial and consumer products due to their unique properties of thermal and chemical stability. However, the very persistence that makes them so useful has led to widespread environmental contamination and concerns over their bioaccumulation and toxicity. This has prompted a global shift away from "legacy" long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), towards alternative fluorinated compounds.
Among these alternatives, a new generation of compounds, including fluorinated ethers, is emerging. These molecules, which incorporate oxygen atoms within the fluorinated carbon chain, are designed to retain desirable properties while potentially offering a more favorable environmental and toxicological profile. One such compound is 1-Bromoperfluoro-2,5,8-trioxanonane, a representative of a class of brominated fluorinated ethers.
Currently, there is a significant knowledge gap regarding the cytotoxicity of this compound and its potential derivatives. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or evaluating such novel compounds. In the absence of direct toxicological data for our target molecule, this document provides a comprehensive framework for assessing its cytotoxicity. We will achieve this by:
-
Establishing a Comparative Toxicological Context: We will review the known cytotoxicity of structurally related compound classes, including emerging perfluoroalkyl ether carboxylic acids (PFECAs) and historically significant brominated flame retardants (BFRs).
-
Providing a Rigorous Experimental Workflow: We will detail validated, step-by-step protocols for key in vitro cytotoxicity assays.
-
Exploring Potential Mechanistic Pathways: We will discuss how initial cytotoxicity data can guide further investigation into the molecular mechanisms of action.
This guide is designed to be a practical, field-proven resource, empowering researchers to conduct self-validating toxicological assessments of novel fluorinated ethers and make data-driven decisions in their research and development endeavors.
Part 1: The Comparative Toxicological Landscape
To hypothesize the potential cytotoxicity of this compound, it is crucial to understand the toxicological profiles of compounds that share its key structural features: a fluorinated ether backbone and a bromine substituent.
The Emerging Profile of Fluorinated Ethers
Perfluoroalkyl ether carboxylic acids (PFECAs) are a prominent class of PFAS alternatives.[1] While intended to be less bioaccumulative, studies are beginning to reveal their own set of biological activities. A notable example is hexafluoropropylene oxide dimer acid (HFPO-DA), the key component of GenX technology, which was developed to replace PFOA.[2]
Animal studies on GenX have revealed adverse effects on the liver, kidneys, and immune system.[2] Mechanistically, some PFECAs have been shown to act as agonists of the peroxisome proliferator-activated receptor (PPAR), a key regulator of lipid metabolism.[3] This is a significant finding, as PPAR activation is a known pathway for the toxicity of legacy PFAS. Furthermore, certain PFECAs have demonstrated an inhibitory effect on the glucocorticoid receptor, a mechanism not typically associated with PFOA, suggesting novel biological interactions for this class of compounds.[3]
The Established Hazards of Brominated Compounds
For decades, brominated flame retardants (BFRs) have been incorporated into a vast array of consumer products to reduce flammability.[4] Their potential for adverse health effects, including endocrine disruption, is well-documented.[4][5]
In vitro studies on BFRs like hexabromocyclododecane (HBCD) and tetrabromobisphenol-A (TBBPA) have demonstrated significant cytotoxicity at low micromolar concentrations.[6] Key mechanisms of BFR-induced cell death include the induction of apoptosis, the generation of reactive oxygen species (ROS), and the disruption of intracellular calcium homeostasis.[6][7][8] The presence of a bromine atom on our target molecule, this compound, necessitates a careful consideration of these established hazards.
Comparative Data Summary
The following table summarizes the known cytotoxic effects and mechanisms of action for compound classes structurally related to this compound.
| Compound Class | Representative Examples | Known Cytotoxic Effects | Key Mechanistic Insights |
| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | GenX (HFPO-DA), PFO5DoDA | Hepatotoxicity, nephrotoxicity, immunotoxicity[2][3] | PPAR agonism, potential glucocorticoid receptor inhibition[3] |
| Legacy Perfluoroalkyl Carboxylic Acids (PFCAs) | PFOA | Hepatotoxicity, developmental toxicity, immunotoxicity | PPARα activation, oxidative stress |
| Brominated Flame Retardants (BFRs) | HBCD, TBBPA | Neurotoxicity, endocrine disruption, induction of apoptosis[5][6] | Increased intracellular Ca2+, ROS production, caspase activation[6] |
This comparative analysis suggests that this compound could potentially exhibit a complex toxicological profile, possibly involving PPAR-mediated effects, characteristic of fluorinated ethers, and/or ROS generation and apoptosis, associated with brominated compounds. This underscores the critical need for empirical testing.
Part 2: A Proposed Experimental Workflow for Cytotoxicity Assessment
This section provides a detailed, validated workflow for the initial in vitro cytotoxicity screening of this compound and its derivatives. The causality behind our experimental choices is to create a tiered approach, starting with a broad assessment of cell viability and then moving to more specific mechanisms of cell death.
Caption: Experimental workflow for cytotoxicity assessment.
Experimental Protocols
The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity.
Protocol 2.1.1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay for assessing cell viability. It provides a quantitative measure of cytotoxicity, allowing for the determination of the half-maximal inhibitory concentration (IC50).
-
Materials:
-
Selected cell line (e.g., HepG2 human liver cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100, 250, 500 µM). The final DMSO concentration in all wells should be kept constant and below 0.5%.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2.1.2: Measurement of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA
This assay quantifies the overall ROS levels within the cells.
-
Rationale: An increase in ROS is a common mechanism of cytotoxicity for many compounds, including some BFRs.[8] 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.
-
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
H2DCFDA probe (e.g., from Thermo Fisher Scientific)
-
Hank's Balanced Salt Solution (HBSS)
-
Positive control (e.g., tert-butyl hydroperoxide)
-
Fluorescence microplate reader (Excitation/Emission: ~495/529 nm)
-
-
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound at concentrations around the determined IC50 value, as described in Protocol 2.1.1.
-
Probe Loading: After the desired treatment period (e.g., 6, 12, or 24 hours), remove the treatment medium and wash the cells twice with warm HBSS.
-
Add 100 µL of 10 µM H2DCFDA in HBSS to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Data Acquisition: After incubation, wash the cells twice with warm HBSS. Add 100 µL of HBSS to each well and measure the fluorescence using a microplate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.
-
Part 3: Exploring Potential Mechanistic Pathways
The initial cytotoxicity data will pave the way for more in-depth mechanistic studies. For instance, if this compound induces significant cytotoxicity in HepG2 cells, investigating its effect on PPAR target genes would be a logical next step.
Caption: Potential mechanistic pathways of cytotoxicity.
Should ROS production be a significant finding, further investigation into mitochondrial dysfunction would be warranted. This could involve assessing the mitochondrial membrane potential using probes like JC-1. If the compound induces apoptosis, the specific apoptotic pathway (intrinsic vs. extrinsic) can be dissected by measuring the activity of key caspases, such as caspase-9 and caspase-8.
Regarding its derivatives, structure-activity relationship (SAR) studies can be designed. For example, replacing the bromine atom with other halogens (chlorine, iodine) or a hydroxyl group could reveal the contribution of this specific substituent to the overall cytotoxicity. Similarly, modifying the length or branching of the perfluoroalkyl ether chain would provide insights into how these structural features influence biological activity, building upon the known SAR for legacy PFAS.
Conclusion
The transition to a new generation of fluorinated compounds necessitates a proactive and rigorous approach to toxicological evaluation. While direct data on the cytotoxicity of this compound is not yet available, this guide provides a robust, scientifically-grounded framework for its assessment. By leveraging the existing knowledge of structurally related fluorinated ethers and brominated compounds, and by employing a systematic workflow of validated in vitro assays, researchers can effectively characterize the cytotoxic potential of this and other novel fluorinated molecules. This approach not only ensures the safety of new chemical entities but also contributes to a deeper understanding of the structure-activity relationships that govern the biological effects of this evolving class of compounds. The methodologies and comparative insights presented here are intended to empower researchers to make informed, data-driven decisions, ultimately fostering the development of safer and more sustainable chemical technologies.
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Study Reveals Toxic Effects of Perfluoroether Carboxylic Acids Exposure. (2023). Chinese Academy of Sciences. [Link]
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Figure 2. Stability of perfluoroalkyl ether carboxylic acids (PFECAs):... (n.d.). ResearchGate. [Link]
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A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants: prioritization in search for safe(r) alternatives. (n.d.). Utrecht University. [Link]
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Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks. (2024). ACS Publications. [Link]
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Some Commonly Used Brominated Flame Retardants Cause Ca2+-ATPase Inhibition, Beta-Amyloid Peptide Release and Apoptosis in SH-SY5Y Neuronal Cells. (2012). National Institutes of Health. [Link]
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A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants: Prioritization in search for safe(r) alternatives. (2015). ResearchGate. [Link]
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Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs): Occurrence and Association with Serum Biochemical Parameters in Residents Living Near a Fluorochemical Plant in China. (2021). ACS Publications. [Link]
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PFHxA and GenX suppressed the respiratory burst in vitro at 24 hr.... (n.d.). ResearchGate. [Link]
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Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. (2023). National Institutes of Health. [Link]
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Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). ACS Publications. [Link]
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Brominated Flame Retardants – A Question of Safety. (2022). RTI International. [Link]
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Fluorinated Nanocarbons Cytotoxicity. (2015). PubMed. [Link]
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Assessment of Cytotoxicity and Genotoxicity of Plasma-Treated Perfluorooctanesulfonate Containing Water Using In Vitro Bioassays. (2024). MDPI. [Link]
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FACT SHEET: GenX Chemicals Toxicity Assessment - March 2023 Update. (2023). U.S. Environmental Protection Agency. [Link]
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Foreword: The Challenge of "Forever Chemicals" in Specialized Applications
An In-Depth Technical Guide to the Environmental Impact of 1-Bromoperfluoro-2,5,8-trioxanonane and a Comparative Analysis of Alternatives
In fields ranging from drug development to advanced electronics, progress often hinges on materials with exceptional properties. Per- and polyfluoroalkyl substances (PFAS) have long been valued for their extreme chemical inertness, thermal stability, and unique surface properties. However, the very C-F bonds that grant these materials their performance characteristics also make them extraordinarily persistent in the environment, earning them the moniker "forever chemicals."
This guide addresses this compound, a member of the perfluoroether subclass of PFAS. As with many highly specialized fluorochemicals, there is a significant gap in publicly available environmental data for this specific compound. This document is designed for researchers, scientists, and drug development professionals to navigate this data scarcity. We will first establish a scientific framework for assessing the environmental impact of such compounds based on their chemical structure. We will then compare this compound to viable alternatives in its likely applications, supported by established testing protocols and data on analogous substances.
Profiling this compound: Structural Insights into Environmental Persistence
This compound (CAS: 330562-45-3) is a fully fluorinated ether with a terminal bromine atom.[1][2][3] Its structure is the primary determinant of its predicted environmental behavior.
-
Chemical Structure: C₆BrF₁₃O₃
-
Molecular Weight: 447 g/mol [2]
-
Key Features:
-
Perfluorinated Carbon Chains: The molecule's backbone consists of carbon atoms saturated with fluorine. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the molecule highly resistant to thermal, chemical, and biological degradation.[4]
-
Ether Linkages (C-O-C): The presence of three ether groups was a design modification in newer PFAS intended to increase flexibility and potentially reduce the bioaccumulation potential compared to long-chain perfluoroalkyl acids (PFAAs) like PFOA.[5] However, these ether bonds are themselves shielded by fluorine atoms, making them resistant to cleavage.
-
Absence of Hydrogen: Crucially, the molecule lacks any C-H bonds. Studies on the biodegradation of other ether PFAS have demonstrated that the presence of a non-fluorinated carbon group (-CH₂) adjacent to an ether linkage is a key site for microbial attack via oxidation.[6] The fully fluorinated nature of this compound strongly suggests it is not readily biodegradable.
-
Based on this structural analysis, we can confidently predict that this compound will exhibit extreme persistence in the environment, similar to other perfluorinated substances.[7][8] It is not expected to degrade under ambient environmental conditions.
Potential Applications and a Comparison of Alternatives
The unique properties of this compound—high density, dielectric strength, thermal stability, and a reactive bromine site—suggest its use in several specialized areas. Below, we compare it with fluorinated and non-fluorinated alternatives for these inferred applications.
Inferred Application 1: Dielectric Heat Transfer Fluid (Electronics Cooling) Perfluorinated fluids are excellent for direct contact cooling of sensitive electronics due to their non-flammability and high dielectric strength.[8]
Inferred Application 2: Specialty Solvent & Cleaning Agent The ability to dissolve specific compounds while being inert to others makes perfluoroethers useful in precision cleaning.
Inferred Application 3: Synthetic Intermediate The C-Br bond can be a reactive site for further chemical synthesis, allowing the introduction of the perfluoroether moiety into other molecules.
Comparative Data on Alternatives
The following table summarizes the environmental and performance characteristics of this compound (predicted) and its alternatives.
| Substance Class | Example(s) | Primary Application(s) | Ready Biodegradability (OECD 301) | Global Warming Potential (GWP) | Key Performance Notes |
| Perfluoroether (Brominated) | This compound | Heat Transfer, Solvent, Synthesis | Predicted to be Not Readily Biodegradable | High (Predicted, typical for PFCs) | Excellent dielectric strength, high thermal stability, non-flammable. |
| Hydrofluoroethers (HFEs) | Novec™ 7100, Novec™ 7200 | Heat Transfer, Solvent | Not Readily Biodegradable | Lower than PFCs (e.g., ~300-600) | Good performance, lower GWP than PFCs, but still persistent.[8][9] |
| Fluoroketones (FKs) | Novec™ 1230 | Fire Suppression, Heat Transfer | Not Readily Biodegradable | Very Low (~1) | Excellent environmental profile regarding GWP and atmospheric lifetime, but still a fluorinated compound.[8] |
| Synthetic Hydrocarbons | Polyalphaolefins (PAOs) | Heat Transfer, Lubricants | Some are readily biodegradable | Negligible | Flammable, lower dielectric strength, can have high viscosity at low temperatures.[8][10] |
| Silicone Oils | Polydimethylsiloxanes (PDMS) | Heat Transfer, Dielectric Coolant | Not Readily Biodegradable; degrades abiotically | Variable, generally low to moderate | Non-flammable, good dielectric properties, very stable. A non-PFAS alternative.[4][11] |
| Plant-Based Dielectrics | Ester-based fluids | Heat Transfer (Transformers) | Readily Biodegradable | Negligible | Generally used in high-voltage applications, may not be suitable for direct electronics immersion.[6] |
Experimental Protocols for Environmental Impact Assessment
To address the data gap for this compound or any novel chemical, a standardized testing framework is essential. The Organisation for Economic Co-operation and Development (OECD) provides robust, internationally recognized guidelines.
Logical Workflow for Environmental Hazard Assessment
The following diagram illustrates a logical workflow for assessing the environmental hazard of a persistent organic chemical, grounding the process in standardized OECD Test Guidelines (TGs).
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A Cost-Benefit Analysis of 1-Bromoperfluoro-2,5,8-trioxanonane in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorinated moieties is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly impact the efficacy and bioavailability of drug candidates and the performance of advanced materials. Among the diverse array of fluorinated building blocks, those containing perfluoroalkoxy segments are of growing interest. This guide provides a detailed cost-benefit analysis of 1-Bromoperfluoro-2,5,8-trioxanonane , a representative reagent for introducing the 2-(2-(2-bromoethoxy)ethoxy)perfluoroethyl moiety, in comparison to alternative synthetic strategies.
The Synthetic Utility of Perfluoroalkoxyalkyl Groups
The introduction of short-chain polyethylene glycol (PEG)-like structures, such as the trioxanonane backbone, can enhance aqueous solubility and pharmacokinetic profiles of molecules. When combined with perfluorination, as in this compound, the resulting moiety offers a unique combination of properties. This guide will explore the practicalities of utilizing this reagent, weighing its synthetic advantages against economic and operational considerations.
Reagent Overview and Cost Analysis
A primary consideration in any synthetic campaign is the cost and availability of starting materials. This compound is a commercially available, albeit specialized, reagent.
Table 1: Cost Comparison of this compound and a Non-Fluorinated Analogue
| Compound | CAS Number | Supplier Example | Price (USD) per gram |
| This compound | 330562-45-3 | CymitQuimica | ~$9.16/g (for 25g) |
| This compound | 330562-45-3 | Apollo Scientific | ~$9.98/g (for 25g) |
| Perfluoro-1,9-dibromo-2,5,8-trioxanonane | 330562-49-7 | Fluorochem | ~$16.35/g (for 25g) |
| 2-[2-(2-bromoethoxy)ethoxy]ethan-1-ol | 57641-67-5 | LookChem | ~$390/g (for 1g) |
Note: Prices are approximate and subject to change based on supplier and quantity.
The significant cost differential between the fluorinated reagent and its non-fluorinated counterpart underscores the "fluorine premium." This higher cost necessitates a careful evaluation of the benefits gained from its use. The dibromo- variant offers the potential for bifunctionalization, which could be advantageous in polymer or macrocycle synthesis.
Synthetic Applications and Mechanistic Considerations
While specific, peer-reviewed synthetic applications of this compound are not extensively documented in publicly accessible literature, its reactivity can be inferred from the well-established chemistry of perfluoroalkyl halides. The primary mode of reaction is expected to be nucleophilic substitution, where the bromide acts as a leaving group.
Diagram 1: General Reaction Pathway
Caption: Nucleophilic substitution using this compound.
Reaction with Thiol Nucleophiles: An Exemplar Protocol
The soft nature of sulfur in thiols makes them excellent nucleophiles for reactions with perfluoroalkyl halides.
Experimental Protocol: S-Perfluoroalkoxyalkylation of a Thiol
-
To a solution of the thiol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, 1.5 eq.). The choice of a non-nucleophilic base is crucial to avoid competing reactions.
-
The mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation of the thiol.
-
This compound (1.1 eq.) is added dropwise to the reaction mixture. The slight excess of the electrophile helps to drive the reaction to completion.
-
The reaction is heated to 60-80 °C and monitored by TLC or LC-MS. Perfluoroalkylations can be sluggish, and heating is often necessary.
-
Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired S-perfluoroalkoxyalkylated product.
Table 2: Hypothetical Performance Comparison
| Reagent | Typical Yield | Reaction Time | Key Considerations |
| This compound | 60-80% | 12-24 hours | Higher cost, product has unique properties. |
| 2-[2-(2-bromoethoxy)ethoxy]ethan-1-ol | 80-95% | 4-8 hours | Lower cost, product lacks fluorine benefits. |
Alternative Synthetic Strategies
Direct substitution with a bromo-perfluoroether is not the only approach. Alternative methods may offer advantages in terms of cost or substrate scope.
Diagram 2: Alternative Two-Step Synthesis
Caption: A multi-step approach starting from the corresponding acid.
This multi-step approach, while potentially more labor-intensive, might be more cost-effective if the starting perfluorinated acid is significantly cheaper than the bromide. However, each additional step introduces potential yield losses.
Safety, Handling, and Disposal
Perfluoroalkyl bromides are generally considered to be irritants and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Due to the persistence of perfluorinated compounds, specialized disposal procedures may be required.
Conclusion: A Cost-Benefit Assessment
The decision to use this compound hinges on a critical assessment of the desired outcome versus the associated costs.
Benefits:
-
Direct incorporation of a unique perfluoroalkoxyalkyl moiety.
-
Potential for enhanced biological or material properties due to the presence of fluorine.
-
A relatively straightforward, one-step nucleophilic substitution reaction.
Costs:
-
Significantly higher reagent cost compared to non-fluorinated analogues.
-
Potentially slower reaction kinetics requiring more energy input.
-
Limited publicly available data on reaction optimization and scope.
Recommendation:
The use of this compound is most justifiable in the following scenarios:
-
Drug Discovery and Development: When the potential for improved pharmacokinetic or pharmacodynamic properties outweighs the initial reagent cost. In early-stage research, the unique properties imparted by the fluorinated moiety may be of paramount importance.
-
Niche Material Science Applications: For the synthesis of high-performance polymers or surfactants where the properties of the perfluoroalkoxy segment are critical to function.
-
When alternative multi-step syntheses are not feasible or result in significantly lower overall yields.
For routine synthetic transformations where the specific properties of the perfluorinated segment are not essential, a more economical non-fluorinated alternative would be the more logical choice. As with any synthetic strategy, preliminary small-scale trials are recommended to validate the feasibility and efficiency of the desired transformation.
References
-
LookChem Product Page for Ethanol, 2-[2-(2-bromoethoxy)ethoxy]-. LookChem. [Link]
Uncharted Territory: The Applications of 1-Bromoperfluoro-2,5,8-trioxanonane Remain Largely Undocumented in Public Scientific Literature
For researchers, scientists, and drug development professionals exploring the frontiers of fluorinated compounds, 1-Bromoperfluoro-2,5,8-trioxanonane presents a molecule of theoretical promise but limited documented application. Despite its commercial availability for laboratory use, a comprehensive review of public scientific literature reveals a significant gap in experimental data detailing its use in synthesis, materials science, or as a specialty solvent. This guide, therefore, shifts from a direct comparison of its performance to an analysis of its potential applications based on its chemical structure and the known reactivity of analogous perfluorinated compounds. This theoretical framework aims to provide a foundation for future research into this enigmatic molecule.
Chemical and Physical Characteristics
This compound is a clear, colorless liquid with the chemical formula C₆BrF₁₃O₃ and a molecular weight of approximately 446.95 g/mol .[1][2] Its structure, featuring a perfluorinated carbon chain interrupted by three ether linkages and terminating in a bromine atom, suggests a unique combination of properties. The high degree of fluorination imparts chemical inertness, low surface tension, and high density, characteristic of perfluorochemicals. The presence of the bromine atom, however, introduces a reactive site, making it a potential building block for the synthesis of more complex fluorinated molecules.
| Property | Value | Source |
| Molecular Formula | C₆BrF₁₃O₃ | [1][2] |
| Molecular Weight | ~446.95 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Purity | Typically ≥98% | [1] |
Theoretical Applications and Comparison with Alternatives
While specific experimental data for this compound is absent, its structure allows for informed speculation on its potential uses and how it might compare to more established alternatives.
Precursor for Perfluoroalkoxy-Substituted Compounds
The primary potential application of this compound lies in its use as a precursor for introducing the perfluoro-2,5,8-trioxanonyl group into various molecules. The carbon-bromine bond can be cleaved under various conditions to generate a reactive intermediate.
Potential Reaction Pathway:
Caption: Hypothetical ATRP initiation using this compound.
Comparison with Alternatives:
-
Ethyl α-bromoisobutyrate (EBiB): A common and highly efficient ATRP initiator. This compound would introduce a large, fluorinated end-group to the polymer, which could be desirable for creating polymers with low surface energy or specific solubility properties. The initiation efficiency would need to be experimentally determined and compared to EBiB.
-
Other Fluorinated Initiators: Various fluorinated ATRP initiators exist. The choice would depend on the desired properties of the final polymer. The ether linkages in this compound might impart greater flexibility to the polymer chain compared to a simple perfluoroalkyl chain.
Specialty Solvent
Perfluorinated compounds are known for their unique solvent properties, including the ability to dissolve gases and form fluorous phases for catalyst recovery. The combination of a perfluorinated chain and ether groups in this compound could make it a candidate for a specialty solvent in specific applications.
Comparison with Alternatives:
-
Perfluorohexane: A common fluorous solvent. The ether oxygens in this compound might increase its polarity slightly, potentially altering its solvent properties and miscibility with other organic solvents.
-
Hydrofluoroethers (HFEs): HFEs are used as more environmentally friendly alternatives to some perfluorocarbons. An experimental evaluation of the solvent properties and environmental impact of this compound would be necessary to compare it to existing HFEs.
A Call for Experimental Investigation
The lack of published data on the applications of this compound highlights a significant opportunity for original research. The theoretical applications discussed above provide a starting point for experimental exploration. Key areas for investigation would include:
-
Reactivity Studies: Investigating the reactivity of the C-Br bond under various conditions (radical, organometallic, nucleophilic) to establish its synthetic utility.
-
Polymerization Initiation: Testing its efficacy as an initiator in controlled radical polymerization techniques like ATRP and comparing its performance to standard initiators.
-
Solvent Property Characterization: Measuring its physical properties (e.g., boiling point, density, viscosity, refractive index) and evaluating its solubility characteristics and potential as a specialty solvent.
Until such experimental data becomes available, the true potential of this compound in the landscape of fluorinated materials will remain a matter of informed speculation. Researchers who undertake the study of this compound will be charting new territory in fluorine chemistry.
References
Sources
The Ascendancy of Fluorinated Ethers in Bioconjugation: A Comparative Guide to 1-Bromoperfluoro-2,5,8-trioxanonane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of targeted drug delivery, the linker molecule—the covalent bridge between a targeting moiety and a potent payload—plays a role far exceeding that of a simple tether. Its chemical identity governs the solubility, stability, pharmacokinetics, and ultimately, the therapeutic index of the entire conjugate.[][2] While polyethylene glycol (PEG) linkers have long been the industry standard for enhancing hydrophilicity, a new class of fluorinated linkers is emerging, promising unique advantages. This guide provides a deep dive into the patent landscape and comparative performance of one such candidate, 1-Bromoperfluoro-2,5,8-trioxanonane , and its alternatives, offering a roadmap for rational linker design in next-generation bioconjugates.
The Hydrophilicity Conundrum: Beyond PEGylation
The conjugation of hydrophobic drugs to antibodies or other biologics frequently leads to aggregation, reduced solubility, and accelerated clearance from circulation, compromising therapeutic efficacy.[][3] The incorporation of hydrophilic linkers, such as PEG, mitigates these issues by creating a hydration shell around the payload, effectively masking its hydrophobicity.[4] This "stealth" effect not only improves solubility and reduces aggregation but also prolongs circulation half-life by minimizing non-specific interactions.[]
However, the very flexibility and ubiquity of PEG linkers can also present challenges, including potential immunogenicity and a less defined conformational structure. This has spurred the exploration of alternative hydrophilic moieties, with fluorinated linkers showing significant promise.
This compound: A Fluorinated Contender
This compound is a short-chain perfluorinated ether with a terminal bromine atom, rendering it suitable for conjugation reactions. Its perfluorinated nature imparts a unique set of properties, including high chemical and thermal stability, and a distinct hydrophobicity/lipophobicity profile that differs significantly from traditional hydrocarbon-based linkers. While direct patent filings specifically naming "this compound" for drug delivery applications are not prevalent in broad public databases, the underlying structural motif of perfluorinated ethers is a subject of growing interest in the patent landscape of bioconjugation and drug delivery.
Patent Landscape: A Tale of Broad Claims and Emerging Interest
The patent landscape for linkers in antibody-drug conjugates (ADCs) is extensive, with a significant focus on cleavable and non-cleavable systems, as well as modifications to improve hydrophilicity.[5][6][7][8] While specific patents for this compound in this context are not readily identifiable, patents for fluorinated linkers and their use in bioconjugation are beginning to emerge. These patents often make broad claims encompassing a variety of fluorinated structures, suggesting that a compound like this compound could fall under the umbrella of existing or future intellectual property.
The general trend in pharmaceutical patenting indicates a move towards more sophisticated linker technologies that offer greater control over the stability and release of payloads.[9] The unique properties of fluorinated compounds suggest that they are a fertile ground for innovation in this area.
Comparative Analysis: Perfluoroether vs. PEG Linkers
A direct experimental comparison between this compound and PEG linkers is not yet widely available in the public domain. However, based on the known properties of perfluorinated compounds and extensive data on PEG linkers, we can extrapolate a comparative analysis.
| Feature | This compound (Inferred) | Polyethylene Glycol (PEG) Linkers |
| Hydrophilicity | Moderate to high, with a unique "fluorophilic" character. | High and tunable by chain length. |
| Stability | High chemical and thermal stability due to the strength of the C-F bond. | Generally stable, but can be susceptible to oxidation. |
| Pharmacokinetics | Potentially reduced non-specific uptake due to its lipophobicity, leading to longer circulation times.[3] | Well-established to prolong circulation half-life.[] |
| Conformational Rigidity | More rigid than PEG, potentially leading to more defined drug-antibody ratios (DAR) and spatial orientation. | Highly flexible, which can be advantageous but may also lead to less defined structures. |
| Immunogenicity | Generally considered to be low. | Can, in some cases, elicit an immune response. |
| Synthesis & Cost | Synthesis can be complex and costly. | Well-established synthesis and readily available at various lengths. |
Experimental Protocols for Linker Evaluation
To rigorously assess the performance of a novel linker such as this compound, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Evaluation of Linker Stability
Objective: To determine the stability of the linker-payload conjugate in plasma and under lysosomal conditions.
Methodology:
-
Plasma Stability Assay:
-
Incubate the ADC in human and mouse plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), precipitate plasma proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact ADC and any released payload.
-
-
Lysosomal Stability Assay:
-
Incubate the ADC with isolated lysosomes or a lysosomal enzyme cocktail (e.g., Cathepsin B) at 37°C and acidic pH.
-
At various time points, quench the reaction.
-
Analyze the mixture by LC-MS to quantify the rate of payload release.
-
In Vivo Pharmacokinetic Analysis
Objective: To evaluate the circulation half-life and clearance rate of the ADC.
Methodology:
-
Administer a single intravenous dose of the ADC to a relevant animal model (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Process the blood to obtain plasma.
-
Quantify the concentration of the intact ADC in the plasma using an ELISA or LC-MS-based method.
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizing the Concepts
Caption: Comparative attributes of PEG vs. Fluorinated Linkers.
Synthesis of this compound: A Plausible Route
While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of perfluorinated ethers and brominated fluorocarbons. One potential approach involves the reaction of a corresponding hydro-perfluoroether with bromine under thermal or photochemical conditions.[10]
Caption: Plausible synthesis workflow for this compound.
Future Outlook and Considerations
The exploration of fluorinated linkers like this compound is still in its early stages. While the theoretical advantages are compelling, rigorous experimental validation is necessary to fully understand their potential and limitations. Key areas for future research include:
-
Direct Comparative Studies: Head-to-head comparisons with well-established linkers like PEG are crucial to delineate the specific advantages of fluorinated ethers.
-
Biocompatibility and Toxicity: Comprehensive in vitro and in vivo studies are needed to establish the safety profile of these linkers and their metabolites.
-
Optimization of Synthesis: The development of efficient and cost-effective synthetic routes will be critical for their broader adoption.
As the field of bioconjugation continues to evolve, the rational design of linkers will remain a cornerstone of developing safer and more effective targeted therapies. Fluorinated ethers, including this compound, represent a promising new frontier in this endeavor, offering a unique set of properties that may unlock the full potential of next-generation drug conjugates.
References
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- Ausimont S.P.A. (1996). Synthesis of n-perfluorooctyl bromide. U.S.
- Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447.
- Lowe, D. M., et al. (2022). Extracting and Comparing PFAS from Literature and Patent Documents using Open Access Chemistry Toolkits. ChemRxiv.
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- IRIS BIOTECH GMBH. (2015). Branched drug-linker conjugates for the coupling to biological targeting molecules.
- Chen, Y., et al. (2018). Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates.
- E. I. Du Pont de Nemours and Company. (1966). Fluorocarbon vinyl ether polymers. U.S.
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- Shrestha, P., et al. (2022). Fluorogenic Imaging Enables the Identification of Phosphoramidate Antibody–Drug Conjugate Linkers.
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- Widdison, W. C., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry, 54(18), 6267–6279.
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Wikipedia. (n.d.). Perfluoroether. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Bromoperfluoro-2,5,8-trioxanonane: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, in-depth procedural information for the proper disposal of 1-Bromoperfluoro-2,5,8-trioxanonane (CAS No. 330562-45-3), a member of the per- and polyfluoroalkyl substances (PFAS) family. Due to the persistent nature of PFAS compounds, understanding the nuances of their disposal is critical to minimizing environmental impact and ensuring regulatory compliance.
Understanding the Compound: Properties and Inferred Hazards
Table 1: Inferred Hazard Profile for this compound
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[2][3] |
| H319 | Serious Eye Irritation, Category 2A | Causes serious eye irritation.[2][3] |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause respiratory irritation.[2][3] |
The carbon-fluorine bond, a hallmark of PFAS, is exceptionally strong, rendering these compounds highly resistant to degradation under natural conditions.[4] This persistence is a defining characteristic that dictates the stringent disposal protocols required.[5][6][7]
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedure, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) and engineering controls are mandatory to mitigate exposure risks.
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement. Given the risk of serious eye irritation, the use of a face shield in addition to goggles is strongly recommended, particularly when handling larger quantities or during procedures with a high splash potential.
-
Hand Protection : Select gloves based on the manufacturer's compatibility data for halogenated organic compounds. Double-gloving can provide an additional layer of protection.
-
Body Protection : A flame-resistant lab coat is essential. For transfers of significant volumes, a chemical-resistant apron should also be worn.
-
Respiratory Protection : All handling of this compound that may generate aerosols or vapors must be performed in a certified chemical fume hood.
Engineering Controls and Storage
-
Ventilation : A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and metals.[8] Containers should be clearly labeled with the chemical name and associated hazards.
Step-by-Step Disposal Procedures
The disposal of this compound is governed by its classification as a halogenated organic compound and, more broadly, as a PFAS. This necessitates adherence to federal, state, and local regulations. The primary disposal routes for PFAS-containing waste are high-temperature incineration and secure landfilling.[9][10]
Waste Segregation and Collection
-
Do Not Mix : Never mix this compound waste with other waste streams, particularly non-halogenated solvents. Keep it in its original or a compatible, clearly labeled container.
-
Container Management : Ensure the waste container is in good condition, tightly sealed, and stored in a designated satellite accumulation area.
-
Contaminated Materials : Any materials that come into direct contact with the compound, such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste and collected in a separate, clearly labeled container.
Disposal Pathway Selection
The choice of disposal method will depend on the available facilities and local regulations. The following decision-making framework, illustrated in the diagram below, can guide this process.
Caption: Disposal Decision Workflow for this compound.
High-Temperature Incineration
High-temperature incineration is a potential disposal method for PFAS waste, aiming to break the stable carbon-fluorine bonds.[4] However, incomplete combustion can lead to the formation of other potentially harmful PFAS byproducts.[4][11] Therefore, this must be carried out in a specialized hazardous waste incineration facility capable of reaching sufficiently high temperatures and equipped with appropriate flue gas scrubbing technology.
Protocol for Incineration:
-
Engage a Certified Vendor : Work with a licensed hazardous waste disposal company that has a proven track record of handling halogenated and perfluorinated waste.
-
Packaging : Package the waste in approved containers as specified by the disposal vendor and the Department of Transportation (DOT) regulations.
-
Labeling : Ensure all containers are accurately labeled with the chemical name, CAS number, and all applicable hazard warnings.
-
Manifesting : Complete a hazardous waste manifest for tracking the waste from the point of generation to its final disposal.
Secure Landfilling
If high-temperature incineration is not a viable option, disposal in a permitted hazardous waste landfill may be the alternative.[10] It is crucial to recognize that this method does not destroy the compound but rather contains it.[11] The persistence of PFAS means there is a long-term risk of leaching into the environment.[11]
Protocol for Landfilling:
-
Vendor Verification : Confirm with your hazardous waste disposal vendor that their designated landfill is permitted to accept PFAS-containing materials.
-
Packaging and Labeling : Follow the same stringent packaging and labeling requirements as for incineration.
-
Documentation : Maintain all records, including the hazardous waste manifest, as required by law.
Spills and Emergency Procedures
In the event of a spill, the primary objectives are to ensure personnel safety and prevent environmental contamination.
-
Evacuate : Immediately evacuate the affected area.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
PPE : Don the appropriate PPE, including respiratory protection if necessary.
-
Containment : For small spills, use an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Collection : Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.
Conclusion: A Commitment to Responsible Science
The proper disposal of this compound is a complex but manageable process that demands a high level of diligence. Its identity as a perfluorinated compound places it in a category of chemicals with significant environmental persistence. By adhering to the stringent protocols for handling, segregation, and disposal, researchers and laboratory professionals can uphold their commitment to safety, regulatory compliance, and the protection of our environment. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
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Awad, E., et al. (2011). Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport. Environmental Science & Technology, 45(19), 8081-8089. Available at: [Link]
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Interstate Technology and Regulatory Council (ITRC). (2020). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Incineration to Manage PFAS Waste Streams. Available at: [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available at: [Link]
-
Stoiber, T., et al. (2020). Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem. Chemosphere, 260, 127659. Available at: [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2015). Safety Data Sheet: Perfluorohexyl bromide.
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Per- and Polyfluoroalkyl Substances and Materials Containing Perfl. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 1-Bromoperfluoro-2,5,8-trioxanonane
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 1-Bromoperfluoro-2,5,8-trioxanonane, a member of the per- and polyfluoroalkyl substances (PFAS) family. As these "forever chemicals" are known for their persistence, understanding the nuances of their handling and disposal is critical for both environmental stewardship and personal safety.[1][2] This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure a self-validating system of laboratory safety.
Understanding the Compound: Properties and Potential Hazards
| Property | Value | Source |
| CAS Number | 330562-45-3 | [3][4] |
| Molecular Formula | C₆BrF₁₃O₃ | [4] |
| Molecular Weight | 446.95 g/mol | [4] |
| Physical State | Clear, colorless liquid | [3][4] |
| Boiling Point | 100 °C | [3] |
The strong carbon-fluorine bonds that give PFAS their desirable chemical properties also contribute to their resistance to degradation in the environment.[1][2] This persistence necessitates meticulous handling and disposal protocols to prevent environmental contamination.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on the potential hazards of skin, eye, and respiratory irritation associated with halogenated ethers and perfluorinated compounds.
Given the risk of serious eye irritation, robust eye and face protection is mandatory.[5]
-
Chemical Splash Goggles: These are essential whenever there is a risk of splashes or aerosols.[7] They must meet the American National Standards Institute (ANSI) Z87.1 standard.[8]
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a heightened risk of splashing.[7][9]
Disposable nitrile gloves are a common choice for general laboratory work, but for direct handling of this compound, more robust protection is advised.[8]
-
Glove Selection: Due to the halogenated nature of the compound, gloves made of materials like Viton™ or Butyl rubber are recommended for extended contact, as they offer superior resistance to a broad range of organic solvents.[10] For incidental contact, double-gloving with nitrile gloves may be an acceptable alternative, but gloves should be changed immediately upon contamination.[9]
-
Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Laboratory Coat: A long-sleeved, buttoned lab coat is required to protect the skin and personal clothing.[8] For handling this compound, a coat made of a chemically resistant material is preferable to standard cotton.
-
Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[9]
Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Engineering Controls: A properly functioning fume hood is the primary means of preventing respiratory exposure.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[9][11] A formal respiratory protection program, including fit testing and training, is required for respirator use.[9]
Operational Plan: A Step-by-Step Procedural Guide
A systematic approach to handling ensures that safety is integrated into every step of the workflow.
1. Preparation and Pre-Handling Inspection:
- Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- Inspect all PPE for integrity before donning.
- Have a spill kit readily accessible.
2. Handling the Compound:
- Dispense the liquid slowly and carefully to avoid splashing and the generation of aerosols.
- Keep the container tightly closed when not in use.[5]
- Avoid direct contact with skin and eyes.[12]
3. Post-Handling Procedures:
- Decontaminate the work area thoroughly.
- Remove PPE carefully to avoid cross-contamination.
- Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan: Managing "Forever Chemical" Waste
The disposal of PFAS-containing waste is a significant environmental challenge.[13] Improper disposal can lead to long-term contamination.
1. Waste Segregation and Collection:
- All materials contaminated with this compound, including gloves, wipes, and empty containers, must be collected as hazardous waste.
- Use clearly labeled, sealed containers for waste collection.
2. Disposal Method:
- Incineration: High-temperature incineration is a promising method for the permanent destruction of PFAS.[1][13] However, this must be carried out in a specialized hazardous waste incineration facility to ensure complete destruction and prevent the release of harmful byproducts.[2][13]
- Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option, though it contains the chemical rather than destroying it.[1]
- Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Workflow: Safe Handling Protocol
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno . University of Nevada, Reno. [Link]
-
Guidelines for Disposing of PFAs - MCF Environmental Services . (2023, December 27). MCF Environmental Services. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA . U.S. Environmental Protection Agency. [Link]
-
Finding an End to Forever Chemicals - Eurofins USA . (2025, October 13). Eurofins. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department . (2024, April 8). New Mexico Environment Department. [Link]
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Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]
-
Personal Protective Equipment (PPE) . University of Tennessee Knoxville. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA . (2025, September 22). U.S. Environmental Protection Agency. [Link]
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How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances - CloudSDS . CloudSDS. [Link]
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SAFETY DATA SHEET . (2025, September 19). Alfa Aesar. [Link]
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Choosing The Correct PPE | Environmental Health & Safety - UC Merced . University of California, Merced. [Link]
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Guide to per- and polyfluoroalkyl substances (PFAS) sampling within Natural Resource Damage Assessment and Restoration - USGS Publications Warehouse . (2024, February 8). U.S. Geological Survey. [Link]
-
Perfluorinated Chemicals (PFCs): Perfluorooctanoic Acid (PFOA) & Perfluorooctane Sulfonate (PFOS) Information Paper - astswmo . The Association of State and Territorial Solid Waste Management Officials. [Link]
-
PFOA and PFOS: What Are They and How to Remove Them? - Intec America Corporation . Intec America. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
